OG 488, SE
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2',7'-difluoro-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H13F2NO9/c26-15-6-13-19(8-17(15)29)35-20-9-18(30)16(27)7-14(20)25(13)12-2-1-10(5-11(12)24(34)36-25)23(33)37-28-21(31)3-4-22(28)32/h1-2,5-9,29-30H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPUTGPBPLFCFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC3=C(C=C2)C4(C5=CC(=C(C=C5OC6=CC(=C(C=C64)F)O)O)F)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H13F2NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Oregon Green™ 488, SE
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Oregon Green™ 488, Succinimidyl Ester (OG 488, SE), a versatile fluorescent dye widely utilized in biological research. It details the dye's physicochemical properties, provides established experimental protocols for its application, and illustrates relevant biological pathways and experimental workflows.
Core Properties of Oregon Green™ 488, SE
Oregon Green™ 488 is a bright, green-fluorescent dye notable for its high quantum yield and photostability. The succinimidyl ester (SE) moiety allows for the covalent attachment of the dye to primary amines on biomolecules, making it an excellent tool for labeling proteins, antibodies, and other amine-containing molecules. A key advantage of Oregon Green™ 488 is its low pKa of 4.7, which renders its fluorescence essentially pH-insensitive within the physiological range, a significant improvement over fluorescein.[1][2]
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for Oregon Green™ 488, SE.
| Chemical Properties | |
| Molecular Formula | C₂₅H₁₃F₂NO₉ |
| Molecular Weight | 509.37 g/mol |
| Reactive Group | N-hydroxysuccinimidyl (NHS) ester |
| Reactivity | Primary amines |
| Solubility | Soluble in DMSO and DMF |
| Spectroscopic Properties | |
| Excitation Maximum (λex) | 496 nm |
| Emission Maximum (λem) | 524 nm |
| Molar Extinction Coefficient (ε) | ~76,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield (Φ) | ~0.9 |
| Recommended Laser Line | 488 nm |
Experimental Protocols
Detailed methodologies for common applications of Oregon Green™ 488, SE are provided below. These protocols are intended as a starting point and may require optimization for specific experimental systems.
Protein and Antibody Labeling
This protocol describes the covalent labeling of proteins, such as antibodies, with this compound.
Materials:
-
Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS)
-
Oregon Green™ 488, SE
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
1 M Sodium bicarbonate, pH 8.3
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer. If the buffer pH is below 8.0, adjust to pH 8.3 with 1 M sodium bicarbonate.
-
Prepare Dye Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Conjugation Reaction:
-
Slowly add the desired molar excess of the reactive dye to the protein solution while gently stirring. A molar ratio of 10-20 moles of dye per mole of protein is a common starting point.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with a suitable buffer (e.g., PBS).
-
Collect the fractions containing the brightly colored, labeled protein.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the conjugate solution at 280 nm and 496 nm.
-
Calculate the protein concentration and the dye concentration using the Beer-Lambert law and the respective extinction coefficients. The ratio of dye concentration to protein concentration yields the DOL.
-
Cellular Staining for Fluorescence Microscopy
This protocol outlines the general procedure for staining cells with this compound-labeled probes.
Materials:
-
Cells cultured on coverslips or in imaging dishes
-
This compound-labeled antibody or other probe
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), if targeting intracellular antigens
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Antifade mounting medium
Procedure:
-
Cell Fixation: Wash cells with PBS and then fix with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Permeabilization (for intracellular targets): Wash fixed cells with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash cells with PBS and block with blocking buffer for 30-60 minutes to reduce non-specific binding.
-
Staining:
-
Dilute the this compound-labeled probe to the desired concentration in blocking buffer.
-
Incubate the cells with the diluted probe for 1 hour at room temperature, protected from light.
-
-
Washing: Wash the cells three times with PBS to remove unbound probe.
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filters for OG 488 (excitation ~490 nm, emission ~525 nm).
Flow Cytometry Staining
This protocol details the staining of suspended cells for analysis by flow cytometry.
Materials:
-
Single-cell suspension
-
FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
This compound-conjugated antibody
-
Fixative (optional, e.g., 1% paraformaldehyde in PBS)
Procedure:
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in cold FACS buffer.
-
Blocking (optional but recommended): Incubate cells with an Fc receptor blocking agent to prevent non-specific antibody binding.
-
Staining:
-
Add the this compound-conjugated antibody at the predetermined optimal concentration.
-
Incubate for 20-30 minutes on ice or at 4°C, protected from light.
-
-
Washing: Wash the cells twice with cold FACS buffer by centrifugation and resuspension.
-
Fixation (optional): If not analyzing immediately, resuspend the cells in a suitable fixative.
-
Analysis: Resuspend the cells in FACS buffer and analyze on a flow cytometer equipped with a 488 nm laser and appropriate emission filters.
Visualizations
The following diagrams, generated using the DOT language, illustrate a relevant signaling pathway and experimental workflows involving this compound.
Epidermal Growth Factor Receptor (EGFR) Endocytosis and Signaling
Oregon Green™ 488 can be conjugated to Epidermal Growth Factor (EGF) to study its binding to the EGFR and subsequent endocytosis and signaling. This process is crucial for regulating cell growth, proliferation, and differentiation.[3][4][5][6]
Caption: EGFR signaling pathway initiated by OG 488-labeled EGF binding.
Experimental Workflow: Antibody Labeling and Immunofluorescence
This diagram outlines the key steps involved in labeling an antibody with this compound and its subsequent use in an immunofluorescence staining experiment.
References
- 1. GPCR signaling measurement and drug profiling with an automated live-cell microscopy system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single-molecule analysis of fluorescently labeled G-protein–coupled receptors reveals complexes with distinct dynamics and organization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGF receptor signaling, phosphorylation, ubiquitylation and endocytosis in tumors in vivo | eLife [elifesciences.org]
- 4. Methods to study endocytic trafficking of the EGF receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Endosomal Signaling of Epidermal Growth Factor Receptor Stimulates Signal Transduction Pathways Leading to Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Properties of Oregon Green™ 488, Succinimidyl Ester (OG 488, SE)
For Researchers, Scientists, and Drug Development Professionals
Oregon Green™ 488, succinimidyl ester (OG 488, SE) is a high-performance, amine-reactive fluorescent dye widely utilized in biological research for the covalent labeling of proteins, peptides, and modified oligonucleotides. Its superior photostability and pH insensitivity in physiological ranges make it a robust alternative to traditional fluorescein-based dyes. This guide provides a comprehensive overview of its core chemical properties, experimental protocols for its use, and visual representations of its reaction mechanism and fluorescence principles.
Core Chemical and Physical Properties
The fundamental characteristics of this compound are summarized below, providing a clear basis for its application in various experimental contexts.
| Property | Value | Reference |
| Chemical Name | 2',7'-Difluoro-3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 2,5-dioxo-1-pyrrolidinyl ester | N/A |
| Molecular Formula | C₂₅H₁₃F₂NO₉ | N/A |
| Molecular Weight | 509.37 g/mol | N/A |
| Excitation Maximum (λex) | ~496 nm | [1][2][3] |
| Emission Maximum (λem) | ~524 nm | [1][2][3] |
| Molar Extinction Coefficient (ε) | ~71,000 cm⁻¹M⁻¹ at ~496 nm | [4] |
| Fluorescence Quantum Yield (Φ) | 0.91 ± 0.05 | [5] |
| pKa | ~4.7 | [1][2][6] |
| Solubility | Soluble in DMSO and DMF | [3] |
Key Advantages:
-
High Photostability: OG 488 exhibits greater resistance to photobleaching compared to fluorescein, enabling longer exposure times and more robust imaging.[6][7]
-
pH Insensitivity: With a pKa of approximately 4.7, the fluorescence of OG 488 is largely independent of pH fluctuations within the physiological range (pH 6-8).[1][2][6]
-
High Quantum Yield: The high quantum yield indicates a very efficient conversion of absorbed photons into emitted fluorescent light, contributing to its brightness.[5]
Experimental Protocols: Amine Labeling
The succinimidyl ester (SE) moiety of OG 488 reacts efficiently with primary and secondary amines, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues, to form a stable amide bond.
Materials:
-
This compound
-
Protein or other amine-containing molecule of interest
-
Amine-free buffer (e.g., phosphate-buffered saline (PBS), sodium bicarbonate buffer)
-
Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)
-
Purification column (e.g., gel filtration)
Protocol for Protein Labeling:
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. The buffer pH should be in the range of 7.5-8.5 for optimal reaction efficiency.
-
Prepare Dye Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
Labeling Reaction: While gently vortexing the protein solution, add a calculated amount of the this compound stock solution. The molar ratio of dye to protein will need to be optimized for the specific application, but a starting point of 10-20 moles of dye per mole of protein is common.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye and hydrolysis byproducts using a gel filtration column or dialysis.
Visualizing Core Concepts
To further elucidate the functionality of this compound, the following diagrams illustrate the key chemical reaction and the fundamental principle of its fluorescence.
References
- 1. Oregon Green 488 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Alexa and Oregon Green dyes as fluorescence anisotropy probes for measuring protein-protein and protein-nucleic acid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. caymanchem.com [caymanchem.com]
- 5. Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Oregon Green 488 Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Oregon Green 488 Dye | Thermo Fisher Scientific - US [thermofisher.com]
Oregon Green 488 Succinimidyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Oregon Green 488 succinimidyl ester is a high-performance, amine-reactive fluorescent dye that has become an invaluable tool in biological research and drug development. This guide provides an in-depth overview of its core properties, experimental applications, and the technical data necessary for its effective implementation in the laboratory.
Core Properties and Chemical Structure
Oregon Green 488 is a fluorinated analog of fluorescein, a modification that confers several advantageous properties. Notably, it exhibits greater photostability and a lower pKa (acid dissociation constant) of approximately 4.7, compared to fluorescein's pKa of ~6.4.[1][2][3] This lower pKa makes the fluorescence of Oregon Green 488 essentially insensitive to pH fluctuations within the physiological range (pH 7.0-7.4), a critical feature for reliable quantification in live-cell imaging. The succinimidyl ester (SE) functional group allows for the covalent labeling of primary amines on proteins and other biomolecules to form a stable amide bond.
The dye is available as two distinct isomers, the 5-isomer and the 6-isomer, which differ in the substitution pattern on the carboxyphenyl ring. While both isomers exhibit similar spectral properties, the use of a single isomer can be advantageous for applications requiring high-resolution separation, such as HPLC, as it prevents signal broadening that can occur with a mixture.
Below is a two-dimensional representation of the chemical structure of Oregon Green 488 succinimidyl ester (5-isomer).
Caption: Chemical structure of Oregon Green 488 succinimidyl ester.
Quantitative Data
The photophysical and chemical properties of Oregon Green 488 succinimidyl ester are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Weight | 509.38 g/mol | [4] |
| Excitation Maximum (λex) | ~496 nm | [4] |
| Emission Maximum (λem) | ~524 nm | [4] |
| Molar Extinction Coefficient (ε) | ~76,000 cm⁻¹M⁻¹ | [1][2] |
| Quantum Yield (Φ) | ~0.91 | |
| pKa | ~4.7 | [1][2][3] |
| Solubility | DMSO, DMF | [4] |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | |
| Target Moiety | Primary amines (-NH₂) |
Experimental Protocols
The primary application of Oregon Green 488 succinimidyl ester is the covalent labeling of proteins, most commonly antibodies, for use in various fluorescence-based assays. The following is a generalized protocol for the conjugation of Oregon Green 488 SE to an IgG antibody.
Materials:
-
Oregon Green 488 succinimidyl ester
-
IgG antibody (or other protein of interest) in an amine-free buffer (e.g., PBS)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer. Buffers containing Tris or glycine (B1666218) will compete for the reactive dye and must be removed by dialysis or buffer exchange.
-
-
Dye Preparation:
-
Allow the vial of Oregon Green 488 succinimidyl ester to warm to room temperature before opening.
-
Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Adjust the pH of the protein solution to 8.3-8.5 by adding the reaction buffer.
-
Calculate the required volume of the dye stock solution to achieve the desired molar ratio of dye to protein. A molar ratio of 10:1 (dye:protein) is a common starting point for optimization.
-
Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
-
Collect the fractions containing the fluorescently labeled protein.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and 496 nm (for Oregon Green 488).
-
Calculate the protein concentration and the dye concentration using the Beer-Lambert law and the respective extinction coefficients. The DOL is the molar ratio of the dye to the protein.
-
-
Storage:
-
Store the purified conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant (e.g., glycerol) and store at -20°C or -80°C.
-
Experimental Workflow and Signaling Pathways
Oregon Green 488-labeled antibodies are extensively used in immunofluorescence microscopy to visualize the localization of specific antigens within cells and tissues. The following diagram illustrates a typical experimental workflow for immunofluorescence staining using a directly labeled primary antibody.
Caption: Workflow for direct immunofluorescence using an Oregon Green 488-labeled antibody.
While the succinimidyl ester is primarily for conjugation, derivatives of Oregon Green 488, such as Oregon Green 488 BAPTA, are widely used as calcium indicators. These indicators chelate calcium ions, leading to a change in their fluorescent properties, and are instrumental in studying calcium signaling pathways involved in processes like neurotransmission and muscle contraction.
This technical guide provides a foundational understanding of Oregon Green 488 succinimidyl ester for its successful application in research and development. For specific applications, further optimization of the provided protocols may be necessary.
References
- 1. 5-OG488 succinimidyl ester [equivalent to Oregon Green® 488 carboxylic acid, succinimidyl ester, 5-isomer ] | AAT Bioquest [aatbio.com]
- 2. 6-OG488 succinimidyl ester [equivalent to Oregon Green® 488 carboxylic acid, succinimidyl ester, 6-isomer ] | AAT Bioquest [aatbio.com]
- 3. Invitrogen Oregon Green 488 Carboxylic Acid, Succinimidyl Ester, 5-isomer 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 4. abpbio.com [abpbio.com]
An In-depth Technical Guide to the Core Mechanism of Action of OG 488, SE
For researchers, scientists, and drug development professionals, Oregon Green™ 488, Succinimidyl Ester (OG 488, SE) is a valuable tool for fluorescently labeling proteins and other biomolecules. This guide provides a detailed examination of its mechanism of action, experimental protocols, and key characteristics.
Core Mechanism of Action: Covalent Amide Bond Formation
The primary mechanism of action for this compound is the covalent labeling of biomolecules through the reaction of its succinimidyl ester (SE) moiety with primary amines.[1] This reaction, typically occurring at a pH range of 7.5-8.5, results in the formation of a highly stable amide bond. The primary targets for this reaction on proteins are the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group.
The succinimidyl ester is an excellent leaving group, facilitating the nucleophilic attack by the primary amine. The reaction proceeds as follows: the lone pair of electrons on the nitrogen atom of the primary amine attacks the carbonyl carbon of the succinimidyl ester. This is followed by the departure of the N-hydroxysuccinimide (NHS) group, resulting in the formation of a stable amide linkage between the Oregon Green™ 488 fluorophore and the target molecule.
Quantitative Data Summary
The photophysical properties of Oregon Green™ 488 are summarized in the table below. These properties make it a bright and readily detectable fluorescent probe.
| Property | Value | Reference |
| Maximum Excitation Wavelength (λex) | 496 nm | [1] |
| Maximum Emission Wavelength (λem) | 524 nm | |
| Molar Extinction Coefficient (ε) | 76,000 cm⁻¹M⁻¹ | [1] |
| Fluorescence Quantum Yield (Φ) | 0.9 | [1] |
| pKa | 4.6 | [1] |
Experimental Protocols
A typical protocol for labeling an IgG antibody with this compound is detailed below. This protocol can be adapted for other proteins, but optimization may be required.
Materials
-
This compound
-
Protein to be labeled (e.g., IgG antibody)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Purification column (e.g., size-exclusion chromatography)
-
Elution Buffer: Phosphate-buffered saline (PBS), pH 7.2
-
Anhydrous dimethylsulfoxide (DMSO)
Labeling Procedure
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine), as these will compete with the protein for reaction with the dye.
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to create a 10 mg/mL stock solution.
-
Reaction: While gently stirring, add the dye stock solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 moles of dye per mole of protein is common.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
Purification of the Labeled Protein
-
Column Equilibration: Equilibrate a size-exclusion chromatography column with elution buffer.
-
Separation: Apply the reaction mixture to the column. The first colored band to elute is the labeled protein. The second, slower-moving band is the unreacted, hydrolyzed dye.
-
Collection: Collect the fractions containing the labeled protein.
-
Determination of Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.
Visualizations
Signaling Pathway: this compound Reaction with a Primary Amine
Experimental Workflow: Protein Labeling and Purification
Logical Relationship: pH Insensitivity of Oregon Green™ 488
The fluorescence of many dyes, including fluorescein, is quenched at acidic pH due to protonation of the fluorophore. Oregon Green™ 488, however, is a fluorinated analog of fluorescein. The electron-withdrawing fluorine atoms lower the pKa of the fluorophore to 4.6.[1] This means that even at slightly acidic pH values, the dye remains in its fluorescent anionic form, leading to its characteristic pH-insensitive fluorescence in the physiological range.[1]
References
An In-depth Technical Guide to Oregon Green™ 488, Succinimidyl Ester (OG 488, SE)
For researchers, scientists, and drug development professionals utilizing fluorescence-based techniques, the selection of an appropriate fluorescent label is paramount. Oregon Green™ 488, succinimidyl ester (OG 488, SE) is a widely used amine-reactive fluorescent dye valued for its bright green fluorescence, high photostability, and relative insensitivity to pH in the physiological range. This guide provides a comprehensive overview of its spectral properties, detailed experimental protocols for bioconjugation, and logical diagrams to illustrate key processes.
Core Properties of Oregon Green™ 488
Oregon Green™ 488 is a fluorinated analog of fluorescein (B123965). This modification results in a lower pKa (approximately 4.7) compared to fluorescein (pKa ~6.4), rendering its fluorescence essentially pH-insensitive within the typical physiological pH range of 7.2-7.4.[1][2][3] This characteristic is a significant advantage for applications in live-cell imaging and other biological systems where pH can fluctuate. Furthermore, OG 488 exhibits greater photostability than its non-fluorinated counterpart. The succinimidyl ester (SE) moiety allows for the covalent labeling of primary amines on proteins and other biomolecules.
Spectral Characteristics
The excitation and emission spectra of OG 488 are well-suited for common fluorescence microscopy and flow cytometry instrumentation, particularly those equipped with a 488 nm laser line.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~496 nm | [1][2][3][4][5] |
| Emission Maximum (λem) | ~524 nm | [1][2][3][4][5] |
| Molar Extinction Coefficient (ε) | ~76,000 cm⁻¹M⁻¹ | [6] |
| Quantum Yield (Φ) | ~0.9 | |
| pKa | ~4.6 - 4.7 | [1][2][3][4] |
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general guideline for the covalent labeling of proteins with this compound. The optimal dye-to-protein ratio may need to be determined empirically for each specific protein.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium bicarbonate (NaHCO₃), pH 8.3
-
Purification column (e.g., Sephadex G-25)
-
Elution buffer (e.g., PBS, pH 7.2)
Procedure:
-
Protein Preparation:
-
Dissolve or dilute the protein in a suitable amine-free buffer such as phosphate-buffered saline (PBS). If the protein solution contains low concentrations of sodium azide (B81097) (≤3 mM) or thimerosal (B151700) (≤1 mM), it generally does not interfere with the reaction.[7]
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
Dye Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the dye by dissolving it in anhydrous DMSO. For example, a 10 mg/mL stock solution can be prepared.
-
-
Labeling Reaction:
-
Adjust the pH of the protein solution to 8.0-8.5 by adding a sufficient volume of 1 M sodium bicarbonate. Succinimidyl esters react efficiently with primary amines at a slightly alkaline pH.[7]
-
Add the appropriate amount of the this compound stock solution to the protein solution while gently vortexing. The optimal molar ratio of dye to protein should be determined experimentally, but a starting point of 10-20 moles of dye per mole of protein is common.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Labeled Protein:
-
Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) to separate the labeled protein from the unreacted dye.
-
Equilibrate the column with the desired elution buffer (e.g., PBS, pH 7.2).
-
Apply the reaction mixture to the top of the column.
-
Elute the protein-dye conjugate with the elution buffer. The labeled protein will typically elute first as a colored band, followed by the smaller, unreacted dye molecules.
-
Collect the fractions containing the labeled protein.
-
-
Determination of Degree of Labeling (DOL):
-
The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the excitation maximum of the dye (~496 nm, A_max).
-
The protein concentration can be calculated using the following formula, which corrects for the absorbance of the dye at 280 nm:
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
Where CF is the correction factor for the dye's absorbance at 280 nm (for OG 488, this is approximately 0.12) and ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
The dye concentration can be calculated using the Beer-Lambert law:
-
Dye Concentration (M) = A_max / ε_dye
-
Where ε_dye is the molar extinction coefficient of OG 488 at its absorption maximum (~76,000 cm⁻¹M⁻¹).
-
-
-
The DOL is the ratio of the dye concentration to the protein concentration.
-
Storage: Store the labeled protein conjugate at 4°C, protected from light. For long-term storage, consider adding a stabilizing agent like bovine serum albumin (BSA) and freezing at -20°C or -80°C.
Visualizing Key Processes
To further elucidate the application of this compound, the following diagrams illustrate the labeling process and the fundamental principles of fluorescence.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. 5-OG488 succinimidyl ester [equivalent to Oregon Green® 488 carboxylic acid, succinimidyl ester, 5-isomer ] | AAT Bioquest [aatbio.com]
- 3. Invitrogen™ Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester, 6-isomer | Fisher Scientific [fishersci.ca]
- 4. 6-OG488 succinimidyl ester [equivalent to Oregon Green® 488 carboxylic acid, succinimidyl ester, 6-isomer ] | AAT Bioquest [aatbio.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. bio-techne.com [bio-techne.com]
- 7. ulab360.com [ulab360.com]
Oregon Green 488: A Technical Guide to its pH-Dependent Fluorescence
Oregon Green 488 is a bright, green-fluorescent dye widely utilized in life sciences research. As a fluorinated analog of fluorescein, it offers significant advantages, including enhanced photostability and a lower acid dissociation constant (pKa), making it a valuable tool for specific biological applications.[1] This technical guide provides an in-depth overview of the pKa of Oregon Green 488, its physicochemical properties, and detailed experimental protocols for its use as a pH indicator in cellular environments.
Physicochemical Properties of Oregon Green 488
The defining characteristic of Oregon Green 488 is its acidic pKa, which is typically reported to be in the range of 4.6 to 4.8.[1][2][3][4] This property renders its fluorescence largely insensitive to pH fluctuations within the normal physiological range of cytoplasm (pH ~7.2-7.4).[2][3][4] However, its fluorescence is highly dependent on pH in more acidic environments, making it an exceptional probe for monitoring pH changes within acidic organelles such as endosomes and lysosomes.[2][3][4]
The quantitative photophysical and chemical properties of Oregon Green 488 are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| pKa | 4.6 - 4.8 | [1][2][3][4] |
| Excitation Maximum (λex) | 496 - 501 nm | [1] |
| Emission Maximum (λem) | 524 - 526 nm | |
| Molar Extinction Coefficient (ε) | ~76,000 cm⁻¹M⁻¹ | [5] |
| Fluorescence Quantum Yield (Φ) | ~0.91 | [6] |
| Molecular Weight | 368.3 g/mol | [1] |
Experimental Protocols
General Protocol for Spectrophotometric pKa Determination
The pKa of a fluorescent indicator like Oregon Green 488 can be determined by measuring its fluorescence intensity over a range of pH values. The fluorescence of the dye is proportional to the concentration of its deprotonated (fluorescent) form. The Henderson-Hasselbalch equation can be used to relate the fluorescence intensity to the pH and pKa.
Methodology:
-
Preparation of Buffers: Prepare a series of buffers with known pH values spanning the expected pKa of the dye (e.g., from pH 3 to pH 7). It is crucial to use buffers with sufficient buffering capacity in the desired pH range.
-
Preparation of Dye Solution: Prepare a stock solution of Oregon Green 488 in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Measurement of Fluorescence:
-
Add a small aliquot of the Oregon Green 488 stock solution to each buffer to a final concentration where the fluorescence intensity is within the linear range of the spectrofluorometer.
-
For each sample, measure the fluorescence emission at the dye's emission maximum (~524 nm) using its excitation maximum (~496 nm).
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of pH. The resulting data should form a sigmoidal curve.
-
The pKa is the pH value at which the fluorescence intensity is half of the maximum intensity. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by identifying the inflection point of the sigmoidal curve.
-
Protocol for Measuring Endosomal/Lysosomal pH
Oregon Green 488 conjugated to dextran (B179266) can be delivered to the endo-lysosomal pathway via fluid-phase endocytosis. Ratiometric imaging can then be used to determine the pH of these compartments.[7]
Methodology:
-
Cell Culture and Labeling:
-
Culture cells on a suitable imaging dish (e.g., glass-bottom dish).
-
Incubate the cells with Oregon Green 488-dextran in the culture medium for a sufficient time to allow for endocytosis and trafficking to lysosomes (e.g., 1-2 hours).
-
Wash the cells to remove excess dye from the medium.
-
-
Calibration Curve Generation:
-
Prepare a set of calibration buffers of known pH (e.g., pH 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0).
-
To equilibrate the intracellular and extracellular pH, treat the cells with a combination of ionophores, such as nigericin (B1684572) and monensin, in the calibration buffers.
-
Acquire fluorescence images of the cells in each calibration buffer. For ratiometric dyes, this involves exciting at two different wavelengths. For Oregon Green 488, which is not strictly ratiometric, a pH-insensitive dye can be co-loaded as a reference.
-
-
Image Acquisition of Experimental Cells:
-
Acquire fluorescence images of the cells labeled with Oregon Green 488-dextran under normal physiological conditions.
-
-
Data Analysis:
-
Measure the fluorescence intensity of individual endosomes/lysosomes in the calibration images and plot this against the known pH of the buffers to generate a calibration curve.
-
Measure the fluorescence intensity of endosomes/lysosomes in the experimental images and use the calibration curve to determine their pH.
-
Visualization of Application in Cellular Pathways
Oregon Green 488 is particularly useful for studying processes that involve changes in organellar pH, such as endocytosis. The following diagram illustrates the endocytic pathway and the associated decrease in pH, which can be monitored using Oregon Green 488.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Oregon Green 488 Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Oregon Green 488 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Oregon Green 488 Dye | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Extinction Coefficient [Oregon Green 488] | AAT Bioquest [aatbio.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
Unveiling the Properties of OG 488, SE: A Technical Guide to Solubility and Application
For Immediate Release
This technical document provides an in-depth guide for researchers, scientists, and drug development professionals on the solubility and application of Oregon Green 488 Carboxylic Acid, Succinimidyl Ester (OG 488, SE). This green fluorescent dye is a valuable tool for labeling primary amines on biomolecules, offering superior photostability and a pH-insensitive fluorescence profile within the physiological range compared to its predecessor, fluorescein.
Core Properties of this compound
Oregon Green 488, SE is an amine-reactive fluorescent probe widely utilized for covalent labeling of proteins, peptides, and other biomolecules. Its succinimidyl ester moiety reacts efficiently with primary amines at neutral to slightly alkaline pH, forming a stable amide bond. The resulting conjugates exhibit bright green fluorescence with excitation and emission maxima around 496 nm and 524 nm, respectively, making it compatible with standard 488 nm laser lines in fluorescence microscopy and flow cytometry.[1] A key advantage of OG 488 is its low pKa of approximately 4.7, which renders its fluorescence largely independent of pH in the physiological range of 6 to 8.[2][3]
Solubility Profile
The solubility of this compound is a critical factor for its effective use in labeling protocols. Due to the hydrolytic instability of the succinimidyl ester group in aqueous solutions, the compound is typically dissolved in an anhydrous organic solvent prior to its addition to the reaction mixture.
Data Presentation: Solubility of this compound
| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |
| DMSO (Dimethyl Sulfoxide) | 1 mM | 1 mM | - |
| 80 mg/mL[2] | 157.06 mM | Sonication is recommended.[2] | |
| 100 mg/mL[4] | 196.32 mM | Ultrasonic treatment needed; use of newly opened, hygroscopic DMSO is critical as it can significantly impact solubility.[4] | |
| DMF (Dimethylformamide) | Soluble[1] | - | Specific concentration not provided. |
| Water | Not Recommended | - | Succinimidyl esters are susceptible to hydrolysis in aqueous environments, which would deactivate the dye for labeling reactions. It is typically introduced to an aqueous reaction buffer from a concentrated DMSO stock. |
Experimental Protocols
The following section details a generalized methodology for the preparation of this compound stock solutions and a standard protocol for protein labeling.
Preparation of this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent use in labeling reactions.
Materials:
-
Oregon Green 488 Carboxylic Acid, Succinimidyl Ester (this compound)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)
-
Microcentrifuge tubes
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution by dissolving the desired amount of this compound in anhydrous DMSO. For example, to prepare a 10 mM stock solution from 1 mg of the dye (Molecular Weight: ~509.38 g/mol ), add approximately 196 µL of DMSO.
-
Vortex the solution thoroughly to ensure the dye is completely dissolved. If necessary, sonicate the solution for short intervals to aid dissolution.[2][4]
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture.[1] For long-term storage (up to 6 months), -80°C is recommended.[4] Avoid repeated freeze-thaw cycles.
General Protein Labeling Protocol
Objective: To covalently label a protein with this compound.
Materials:
-
Purified protein in an amine-free buffer (e.g., Phosphate-Buffered Saline - PBS)
-
This compound stock solution in DMSO
-
1 M Sodium Bicarbonate buffer (pH 8.3-8.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis equipment for purification
-
Reaction tubes
Procedure:
-
Buffer Exchange: Ensure the protein solution is in a buffer free of primary amines (e.g., Tris or glycine), as these will compete with the protein for reaction with the dye. If necessary, perform buffer exchange into a suitable buffer like PBS.
-
pH Adjustment: Adjust the pH of the protein solution to 8.3-8.5 by adding a small volume of 1 M sodium bicarbonate buffer. Succinimidyl esters react most efficiently at this pH range.[5]
-
Dye Addition: While gently vortexing the protein solution, add the calculated amount of the this compound DMSO stock solution. The molar ratio of dye to protein will need to be optimized for the specific protein and desired degree of labeling. A common starting point is a 10- to 20-fold molar excess of the dye.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[4] The incubation time may require optimization.
-
Purification: Separate the labeled protein from the unreacted, hydrolyzed dye. This is typically achieved by size-exclusion chromatography or extensive dialysis against a suitable buffer (e.g., PBS). The first colored band to elute from the column will be the OG 488-labeled protein.
Visualizing the Workflow
To better illustrate the key processes, the following diagrams outline the logical relationships in the preparation and application of this compound.
This guide provides essential information for the successful use of this compound in biological research. By understanding its solubility characteristics and following established protocols, researchers can effectively label biomolecules for a wide range of fluorescence-based applications. For specific applications, further optimization of labeling conditions may be required.
References
- 1. abpbio.com [abpbio.com]
- 2. This compound | Oregon green 488 succinimidyl ester | Dye | TargetMol [targetmol.com]
- 3. Invitrogen Oregon Green 488 Carboxylic Acid, Succinimidyl Ester, 5-isomer 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ulab360.com [ulab360.com]
An In-depth Technical Guide to Amine Labeling with OG 488, SE
For researchers, scientists, and drug development professionals, the precise and efficient fluorescent labeling of biomolecules is paramount for a multitude of applications, from immunoassays to cellular imaging. Oregon Green™ 488 Succinimidyl Ester (OG 488, SE) has emerged as a robust and versatile tool for this purpose. This guide provides a comprehensive overview of its core principles, experimental protocols, and comparative performance.
Core Principles of this compound Amine Labeling
This compound is an amine-reactive fluorescent dye that covalently attaches to primary amines on target molecules. The key to this reaction is the succinimidyl ester (SE) functional group, which reacts with the non-protonated aliphatic amine groups, primarily the ε-amino groups of lysine (B10760008) residues and the N-terminus of proteins. This reaction, which is most efficient at a slightly alkaline pH (typically 8.3), results in the formation of a stable amide bond, permanently linking the bright, green-fluorescent OG 488 dye to the biomolecule.
One of the significant advantages of OG 488 is its reduced sensitivity to pH in the physiological range (pKa ≈ 4.7), a notable improvement over fluorescein (B123965) (FITC).[1][2] This property ensures more consistent and reliable fluorescence in varying cellular environments. Furthermore, conjugates of OG 488 exhibit greater photostability than their fluorescein counterparts, making them better suited for applications requiring prolonged light exposure, such as fluorescence microscopy.
Comparative Analysis of Amine-Reactive Dyes
The selection of a fluorescent dye is a critical decision in experimental design. Below is a comparison of key properties of this compound with another commonly used green fluorescent dye, Alexa Fluor™ 488 Succinimidyl Ester, and the traditional fluorescein isothiocyanate (FITC).
| Property | Oregon Green™ 488, SE | Alexa Fluor™ 488, SE | Fluorescein Isothiocyanate (FITC) |
| Excitation Maximum (nm) | ~496 | ~495 | ~495 |
| Emission Maximum (nm) | ~524 | ~519 | ~519 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~76,000 - 82,000 | ~73,000 | ~73,000 |
| Quantum Yield | High | High | Moderate |
| Photostability | High | Very High | Low |
| pH Sensitivity | Low (in physiological range) | Very Low | High |
| Reactive Group | Succinimidyl Ester (SE) | Succinimidyl Ester (SE) | Isothiocyanate (ITC) |
| Target Functional Group | Primary Amines | Primary Amines | Primary Amines |
Experimental Protocols
Antibody Labeling with this compound
This protocol is optimized for labeling approximately 1 mg of an IgG antibody.
Materials:
-
IgG antibody to be labeled
-
Oregon Green™ 488, SE
-
Anhydrous Dimethylsulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.3
-
Purification column (e.g., Sephadex® G-25)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 2 mg/mL.
-
Crucial: Ensure the antibody solution is free of amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA), as these will compete with the labeling reaction. If necessary, perform a buffer exchange into PBS prior to adding the bicarbonate.[3]
-
-
Dye Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO.
-
-
Labeling Reaction:
-
While gently stirring, slowly add the calculated amount of the this compound stock solution to the antibody solution. A molar ratio of 10:1 to 20:1 (dye:antibody) is a good starting point, though the optimal ratio may need to be determined empirically.
-
Incubate the reaction for 1 hour at room temperature, protected from light. For some proteins, an overnight incubation at 4°C may yield better results.[3]
-
-
Purification:
-
Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex® G-25) equilibrated with PBS.
-
Collect the first colored band, which corresponds to the labeled antibody.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 496 nm (A₄₉₆).
-
Calculate the protein concentration: Protein (M) = [A₂₈₀ - (A₄₉₆ x CF)] / ε_protein Where CF is the correction factor for the dye's absorbance at 280 nm (for OG 488, this is approximately 0.12) and ε_protein is the molar extinction coefficient of the antibody (for IgG, ~210,000 M⁻¹cm⁻¹).
-
Calculate the DOL: DOL = A₄₉₆ / (ε_dye x Protein Concentration (M)) Where ε_dye is the molar extinction coefficient of OG 488 at 496 nm (~76,000 M⁻¹cm⁻¹).
-
An optimal DOL for IgG antibodies is typically between 4 and 8.[3]
-
-
Storage:
-
Store the labeled antibody at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA (if not interfering with the application) and freeze in aliquots at -20°C.
-
Visualizations
Chemical Reaction Pathway
Caption: Reaction of this compound with a primary amine on a protein.
Experimental Workflow for Antibody Labeling
Caption: Workflow for fluorescently labeling antibodies with this compound.
References
OG 488, Succinimidyl Ester: A Technical Guide to its Application as a Fluorescent pH Indicator
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Oregon Green™ 488, succinimidyl ester (OG 488, SE) as a fluorescent pH indicator. We will delve into its core properties, provide detailed experimental protocols for its use, and present its mechanism of action and experimental workflows through clear visualizations. This document is intended to equip researchers with the necessary information to effectively utilize this compound in their studies, particularly for monitoring pH in acidic environments.
Core Properties of this compound
This compound is a bright, green-fluorescent dye that is well-suited for excitation by the 488 nm laser line.[1] A key feature of OG 488 is its low pKa of approximately 4.6-4.8, which renders its fluorescence largely insensitive to pH changes within the typical physiological range of the cytosol (pH ~6.8-7.4).[1][2][3][4][5][6][7][8] However, this characteristic makes it an excellent candidate for monitoring pH fluctuations within acidic organelles, such as lysosomes and endosomes, where the pH is significantly lower.[1][2][7] Compared to its predecessor, fluorescein, OG 488 exhibits greater photostability and its fluorescence is less quenched upon conjugation.[3][5][6][9][10][11]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a quick reference for experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Weight | 509.37 g/mol | [12] |
| Molecular Formula | C₂₅H₁₃F₂NO₉ | [12] |
| CAS Number | 198139-51-4 | [5][12] |
| Solubility | DMSO, DMF | [3][5] |
| Storage Conditions | -20°C, protect from light | [3][5][6] |
Table 2: Spectroscopic Properties of OG 488
| Property | Value | References |
| pKa | ~4.6 - 4.8 | [1][2][3][4][5][6][7][8] |
| Excitation Maximum (λex) | ~496 - 501 nm | [2][5][7][9] |
| Emission Maximum (λem) | ~516 - 526 nm | [2][5][7][9] |
| Extinction Coefficient (ε) | 76,000 cm⁻¹M⁻¹ | [7] |
| Quantum Yield (Φ) | 0.9 | [7] |
| Recommended Laser Line | 488 nm | [1][7] |
Experimental Protocols
This section provides detailed methodologies for the conjugation of this compound to proteins and for its subsequent use as an intracellular pH indicator.
Protocol 1: Conjugation of this compound to a Target Protein
This protocol is a general guideline for labeling proteins with this compound. The optimal dye-to-protein ratio may need to be determined empirically for each specific protein.
Materials:
-
This compound
-
Target protein in a suitable buffer (e.g., amine-free buffer like PBS, pH 7.2-7.4)
-
1 M Sodium bicarbonate (NaHCO₃), pH 8.3
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
Procedure:
-
Prepare Protein Solution: Dissolve the target protein in an amine-free buffer at a concentration of 1-10 mg/mL. If the protein solution is at a lower pH, adjust it to pH 8.0-9.0 using 1 M sodium bicarbonate.
-
Prepare Dye Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction:
-
While vortexing the protein solution, slowly add the reactive dye solution. A typical starting point is a 10:1 molar ratio of dye to protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions.
-
Equilibrate the column with PBS (pH 7.2-7.4).
-
Carefully load the reaction mixture onto the top of the column.
-
Elute the conjugate with PBS. The first colored band to elute will be the dye-protein conjugate. The second, slower-moving band will be the unconjugated dye.
-
Collect the fractions containing the purified conjugate.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the excitation maximum of the dye (~496 nm, A_max).
-
Calculate the protein concentration and the DOL using the following equations:
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein
-
Dye Concentration (M) = A_max / ε_dye
-
DOL = Dye Concentration / Protein Concentration
-
-
Where:
-
-
Storage: Store the labeled protein conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C or -80°C.
Protocol 2: Measurement of Intracellular pH in Acidic Organelles
This protocol outlines the steps for loading cells with the OG 488-protein conjugate and performing ratiometric pH measurements.
Materials:
-
Cells of interest cultured on a suitable imaging substrate (e.g., glass-bottom dishes)
-
OG 488-labeled protein (from Protocol 1)
-
Live-cell imaging medium (e.g., HBSS or phenol (B47542) red-free DMEM)
-
Calibration buffers of known pH (e.g., a set of buffers ranging from pH 4.0 to 7.0)
-
Ionophores (e.g., nigericin (B1684572) and valinomycin)
-
Fluorescence microscope equipped with appropriate filter sets for OG 488 and a camera or photodetector.
Procedure:
-
Cell Loading:
-
Incubate the cultured cells with the OG 488-protein conjugate in live-cell imaging medium for a sufficient time to allow for endocytosis (e.g., 1-4 hours). The optimal concentration and incubation time should be determined empirically.
-
Wash the cells three times with fresh imaging medium to remove any unbound conjugate.
-
-
Imaging:
-
Place the cells on the fluorescence microscope.
-
Acquire fluorescence images at the emission wavelength of OG 488 (~525 nm) following excitation at two different wavelengths: one at the pH-sensitive peak (~496 nm) and another at the isosbestic point (if known) or a less pH-sensitive wavelength.
-
-
In Situ Calibration:
-
After acquiring experimental data, perform an in situ calibration to relate the fluorescence intensity ratio to pH.
-
Prepare a series of calibration buffers with known pH values (e.g., pH 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0).
-
To each calibration buffer, add ionophores such as nigericin (to equilibrate proton concentration) and valinomycin (B1682140) (to equilibrate potassium ion concentration), which will clamp the intracellular pH to that of the external buffer.
-
Sequentially perfuse the cells with each calibration buffer and acquire fluorescence images at each pH point.
-
-
Data Analysis:
-
For each experimental and calibration image, measure the fluorescence intensity in regions of interest (e.g., individual acidic organelles).
-
Calculate the ratio of the fluorescence intensities obtained at the two excitation wavelengths (Ratio = Intensity_λ₁ / Intensity_λ₂).
-
Generate a calibration curve by plotting the fluorescence ratio as a function of the pH of the calibration buffers.
-
Use the calibration curve to convert the fluorescence ratios from the experimental samples into intracellular pH values.
-
Visualizations
The following diagrams illustrate the core concepts and workflows described in this guide.
Caption: pH-dependent fluorescence of OG 488.
Caption: Workflow for intracellular pH measurement.
References
- 1. Oregon Green 488 Dye | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. bio-techne.com [bio-techne.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. caymanchem.com [caymanchem.com]
- 5. abpbio.com [abpbio.com]
- 6. Invitrogen Oregon Green 488 Carboxylic Acid, Succinimidyl Ester, 5-isomer 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 7. This compound | CAS 198139-51-4 | OG488SE | Tocris Bioscience [tocris.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. 5-OG488 succinimidyl ester [equivalent to Oregon Green® 488 carboxylic acid, succinimidyl ester, 5-isomer ] | AAT Bioquest [aatbio.com]
- 10. OG488 maleimide [equivalent to Oregon Green® 488 maleimide] | AAT Bioquest [aatbio.com]
- 11. 5-OG488 acid [equivalent to Oregon Green® 488 carboxylic acid, 5-isomer] | AAT Bioquest [aatbio.com]
- 12. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Oregon Green 488 Dye for Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Oregon Green 488, a fluorinated analog of fluorescein, has emerged as a robust and reliable tool for tracking cell proliferation. Its superior photostability and reduced sensitivity to pH fluctuations in physiological ranges make it an attractive alternative to traditional dyes like Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE). This guide provides a comprehensive overview of the core principles, experimental protocols, and comparative data for utilizing Oregon Green 488 in cell proliferation studies.
Core Principles and Advantages
Cell proliferation assays using Oregon Green 488 are based on the principle of dye dilution. The dye, in its cell-permeant form—typically Oregon Green 488 Carboxylic Acid Diacetate, Succinimidyl Ester (Carboxy-DFFDA, SE)—passively diffuses into cells. Inside the cell, intracellular esterases cleave the acetate (B1210297) groups, rendering the molecule fluorescent and membrane-impermeant. The succinimidyl ester group then covalently binds to intracellular proteins, ensuring the dye is retained within the cell for long-term studies.
As the labeled cells divide, the dye is distributed equally between the two daughter cells. Consequently, each successive generation of cells exhibits half the fluorescence intensity of its parent. This generational halving of fluorescence can be precisely quantified using flow cytometry, allowing for the detailed analysis of cell division kinetics.
Comparative Analysis: Oregon Green 488 vs. CFSE
Oregon Green 488 offers several key advantages over the more traditional CFSE dye, primarily due to the two fluorine atoms in its structure. These modifications result in a more stable and less pH-sensitive molecule.[1]
Physicochemical and Spectral Properties
| Property | Oregon Green 488 | Carboxyfluorescein Succinimidyl Ester (CFSE) |
| Excitation Maximum | ~496 nm | ~492 nm |
| Emission Maximum | ~524 nm | ~517 nm |
| Recommended Laser Line | 488 nm | 488 nm |
| Common Filter Set | FITC / 525/50 BP | FITC / 530/30 BP |
| pKa | ~4.6 | ~6.4 |
| Molecular Structure | Fluorinated Fluorescein Derivative | Fluorescein Derivative |
Performance in Cell Proliferation Assays
| Feature | Oregon Green 488 | Carboxyfluorescein Succinimidyl Ester (CFSE) |
| pH Sensitivity | Less sensitive in physiological pH ranges.[2] | Fluorescence can decrease in acidic environments. |
| Photostability | More stable and less prone to photobleaching.[1] | Susceptible to photobleaching. |
| Toxicity | Generally considered to have low cytotoxicity. | Can be toxic at higher concentrations (>2 µM), impacting cell viability and proliferation.[3] |
| Signal Stability | Stable signal, detectable for several days.[2] | Can exhibit an initial decrease in fluorescence within the first 24 hours.[3] |
| Peak Resolution | Provides clear resolution of cell division peaks. | Can be challenging to resolve peaks, especially in later generations. |
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of cell labeling with Oregon Green 488 and the general workflow for a cell proliferation experiment.
Detailed Experimental Protocol
This protocol provides a general guideline for staining suspension cells with Oregon Green 488 Carboxylic Acid Diacetate, Succinimidyl Ester (Carboxy-DFFDA, SE) for flow cytometry analysis. Optimization of dye concentration and incubation times may be necessary for different cell types and experimental conditions.
Materials:
-
Oregon Green 488 Carboxylic Acid Diacetate, Succinimidyl Ester (Carboxy-DFFDA, SE)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), sterile, protein-free
-
Complete cell culture medium (containing serum)
-
Suspension cells of interest
-
Flow cytometer with 488 nm laser and FITC-compatible filters
Protocol:
-
Preparation of Stock Solution:
-
Immediately before use, prepare a 1-5 mM stock solution of Oregon Green 488, SE in anhydrous DMSO.
-
Note: The succinimidyl ester is moisture-sensitive. Do not store the dye in solution.
-
-
Cell Preparation:
-
Harvest cells and wash once with sterile, protein-free PBS.
-
Resuspend the cells at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL in pre-warmed (37°C) PBS.
-
-
Staining:
-
Prepare a 2X working solution of the dye in pre-warmed PBS. The final staining concentration should be titrated for each cell type, typically between 1-10 µM.
-
Add an equal volume of the 2X dye solution to the cell suspension. Mix immediately and thoroughly to ensure uniform staining.
-
Incubate the cells for 10-20 minutes at 37°C, protected from light.
-
-
Quenching and Washing:
-
To stop the staining reaction, add 4-5 volumes of cold, complete cell culture medium (containing at least 10% fetal bovine serum). The proteins in the serum will quench the unreacted dye.
-
Incubate for 5-10 minutes on ice.
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cells twice with complete cell culture medium to remove any residual unbound dye.
-
-
Cell Culture and Proliferation:
-
Resuspend the labeled cells in fresh, pre-warmed complete culture medium at the desired density.
-
Culture the cells under their normal growth conditions, with or without the addition of proliferative stimuli.
-
A sample of the stained, unstimulated cells should be kept as a "Generation 0" control.
-
-
Harvesting and Analysis:
-
Harvest cells at various time points after stimulation.
-
If desired, cells can be co-stained with viability dyes or antibodies against cell surface markers.
-
Analyze the samples on a flow cytometer using a 488 nm excitation laser.
-
Collect the fluorescence emission in the FITC channel (e.g., using a 530/30 nm bandpass filter).
-
On a histogram plot of fluorescence intensity, each peak of successively halved fluorescence represents a subsequent cell generation.
-
References
An In-Depth Technical Guide to Oregon Green™ 488, Succinimidyl Ester (OG 488, SE) Conjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles, experimental protocols, and technical data for the conjugation of Oregon Green™ 488, Succinimidyl Ester (OG 488, SE), a high-performance green fluorescent dye.
Core Principles of this compound Conjugation
Oregon Green™ 488 (OG 488) is a fluorinated analog of fluorescein, offering significant advantages for bioconjugation, including enhanced photostability and reduced pH sensitivity in the physiological range.[1] The succinimidyl ester (SE) moiety of this compound is an amine-reactive functional group that enables the covalent attachment of the dye to primary amines on biomolecules, such as the ε-amino groups of lysine (B10760008) residues and the N-termini of proteins.[2][3]
The conjugation reaction proceeds via a nucleophilic acyl substitution, where the primary amine on the target molecule attacks the carbonyl carbon of the succinimidyl ester. This forms a stable and irreversible amide bond, releasing N-hydroxysuccinimide (NHS) as a byproduct.[2][4] The efficiency of this reaction is highly pH-dependent, with an optimal range of pH 7.5-8.5.[5] At lower pH, the amine groups are protonated and less nucleophilic, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the conjugation efficiency.[2][6]
Quantitative Data Summary
The photophysical properties of OG 488 make it an excellent choice for fluorescence-based applications, particularly when compared to traditional dyes like Fluorescein Isothiocyanate (FITC).
| Property | Oregon Green™ 488 (OG 488) | Fluorescein Isothiocyanate (FITC) | Reference(s) |
| Excitation Maximum (λex) | ~496 nm | ~495 nm | [1][3] |
| Emission Maximum (λem) | ~524 nm | ~519-525 nm | [1][3] |
| Molar Extinction Coefficient (ε) | ~76,000 - 82,000 M⁻¹cm⁻¹ | ~75,000 M⁻¹cm⁻¹ | [1][7] |
| Quantum Yield (Φ) | ~0.91 | ~0.5 - 0.92 | [8] |
| pKa | ~4.7 | ~6.4 | [1] |
| Photostability | High | Low | [1][9] |
Experimental Protocols
General Protein Labeling with this compound
This protocol is a general guideline for the conjugation of this compound to a protein, such as an antibody. Optimization may be required for specific proteins and applications.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
Oregon Green™ 488, SE
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
1 M Sodium Bicarbonate buffer, pH 8.3
-
Purification column (e.g., size-exclusion chromatography)
-
Quenching solution (e.g., 1.5 M hydroxylamine (B1172632), pH 8.5 or 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation:
-
Ensure the protein is at a concentration of 1-10 mg/mL in a buffer free of primary amines (e.g., Tris, glycine) and ammonium (B1175870) salts.[3][10] If necessary, perform a buffer exchange into a suitable buffer like Phosphate-Buffered Saline (PBS).[3]
-
-
Dye Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a stock solution of the dye by dissolving it in anhydrous DMF or DMSO. For example, dissolve 1 mg of this compound in 100 µL of DMSO to create a 10 mg/mL solution.[11]
-
-
Conjugation Reaction:
-
Adjust the pH of the protein solution to 8.3 by adding an appropriate volume of 1 M sodium bicarbonate.[3]
-
Slowly add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing or stirring. A 10- to 20-fold molar excess of the dye is a common starting point.[6][11]
-
Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.[6]
-
-
Quenching the Reaction:
-
Stop the reaction by adding a quenching solution to consume any unreacted NHS ester. For example, add hydroxylamine to a final concentration of 100 mM and incubate for 1 hour at room temperature.[11]
-
-
Purification of the Conjugate:
-
Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis.[10][]
-
-
Characterization of the Conjugate:
-
Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule. This can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of OG 488 (~496 nm).[13]
-
Mandatory Visualizations
This compound Conjugation Reaction Mechanism
References
- 1. Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. ulab360.com [ulab360.com]
- 4. glenresearch.com [glenresearch.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. Extinction Coefficient [Oregon Green 488] | AAT Bioquest [aatbio.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 11. vet.cornell.edu [vet.cornell.edu]
- 13. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to Oregon Green 488, SE for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Oregon Green 488, Succinimidyl Ester (OG 488, SE) is a highly versatile and robust fluorescent dye that has become an invaluable tool in the field of neuroscience. Its superior photophysical properties, including high quantum yield, photostability, and a pH insensitivity within the physiological range, make it an excellent choice for a variety of applications, from high-resolution imaging of neuronal structures to the sensitive detection of specific proteins within the complex environment of the brain. This guide provides a comprehensive overview of the technical specifications of this compound, detailed experimental protocols for its key applications in neuroscience, and visual workflows to aid in experimental design.
Core Properties of Oregon Green 488, SE
Oregon Green 488 is a fluorinated analog of fluorescein, which contributes to its enhanced photostability and lower pKa compared to its predecessor. The succinimidyl ester (SE) moiety allows for the covalent labeling of primary amines on proteins and other biomolecules, forming a stable carboxamide bond. This makes it an ideal reagent for creating fluorescently labeled antibodies, peptides, and other probes for neuroscience research.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~496 nm | [1][2] |
| Emission Maximum (λem) | ~524 nm | [1][2] |
| Molar Extinction Coefficient (ε) | ~76,000 cm⁻¹M⁻¹ | [] |
| Quantum Yield (Φ) | ~0.9 | [] |
| pKa | ~4.7 | [1][4] |
| Reactive Group | Succinimidyl Ester (SE) | [] |
| Reacts With | Primary Amines (-NH₂) | [] |
Key Applications in Neuroscience Research
The unique properties of this compound lend themselves to a range of critical techniques in neuroscience:
-
Immunohistochemistry (IHC): Covalently conjugating this compound to primary or secondary antibodies allows for the precise visualization of target proteins in fixed brain tissue. This is crucial for understanding the cellular and subcellular localization of receptors, ion channels, and other key neuronal proteins.
-
Neuronal Tracing: While this compound itself is not directly used for tracing, it is the reactive dye used to synthesize fluorescent dextrans. Oregon Green 488 dextran (B179266) is a powerful tool for anterograde and retrograde tracing of neuronal pathways, enabling the mapping of complex neural circuits.
-
Calcium Imaging: A derivative of Oregon Green 488, Oregon Green BAPTA-1 (OGB-1), is a widely used calcium indicator. While not a direct application of the succinimidyl ester for labeling endogenous proteins, it is a critical tool for functional imaging of neuronal activity.
Experimental Protocols
Protocol 1: Antibody Conjugation with Oregon Green 488, SE
This protocol provides a general method for labeling antibodies with this compound. The optimal dye-to-protein ratio should be determined empirically for each antibody and application.
Materials:
-
Purified antibody (in amine-free buffer, e.g., PBS)
-
Oregon Green 488, SE
-
Anhydrous dimethylsulfoxide (DMSO)
-
1 M Sodium bicarbonate (pH 8.3)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Antibody:
-
Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 8.3) at a concentration of 1-5 mg/mL. Buffers containing primary amines (e.g., Tris or glycine) must be avoided as they will compete for reaction with the succinimidyl ester.
-
-
Prepare this compound Solution:
-
Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
While gently vortexing the antibody solution, add a calculated amount of the this compound solution. A molar ratio of 5-10 moles of dye per mole of antibody is a good starting point.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS.
-
The first colored band to elute is the OG 488-labeled antibody.
-
-
Characterization (Optional but Recommended):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 496 nm. The DOL can be calculated using the following formula: DOL = (A₄₉₆ × ε_protein) / [(A₂₈₀ - (A₄₉₆ × CF₂₈₀)) × ε_dye]
-
A₄₉₆ and A₂₈₀ are the absorbances at 496 nm and 280 nm.
-
ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
ε_dye is the molar extinction coefficient of OG 488 at 496 nm (~76,000 M⁻¹cm⁻¹).
-
CF₂₈₀ is the correction factor for the absorbance of the dye at 280 nm (typically around 0.12).
-
-
-
Storage:
-
Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C.
-
Protocol 2: Immunohistochemistry with OG 488-Labeled Secondary Antibody
This protocol describes the use of a commercially available or self-labeled OG 488 secondary antibody for fluorescent immunohistochemistry on fixed brain sections.
Materials:
-
Fixed brain tissue sections (e.g., 4% paraformaldehyde-fixed)
-
Primary antibody specific to the target protein
-
OG 488-conjugated secondary antibody (anti-species of the primary antibody)
-
Blocking buffer (e.g., 5% normal serum from the host species of the secondary antibody in PBS with 0.3% Triton X-100)
-
Wash buffer (PBS with 0.1% Triton X-100)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Tissue Preparation:
-
Deparaffinize and rehydrate paraffin-embedded sections or directly use cryosections.
-
Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval).
-
-
Blocking:
-
Incubate sections in blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in blocking buffer.
-
Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the sections three times for 5 minutes each with wash buffer.
-
-
Secondary Antibody Incubation:
-
Dilute the OG 488-conjugated secondary antibody in blocking buffer.
-
Incubate the sections for 1-2 hours at room temperature, protected from light.
-
-
Washing:
-
Wash the sections three times for 5 minutes each with wash buffer, protected from light.
-
-
Counterstaining:
-
Incubate with a nuclear counterstain like DAPI for 5-10 minutes.
-
-
Washing:
-
Wash the sections twice with PBS.
-
-
Mounting:
-
Mount the coverslips using an antifade mounting medium.
-
-
Imaging:
-
Visualize the fluorescence using a confocal or epifluorescence microscope with appropriate filter sets for OG 488 (excitation ~490 nm, emission ~525 nm) and the counterstain.
-
Visualizing Workflows and Pathways
Antibody Labeling Workflow
Caption: Workflow for covalent labeling of antibodies with this compound.
Immunohistochemistry Experimental Workflow
Caption: Step-by-step workflow for immunohistochemical staining.
Neuronal Tracing with OG 488 Dextran
While this compound is used to create the conjugate, the application of neuronal tracing is performed with the resulting Oregon Green 488 dextran.
Caption: General workflow for neuronal tracing using OG 488 dextran.
References
An In-depth Technical Guide to Oregon Green 488 Carboxylic Acid Succinimidyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oregon Green 488 carboxylic acid succinimidyl ester is a high-performance, amine-reactive fluorescent dye widely utilized in biological research for the covalent labeling of proteins, antibodies, and other biomolecules. As a fluorinated analog of fluorescein (B123965), it offers significant advantages, including enhanced photostability and a fluorescence that is insensitive to pH in the physiological range.[1][2][3][4] This technical guide provides a comprehensive overview of its properties, detailed experimental protocols for its use, and essential data for researchers in various fields, including drug development.
Oregon Green 488 is characterized by its bright green fluorescence, with excitation and emission maxima well-suited for standard 488 nm laser lines.[5] Its succinimidyl ester moiety reacts efficiently with primary amines on target biomolecules to form stable amide bonds, ensuring a robust and lasting fluorescent signal for a multitude of applications such as fluorescence microscopy, flow cytometry, and immunofluorescence assays.[1]
Core Properties and Quantitative Data
The exceptional performance of Oregon Green 488 stems from its unique chemical structure, which confers desirable photophysical properties. A key feature is its low pKa of approximately 4.7, which renders its fluorescence largely independent of pH fluctuations between pH 4 and 10, a significant improvement over fluorescein (pKa ~6.4).[2][3][4][6] This property is critical for quantitative studies in cellular environments where pH can vary. The dye also exhibits a high quantum yield and a strong molar extinction coefficient, contributing to its bright fluorescent signal.[5][7]
| Property | Value | Reference |
| Excitation Maximum (λex) | ~496 nm | [1][3][4] |
| Emission Maximum (λem) | ~524 nm | [1][3][4] |
| Molar Extinction Coefficient (ε) | ~70,000 - 76,000 cm⁻¹M⁻¹ | [1][8] |
| Quantum Yield (Φ) | ~0.91 | [7] |
| pKa | ~4.7 | [2][3][4] |
| Molecular Weight (5-isomer) | ~509.38 g/mol | [1][9] |
| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | [1] |
| Reactivity | Primary amines (-NH₂) | [1] |
| Solubility | DMSO, DMF | [9] |
Signaling Pathways and Reaction Mechanisms
The fundamental utility of Oregon Green 488 carboxylic acid succinimidyl ester lies in its ability to covalently attach to biomolecules. The following diagram illustrates the chemical reaction between the NHS ester and a primary amine on a protein, resulting in a stable amide linkage.
Caption: Covalent labeling reaction of a protein with Oregon Green 488 NHS ester.
Experimental Protocols
A detailed and optimized protocol is crucial for successful and reproducible labeling of biomolecules. The following section provides a comprehensive methodology for protein labeling with Oregon Green 488 carboxylic acid succinimidyl ester.
Experimental Workflow Overview
The general workflow for labeling a protein with Oregon Green 488 NHS ester involves several key stages, from preparation of the reagents to the final analysis of the labeled conjugate.
Caption: General experimental workflow for protein labeling with Oregon Green 488.
Detailed Step-by-Step Protocol
1. Preparation of Reagents:
-
Protein Solution:
-
Ensure the protein to be labeled is of high purity and in an amine-free buffer (e.g., phosphate-buffered saline, PBS). Buffers containing primary amines, such as Tris or glycine, will compete with the labeling reaction and must be removed by dialysis or buffer exchange.[1]
-
Adjust the protein concentration to 2 mg/mL.[1] Protein solutions with concentrations below 1 mg/mL will label less efficiently.[3]
-
-
1 M Sodium Bicarbonate Buffer (pH ~8.3):
-
Dissolve sodium bicarbonate in deionized water to a final concentration of 1 M. This solution is used to raise the pH of the reaction mixture to the optimal range for the NHS ester reaction (pH 7.5-8.5).[1]
-
-
Oregon Green 488 Succinimidyl Ester Stock Solution:
-
Allow the vial of the dye to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mg/mL stock solution by dissolving the dye in fresh, anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
2. Labeling Reaction:
-
In a microcentrifuge tube, combine 0.5 mL of the 2 mg/mL protein solution with 50 µL of 1 M sodium bicarbonate buffer.
-
Add the appropriate amount of the Oregon Green 488 stock solution to the protein solution. A molar excess of the dye is typically used, with an optimal range of 4-8 moles of dye per mole of antibody (for IgGs).[1] The exact ratio may need to be optimized for different proteins.
-
Gently mix the reaction solution and incubate for 1 hour at room temperature, protected from light.
3. Purification of the Conjugate:
-
Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions. The column should be equilibrated with an appropriate buffer, such as PBS.
-
Apply the reaction mixture to the top of the column.
-
Elute the labeled protein with the equilibration buffer. The brightly colored, fluorescently labeled protein will separate from the smaller, unreacted dye molecules.
-
Collect the fractions containing the labeled protein. The first colored band to elute is the conjugate.
4. Characterization of the Labeled Protein:
-
Measurement of Absorbance:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Oregon Green 488, ~496 nm (A₄₉₆), using a spectrophotometer.
-
-
Calculation of Degree of Labeling (DOL):
-
The DOL, or the average number of dye molecules per protein molecule, can be calculated using the following formulas:
-
Protein Concentration (M) = [A₂₈₀ - (A₄₉₆ × CF₂₈₀)] / ε_protein
-
DOL = A₄₉₆ / (ε_dye × Protein Concentration (M))
-
-
Where:
-
CF₂₈₀ is the correction factor for the absorbance of the dye at 280 nm (typically around 0.12 for Oregon Green 488).[1]
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~203,000 cm⁻¹M⁻¹ for a typical IgG).[1]
-
ε_dye is the molar extinction coefficient of Oregon Green 488 at 496 nm (~70,000 cm⁻¹M⁻¹).[1]
-
-
5. Storage of the Labeled Protein:
-
Store the purified conjugate at 4°C for short-term storage (several months), protected from light.[1]
-
For long-term storage, add a stabilizing protein like bovine serum albumin (BSA) to a final concentration of 1-10 mg/mL, aliquot the conjugate, and store at -20°C. Avoid repeated freeze-thaw cycles.[1]
Conclusion
Oregon Green 488 carboxylic acid succinimidyl ester is a robust and versatile tool for the fluorescent labeling of biomolecules. Its superior photostability and pH-insensitivity make it an excellent choice for a wide range of applications in both basic research and drug development. By following the detailed protocols outlined in this guide, researchers can achieve consistent and reliable labeling, leading to high-quality data in their fluorescence-based assays. The quantitative data and experimental workflows provided herein serve as a valuable resource for optimizing labeling reactions and accurately characterizing the resulting conjugates.
References
- 1. ulab360.com [ulab360.com]
- 2. NHS ester protocol for labeling proteins [abberior.rocks]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Oregon Green 488 Dye | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Invitrogen Oregon Green 488 Carboxylic Acid, Succinimidyl Ester, 5-isomer 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. 5-OG488 succinimidyl ester [equivalent to Oregon Green® 488 carboxylic acid, succinimidyl ester, 5-isomer ] | AAT Bioquest [aatbio.com]
- 9. abpbio.com [abpbio.com]
The Application of Oregon Green™ 488, Succinimidyl Ester in Biochemical Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Oregon Green™ 488, Succinimidyl Ester (OG 488, SE) has emerged as a versatile and robust fluorescent probe for the covalent labeling of biomolecules. Its superior photostability and pH-insensitivity in the physiological range make it an excellent alternative to traditional fluorescein-based dyes. This guide provides a comprehensive overview of the core applications of this compound in biochemistry, complete with detailed experimental protocols, quantitative data, and visual representations of key processes to empower researchers in their scientific endeavors.
Core Properties of Oregon Green™ 488
OG 488 is a fluorinated analog of fluorescein, a modification that confers several advantageous properties. The succinimidyl ester (SE) moiety allows for the efficient and specific covalent labeling of primary amines on proteins, peptides, and other biomolecules, forming a stable amide bond.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~496 nm | [1][2] |
| Emission Maximum (λem) | ~524 nm | [1][2] |
| Molar Extinction Coefficient | ~70,000 cm⁻¹M⁻¹ | [1] |
| Quantum Yield (Φ) | ~0.91 | [3] |
| pKa | ~4.7 | [4] |
| Molecular Weight | ~509.3 g/mol | [1] |
Key Applications and Experimental Protocols
Covalent Labeling of Proteins
The primary application of this compound is the covalent labeling of proteins for subsequent use in a variety of biochemical and cellular assays. The following protocol provides a general guideline for labeling proteins, such as antibodies.
Experimental Protocol: Protein Labeling with this compound
Materials:
-
Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
1 M Sodium Bicarbonate (pH 8.3)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an amine-free buffer. If necessary, dialyze the protein against PBS. Adjust the protein concentration to 2-10 mg/mL.
-
Prepare the Dye Stock Solution: Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL immediately before use.
-
Reaction Setup:
-
For every 1 mg of protein, add 50 µL of 1 M sodium bicarbonate to the protein solution to raise the pH to ~8.3.
-
Add the appropriate amount of this compound stock solution to the protein solution. A molar ratio of 10:1 (dye:protein) is a good starting point, but the optimal ratio should be determined empirically.
-
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.
-
Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS. Collect the fractions containing the labeled protein.
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the conjugate at 280 nm and 496 nm.
-
Calculate the protein concentration and the concentration of the dye.
-
DOL = (Molar concentration of dye) / (Molar concentration of protein). An optimal DOL for antibodies is typically between 4 and 8.[1]
-
-
Storage: Store the labeled protein at 4°C, protected from light. For long-term storage, add a cryoprotectant and store at -20°C or -80°C.
Caption: Workflow for covalent labeling of proteins using this compound.
Fluorescence Polarization (FP) / Anisotropy Assays
Fluorescence polarization is a powerful technique for studying molecular interactions in solution. It is based on the principle that the polarization of fluorescence emission is inversely proportional to the rotational speed of the fluorescent molecule. When a small, OG 488-labeled molecule (tracer) binds to a larger molecule (e.g., a protein or receptor), its rotation slows down, leading to an increase in fluorescence polarization.
Applications:
-
Receptor-ligand binding assays.[5]
-
Protein-protein interactions.
-
Enzyme kinetics (e.g., kinase and protease assays).
-
Immunoassays.[6]
Experimental Protocol: Competitive Fluorescence Polarization Binding Assay
Materials:
-
OG 488-labeled ligand (tracer)
-
Receptor or protein of interest
-
Unlabeled competitor compound
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Black, low-binding microplate
-
Fluorescence plate reader with polarization filters
Procedure:
-
Determine Optimal Tracer Concentration: Serially dilute the OG 488-labeled tracer in assay buffer and measure the fluorescence intensity and polarization. Select the lowest concentration that gives a stable and robust signal (typically in the low nanomolar range).
-
Determine Optimal Receptor Concentration: Titrate the receptor against a fixed concentration of the tracer. The optimal receptor concentration should result in a significant increase in polarization (a "binding window") without saturating the signal.
-
Competitive Binding Assay:
-
In a microplate, add a fixed concentration of the tracer and the optimized concentration of the receptor to each well.
-
Add serial dilutions of the unlabeled competitor compound. Include controls with no competitor (maximum polarization) and no receptor (minimum polarization).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 30-60 minutes), protected from light.
-
-
Measurement: Read the fluorescence polarization on a plate reader equipped with appropriate excitation (~485 nm) and emission (~535 nm) filters for both parallel and perpendicular planes.
-
Data Analysis: Plot the change in fluorescence polarization as a function of the competitor concentration to determine the IC₅₀ value. This can then be used to calculate the binding affinity (Ki) of the competitor.
Caption: Competitive binding leads to a decrease in fluorescence polarization.
G-Protein Coupled Receptor (GPCR) Binding and Signaling
Fluorescently labeled ligands, including those synthesized using this compound, are valuable tools for studying GPCRs, a major class of drug targets.[7] These ligands can be used in various assays to characterize ligand binding, receptor trafficking, and signaling pathways.
Experimental Protocol: GPCR-Ligand Binding in Live Cells
Materials:
-
Cells expressing the GPCR of interest
-
OG 488-labeled ligand
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Confocal microscope or high-content imaging system
Procedure:
-
Cell Preparation: Seed cells in a glass-bottom dish or multi-well plate suitable for imaging and allow them to adhere overnight.
-
Ligand Binding:
-
Wash the cells with assay buffer.
-
Add the OG 488-labeled ligand at a desired concentration (typically in the nanomolar range) to the cells.
-
Incubate at 4°C to minimize internalization and study cell surface binding, or at 37°C to investigate receptor internalization and trafficking. Incubation times can range from 30 minutes to several hours.
-
-
Washing: Gently wash the cells with cold assay buffer to remove unbound ligand.
-
Imaging: Image the cells using a confocal microscope with appropriate laser lines and filters for OG 488.
-
Data Analysis: Quantify the fluorescence intensity at the cell surface or within intracellular compartments to determine binding affinity or track receptor movement.
References
- 1. ulab360.com [ulab360.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. caymanchem.com [caymanchem.com]
- 5. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Portraying G Protein-Coupled Receptors with Fluorescent Ligands - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Storage and Handling of Oregon Green™ 488, Succinimidyl Ester (OG 488, SE) Powder
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information and detailed protocols for the proper storage, handling, and utilization of Oregon Green™ 488, Succinimidyl Ester (OG 488, SE) powder. Adherence to these guidelines is crucial for maintaining the integrity and reactivity of this fluorescent dye, ensuring reproducible and successful bioconjugation.
Core Properties and Storage
Oregon Green™ 488, SE is a highly valued fluorescent probe in life sciences research. It is an amine-reactive succinimidyl ester of Oregon Green™ 488, a fluorinated analog of fluorescein (B123965). This modification results in enhanced photostability and a lower pKa (~4.7) compared to fluorescein (pKa ~6.4), rendering its fluorescence essentially pH-insensitive within the physiological pH range.[1][2][3] These properties make it an excellent choice for labeling proteins, antibodies, and other biomolecules with primary amines.
Proper storage of the lyophilized powder is critical to prevent degradation and loss of reactivity. The primary considerations are temperature, light exposure, and moisture.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Storage and Stability
| Parameter | Condition | Duration | Notes |
| Lyophilized Powder | -20°C | Months to years | Protect from light and moisture.[2][4][5] |
| 0 - 4°C | Days to weeks | For short-term storage only.[5] | |
| Reconstituted Stock Solution (in DMSO) | -80°C | Up to 6 months | Protect from light. Aliquot to avoid repeated freeze-thaw cycles.[6] |
| -20°C | Up to 1 month | Protect from light. Aliquot to avoid repeated freeze-thaw cycles.[6] |
Table 2: Physicochemical and Spectral Properties
| Property | Value | Unit | Source |
| Molecular Weight | 509.37 | g/mol | [4][5] |
| Molecular Formula | C₂₅H₁₃F₂NO₉ | [4][5] | |
| Excitation Maximum (λabs) | ~496 | nm | [1][4] |
| Emission Maximum (λem) | ~524 | nm | [1][4] |
| Extinction Coefficient (ε) | ~76,000 | cm⁻¹M⁻¹ | [4][7] |
| Quantum Yield (Φ) | ~0.9 | [4][7] | |
| Solubility | Soluble to 1 mM in DMSO | [4] | |
| 80 | mg/mL in DMSO | [8] |
Experimental Protocols
Reconstitution of this compound Powder
Succinimidyl esters are sensitive to moisture. Therefore, it is imperative to use anhydrous dimethyl sulfoxide (B87167) (DMSO) for reconstitution.
Materials:
-
This compound powder vial
-
Anhydrous DMSO
-
Pipettes and tips
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Equilibration: Before opening, allow the vial of this compound powder to warm to room temperature for at least 20 minutes. This prevents condensation of moisture onto the powder.
-
Solvent Addition: Add the required volume of anhydrous DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM). Refer to Table 2 for solubility information.
-
Dissolution: Vortex the vial until the powder is completely dissolved. A brief centrifugation can be performed to collect the solution at the bottom of the vial.
-
Storage: Aliquot the stock solution into smaller volumes in low-protein-binding tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[6]
General Protocol for Protein (Antibody) Conjugation
This protocol provides a general guideline for the conjugation of this compound to proteins containing primary amines, such as antibodies. The optimal molar ratio of dye to protein may need to be determined empirically for each specific application.
Materials:
-
Protein solution (e.g., antibody) in an amine-free buffer (e.g., PBS)
-
Reconstituted this compound stock solution in DMSO
-
Reaction buffer: 1 M sodium bicarbonate, pH ~8.3[9]
-
Purification column (e.g., Sephadex G-25)[10]
-
Collection tubes
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer such as phosphate-buffered saline (PBS). If the protein solution is at a pH lower than 8.0, adjust it to pH 8.3-9.0 using the reaction buffer.[10] The presence of low concentrations of sodium azide (B81097) (≤3 mM) or thimerosal (B151700) (≤1 mM) will not interfere with the reaction.[9]
-
Dye Addition: While gently stirring the protein solution, add the appropriate volume of the this compound stock solution. A common starting point is a 10:1 molar ratio of dye to protein.[10]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark.[6]
-
Purification: Separate the dye-protein conjugate from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).[10] Equilibrate the column with PBS and load the reaction mixture.
-
Fraction Collection: Collect the fractions containing the labeled protein. The first colored band to elute is typically the conjugate.
-
Conjugate Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, it can be divided into aliquots and frozen at -20°C. Avoid repeated freeze-thaw cycles.[9] If the conjugate concentration is low (<1 mg/mL), the addition of a stabilizing protein like bovine serum albumin (BSA) to 1-10 mg/mL is recommended.[9]
Visualized Workflows and Pathways
Chemical Reaction Pathway
The following diagram illustrates the reaction of the succinimidyl ester of OG 488 with a primary amine on a biomolecule, forming a stable amide bond.
References
- 1. 5-OG488 succinimidyl ester [equivalent to Oregon Green® 488 carboxylic acid, succinimidyl ester, 5-isomer ] | AAT Bioquest [aatbio.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Invitrogen Oregon Green 488 Carboxylic Acid, Succinimidyl Ester, 6-isomer 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 4. rndsystems.com [rndsystems.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | CAS 198139-51-4 | OG488SE | Tocris Bioscience [tocris.com]
- 8. This compound | Oregon green 488 succinimidyl ester | Dye | TargetMol [targetmol.com]
- 9. ulab360.com [ulab360.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for Labeling Proteins with OG 488, SE
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the covalent labeling of proteins with Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester, 6-Isomer (OG 488, SE). This amine-reactive fluorescent dye is a valuable tool for creating fluorescently tagged proteins for use in a variety of applications, including fluorescence microscopy, flow cytometry, and immunoassays.
Oregon Green™ 488 is a fluorinated analog of fluorescein (B123965) that offers several advantages, including greater photostability and a lower pKa (approximately 4.7).[1][2][3] This lower pKa makes its fluorescence intensity largely independent of pH in the physiological range, a significant benefit over fluorescein.[1][2][3] The succinimidyl ester (SE) moiety of this compound reacts efficiently with primary amines, such as the ε-amino group of lysine (B10760008) residues on the surface of proteins, to form stable amide bonds.[4]
Quantitative Data Summary
For accurate determination of the degree of labeling (DOL), the following quantitative parameters are essential.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~496 nm | [1][2][5] |
| Emission Maximum (λem) | ~524 nm | [1][2][5] |
| Molar Extinction Coefficient (ε) of OG 488 at ~496 nm | Not explicitly found in search results. Fluorescein's is ~80,000 M⁻¹cm⁻¹ as a reference. | [6] |
| Correction Factor (CF) for OG 488 at 280 nm | Not explicitly found in search results. Fluorescein's is 0.35 as a reference. | [6] |
Note: The molar extinction coefficient and correction factor for OG 488 are critical for accurate DOL calculation. If not provided by the manufacturer, they should be determined experimentally. For the purpose of this protocol, we will use the values for fluorescein as an approximation in the sample calculation.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for labeling a protein with this compound.
Required Materials
-
Protein of Interest: Purified protein at a concentration of at least 2 mg/mL in an amine-free buffer (e.g., phosphate-buffered saline (PBS), sodium bicarbonate buffer).[4][7][8][9][10]
-
This compound: Lyophilized powder.
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF): For reconstituting the this compound.[4][7]
-
Labeling Buffer: 0.1 M Sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5.[7][11] Buffers containing primary amines (e.g., Tris) must be avoided as they will compete with the protein for reaction with the dye.[4]
-
Quenching Solution (Optional): 1.5 M Hydroxylamine (B1172632), pH 8.5, or 1 M Tris-HCl, pH 8.0.[7]
-
Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing with an appropriate molecular weight cutoff.[11][12]
-
Spectrophotometer: Capable of measuring absorbance at 280 nm and ~496 nm.
Protein Preparation
For optimal labeling, the protein must be in a buffer free of primary amines. If the protein is in a buffer such as Tris or glycine, it should be exchanged into the labeling buffer by dialysis or buffer exchange chromatography.[8][9] The protein concentration should be at least 2 mg/mL for efficient labeling.[4][7][8][9][10]
Dye Preparation
-
Bring the vial of lyophilized this compound to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the dye by dissolving it in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[7] This should be done immediately before use, as the reactive succinimidyl ester is susceptible to hydrolysis.
Labeling Reaction
The optimal molar ratio of dye to protein for labeling will vary depending on the protein and its lysine content. A good starting point is a 10- to 20-fold molar excess of dye to protein. It is recommended to perform pilot experiments with different dye-to-protein ratios to determine the optimal degree of labeling.
-
While gently stirring, slowly add the calculated volume of the this compound stock solution to the protein solution.[7]
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.[7] Gentle stirring or rocking during the incubation can improve labeling efficiency.
Stopping the Reaction (Optional)
The reaction can be stopped by adding a quenching solution that contains primary amines, such as hydroxylamine or Tris buffer.[7] Add the quenching solution to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes at room temperature.
Purification of the Labeled Protein
It is crucial to remove any unreacted, free dye from the labeled protein conjugate.[12][13] This is typically achieved by size-exclusion chromatography or extensive dialysis.
-
Size-Exclusion Chromatography: Pass the reaction mixture through a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS). The labeled protein will elute in the void volume, while the smaller, unconjugated dye molecules will be retained.
-
Dialysis: Dialyze the reaction mixture against a large volume of storage buffer for several hours to overnight, with multiple buffer changes.
Determination of the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule.[6][14] An optimal DOL is typically between 2 and 9 for antibodies, but can vary for other proteins.[8][10] Over-labeling can lead to fluorescence quenching and may affect the protein's biological activity.[13]
-
Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of OG 488 (~496 nm, A_max).[12][14] Dilute the sample if the absorbance is too high (ideally below 1.5).[6]
-
Calculate the molar concentration of the dye using the Beer-Lambert law: [Dye] = A_max / (ε_dye × path length) where ε_dye is the molar extinction coefficient of OG 488 at its λ_max.
-
Calculate the corrected absorbance of the protein at 280 nm to account for the dye's absorbance at this wavelength: A_protein = A₂₈₀ - (A_max × CF) where CF is the correction factor for the dye's absorbance at 280 nm.[6]
-
Calculate the molar concentration of the protein: [Protein] = A_protein / (ε_protein × path length) where ε_protein is the molar extinction coefficient of your protein at 280 nm.
-
Calculate the Degree of Labeling: DOL = [Dye] / [Protein]
Sample Calculation (using values for IgG and fluorescein as an example):
-
Measured A₂₈₀ = 0.8
-
Measured A₄₉₅ = 0.4
-
ε_protein (IgG) = 210,000 M⁻¹cm⁻¹
-
ε_dye (fluorescein) = 80,000 M⁻¹cm⁻¹[6]
-
CF (fluorescein) = 0.35[6]
-
Path length = 1 cm
-
[Dye] = 0.4 / (80,000 M⁻¹cm⁻¹ * 1 cm) = 5 x 10⁻⁶ M
-
A_protein = 0.8 - (0.4 * 0.35) = 0.66
-
[Protein] = 0.66 / (210,000 M⁻¹cm⁻¹ * 1 cm) = 3.14 x 10⁻⁶ M
-
DOL = (5 x 10⁻⁶ M) / (3.14 x 10⁻⁶ M) ≈ 1.59
Storage of Labeled Protein
Store the purified, labeled protein at 4°C, protected from light.[8] For long-term storage, it is recommended to add a cryoprotectant (e.g., glycerol) and store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8]
Visualizations
Caption: Experimental workflow for protein labeling with this compound.
Caption: Reaction of this compound with a primary amine on a protein.
References
- 1. Invitrogen Oregon Green 488 Carboxylic Acid, Succinimidyl Ester, 6-isomer 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 2. Invitrogen™ Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester, 6-isomer | Fisher Scientific [fishersci.ca]
- 3. 6-OG488 succinimidyl ester [equivalent to Oregon Green® 488 carboxylic acid, succinimidyl ester, 6-isomer ] | AAT Bioquest [aatbio.com]
- 4. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 5. Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester, 6-isomer 5 mg | Buy Online [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. ulab360.com [ulab360.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. support.nanotempertech.com [support.nanotempertech.com]
Step-by-Step Guide to Oregon Green™ 488, SE Antibody Conjugation
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step guide for the conjugation of Oregon Green™ 488, Succinimidyl Ester (OG 488, SE) to antibodies. Oregon Green™ 488 is a bright, photostable green fluorescent dye that is spectrally similar to fluorescein.[1] A key advantage of OG 488 is that its fluorescence is pH-insensitive in the physiological pH range, making it a robust choice for various biological applications.[1][2][3][4] The succinimidyl ester (SE) moiety efficiently reacts with primary amines on the antibody, such as the ε-amino groups of lysine (B10760008) residues, to form stable amide bonds.[5][6][7]
This protocol covers all necessary steps from antibody and dye preparation to the final purification and characterization of the conjugate.
Quantitative Data Summary
Successful antibody conjugation requires careful control of reaction parameters. The following table summarizes key quantitative data for the conjugation of this compound to a typical IgG antibody.
| Parameter | Value | Description |
| This compound Properties | ||
| Excitation Maximum (λex) | ~496-501 nm | The peak wavelength at which the dye absorbs light.[1][2][8] |
| Emission Maximum (λem) | ~516-526 nm | The peak wavelength at which the dye emits fluorescence.[1][2][8] |
| Molar Extinction Coefficient (ε_dye_) at λ_max_ | ~76,000 M⁻¹cm⁻¹ | A measure of how strongly the dye absorbs light at its excitation maximum.[8] |
| Correction Factor (CF₂₈₀) | ~0.12 | The ratio of the dye's absorbance at 280 nm to its absorbance at the excitation maximum (A₂₈₀/A_max_).[2][4][8] |
| Antibody (IgG) Properties | ||
| Molecular Weight (MW_Ab_) | ~145,000 - 150,000 g/mol | The approximate molecular weight of a typical IgG antibody. |
| Molar Extinction Coefficient (ε_Ab_) at 280 nm | ~210,000 M⁻¹cm⁻¹ | A measure of how strongly the antibody absorbs light at 280 nm.[9] |
| Reaction Parameters | ||
| Recommended Antibody Concentration | 2-10 mg/mL | Optimal concentration for efficient labeling.[5] Conjugation efficiency is significantly reduced at concentrations below 2 mg/mL.[5] |
| Molar Ratio of Dye:Antibody | 5:1 to 20:1 | The starting molar ratio of dye to antibody in the reaction mixture. The optimal ratio should be determined empirically.[5] |
| Optimal Degree of Labeling (DOL) | 2 - 10 | The ideal number of dye molecules per antibody for most applications to avoid self-quenching and loss of antibody function.[10][11] |
Experimental Workflow Diagram
Caption: Workflow for this compound antibody conjugation.
Experimental Protocol
This protocol is optimized for labeling approximately 1 mg of an IgG antibody. Adjustments may be necessary for other proteins or different starting quantities.
Materials and Reagents
-
Antibody (1-2 mg/mL in an amine-free buffer)
-
Oregon Green™ 488, SE
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5. (Avoid buffers containing primary amines like Tris or glycine).[7]
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 7.4 or 1 M Glycine.[7]
-
Purification: Gel filtration column (e.g., Sephadex G-25) or dialysis cassette (e.g., 20K MWCO).[5][10]
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Spectrophotometer
-
Microcentrifuge tubes
-
Pipettes and tips
-
Rotator or shaker
Step 1: Antibody Preparation
-
Buffer Exchange: The antibody must be in a buffer free of primary amines (e.g., Tris, glycine) and ammonium (B1175870) salts, as these will compete with the antibody for reaction with the NHS ester.[5][6] If the antibody is in an incompatible buffer, perform a buffer exchange into the Conjugation Buffer using dialysis or a spin desalting column.
-
Concentration Adjustment: Adjust the final antibody concentration to 2-10 mg/mL in the Conjugation Buffer for optimal labeling.[5]
Step 2: this compound Stock Solution Preparation
NHS esters are moisture-sensitive. Allow the vial of this compound to warm to room temperature before opening to prevent condensation.[6][7]
-
Prepare a 10 mM stock solution of this compound by dissolving it in anhydrous DMSO.[6] For example, add the appropriate volume of DMSO to the vial to achieve a 10 mM concentration (the exact volume will depend on the amount of dye provided).
-
Vortex briefly to ensure the dye is fully dissolved. This stock solution should be prepared fresh immediately before use.[7]
Step 3: Conjugation Reaction
-
Calculate Dye Volume: Determine the volume of the 10 mM this compound stock solution needed to achieve the desired molar excess (e.g., a 10:1 to 15:1 dye-to-antibody molar ratio is a good starting point).[6][7]
-
Calculation Example for 1 mg IgG with a 15:1 molar ratio:
-
Moles of IgG = (1 x 10⁻³ g) / (150,000 g/mol ) ≈ 6.67 x 10⁻⁹ mol
-
Moles of dye needed = 6.67 x 10⁻⁹ mol * 15 = 1.0 x 10⁻⁷ mol
-
Volume of 10 mM dye stock = (1.0 x 10⁻⁷ mol) / (10 x 10⁻³ mol/L) = 1.0 x 10⁻⁵ L = 10 µL
-
-
-
Add Dye to Antibody: While gently vortexing the antibody solution, slowly add the calculated volume of the this compound stock solution.[7]
-
Incubation: Protect the reaction mixture from light by wrapping the tube in aluminum foil. Incubate for 60 minutes at room temperature with gentle mixing on a rotator or shaker.[6]
Step 4: Quenching the Reaction (Optional)
-
To stop the reaction and cap any unreacted NHS ester groups, add a quenching buffer such as Tris-HCl or Glycine to a final concentration of 50-100 mM.[6]
-
Incubate for an additional 10-15 minutes at room temperature with gentle mixing.[6]
Step 5: Purification of the Antibody-Dye Conjugate
It is crucial to remove all non-conjugated this compound to prevent high background fluorescence in downstream applications.[7][10]
-
Gel Filtration (Recommended):
-
Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS (pH 7.2-7.4) according to the manufacturer's instructions.[5]
-
Apply the quenched reaction mixture to the center of the column.
-
Elute the conjugate with PBS. The first colored fraction to elute will be the labeled antibody, while the smaller, unconjugated dye molecules will be retained on the column and elute later. Collect the fractions containing the purified conjugate.[5]
-
-
Dialysis:
-
Transfer the reaction mixture to a dialysis cassette.
-
Dialyze against a large volume of PBS (pH 7.2-7.4) at 4°C for several hours to overnight, with at least two to three buffer changes.[10]
-
Step 6: Characterization - Calculating the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each antibody molecule.[10][12] It is determined using UV-Vis spectrophotometry.
-
Measure Absorbance:
-
Calculate DOL: Use the following formula to calculate the DOL:[10][12]
DOL = (A_max_ × ε_Ab_) / [(A₂₈₀ - (A_max_ × CF₂₈₀)) × ε_dye_]
Where:
-
A_max_ : Absorbance of the conjugate at ~496 nm.
-
A₂₈₀ : Absorbance of the conjugate at 280 nm.
-
ε_Ab_ : Molar extinction coefficient of the antibody at 280 nm (~210,000 M⁻¹cm⁻¹ for IgG).[9]
-
ε_dye_ : Molar extinction coefficient of OG 488 at ~496 nm (76,000 M⁻¹cm⁻¹).[8]
-
CF₂₈₀ : Correction factor for the dye's absorbance at 280 nm (0.12 for OG 488).[2][4][8]
An optimal DOL for most antibody applications is between 2 and 10.[10][11]
-
Step 7: Storage of the Conjugated Antibody
-
Store the labeled antibody at 4°C, protected from light.[1]
-
For long-term storage, it is recommended to add a stabilizing protein like Bovine Serum Albumin (BSA) to a final concentration of 1-10 mg/mL, divide the conjugate into small aliquots, and store at -20°C.[1] Avoid repeated freeze-thaw cycles.[1]
References
- 1. ulab360.com [ulab360.com]
- 2. This compound | CAS 198139-51-4 | OG488SE | Tocris Bioscience [tocris.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 6. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 7. benchchem.com [benchchem.com]
- 8. bio-techne.com [bio-techne.com]
- 9. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 10. benchchem.com [benchchem.com]
- 11. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 12. Degree of labeling (DOL) step by step [abberior.rocks]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Oregon Green™ 488, SE in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oregon Green™ 488, Succinimidyl Ester (OG 488, SE) is a high-performance, amine-reactive fluorescent dye that serves as a versatile tool in flow cytometry. As a fluorinated analog of fluorescein, it exhibits several key advantages, including enhanced photostability and a lower pKa (approximately 4.7), rendering its fluorescence essentially pH-insensitive within the physiological range.[1][2][3] These properties make this compound an excellent choice for robust and reproducible cell staining. Its succinimidyl ester moiety readily reacts with primary amines on proteins and other biomolecules, forming stable covalent bonds. This reactivity allows for its use in two primary applications in flow cytometry: the direct labeling of cells to assess viability and proliferation, and the conjugation to antibodies for specific cell surface or intracellular protein detection.
Spectral Properties
Proper experimental design in flow cytometry necessitates a thorough understanding of the spectral characteristics of the fluorochromes employed. OG 488 is optimally excited by the blue laser (488 nm) commonly found on most flow cytometers.
| Parameter | Wavelength (nm) |
| Excitation Maximum | ~496 |
| Emission Maximum | ~524 |
Table 1: Spectral properties of Oregon Green™ 488.[2][3]
Application 1: Antibody Conjugation with this compound
The covalent labeling of antibodies with this compound enables the detection of specific cellular targets with high sensitivity and specificity. The following protocol is optimized for the conjugation of approximately 1 mg of an IgG antibody.
Quantitative Parameters for Antibody Conjugation
| Parameter | Recommended Value/Range | Notes |
| Antibody Concentration | > 2 mg/mL | Higher concentrations improve labeling efficiency.[2] |
| Antibody Purity | > 95% | Must be free of amine-containing buffers (e.g., Tris, glycine) and stabilizers (e.g., BSA).[2] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate | Provides the optimal pH for the reaction. |
| Reaction pH | 8.3 - 8.5 | Optimal for the reaction between the NHS ester and primary amines.[2] |
| This compound Stock Solution | 10 mg/mL in anhydrous DMSO | Prepare fresh as the NHS ester is moisture-sensitive. |
| Dye:Antibody Molar Ratio | 5:1 to 20:1 | A 10:1 ratio is a good starting point and should be optimized for each antibody.[4] |
| Incubation Time | 1 hour | At room temperature, protected from light.[2] |
| Optimal Degree of Labeling (DOL) | 2 - 10 moles of dye per mole of antibody | Varies depending on the antibody and dye.[4] |
Table 2: Key quantitative parameters for conjugating this compound to an IgG antibody.
Experimental Protocol: Antibody Conjugation
Materials:
-
Purified antibody in an amine-free buffer (e.g., PBS)
-
Oregon Green™ 488, SE
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
1 M Sodium Bicarbonate, pH 8.5
-
Purification resin (e.g., Sephadex G-25) or dialysis equipment
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is at a concentration of at least 2 mg/mL in an amine-free buffer. If necessary, concentrate the antibody using an appropriate method.
-
Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to adjust the pH to ~8.3. For example, add 50 µL of 1 M sodium bicarbonate to 500 µL of the antibody solution.
-
-
This compound Stock Solution Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to create a 10 mg/mL stock solution. Vortex briefly to ensure the dye is fully dissolved.
-
-
Labeling Reaction:
-
Slowly add the calculated amount of the this compound stock solution to the antibody solution while gently vortexing. The amount of dye to add will depend on the desired dye-to-protein molar ratio.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light. Gentle stirring or rocking is recommended.
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from the unreacted dye using a gel filtration column or dialysis against PBS.
-
Collect the first colored fraction, which contains the OG 488-conjugated antibody.
-
-
Determination of Degree of Labeling (DOL) (Optional but Recommended):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 496 nm (for OG 488).
-
Calculate the protein concentration and the DOL using the following formulas:
-
Protein Concentration (M) = [A₂₈₀ - (A₄₉₆ x CF)] / ε_protein
-
Where CF is the correction factor for the dye's absorbance at 280 nm and ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Dye Concentration (M) = A₄₉₆ / ε_dye
-
Where ε_dye is the molar extinction coefficient of OG 488 at 496 nm (~70,000 cm⁻¹M⁻¹).
-
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
-
-
Storage:
-
Store the labeled antibody at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA and store at -20°C in small aliquots.
-
Diagrams
Caption: Covalent bond formation between this compound and a primary amine.
References
Application Notes and Protocols: Oregon Green™ 488, Succinimidyl Ester in Confocal Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Oregon Green™ 488, Succinimidyl Ester (OG 488, SE) for labeling antibodies and subsequent application in confocal microscopy. This document includes key data, detailed experimental protocols, and visual workflows to facilitate successful immunofluorescence experiments.
Introduction to Oregon Green™ 488, SE
Oregon Green™ 488 is a bright, green-fluorescent dye well-suited for excitation by the 488 nm laser line commonly found on confocal microscopes.[1] The succinimidyl ester (SE) reactive group of this compound allows for the covalent labeling of primary amines on proteins, such as antibodies, to form stable dye-protein conjugates.[2] A key advantage of OG 488 is its lower pKa (around 4.6-4.7) compared to fluorescein, which makes its fluorescence intensity largely independent of pH in the physiological range.[1][3][4][5][6][7] This property, combined with its high quantum yield and greater photostability than fluorescein, makes it an excellent choice for quantitative and qualitative imaging applications.[8][9]
Quantitative Data
The following table summarizes the key spectral and physical properties of Oregon Green™ 488.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~496-501 nm | [10][11] |
| Emission Maximum (λem) | ~516-526 nm | [10] |
| Molar Extinction Coefficient (ε) | ~76,000 cm⁻¹M⁻¹ | [7][12] |
| Fluorescence Quantum Yield (Φ) | ~0.9-0.91 | [7][8] |
| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | [7] |
| Reactivity | Primary amines | [7] |
| pKa | ~4.6-4.7 | [1][3] |
Experimental Protocols
I. Antibody Conjugation with this compound
This protocol is optimized for labeling approximately 1 mg of an IgG antibody. The amounts can be scaled for different quantities.
A. Materials
-
Purified antibody (1-2 mg/mL in amine-free buffer like PBS)
-
Oregon Green™ 488, Succinimidyl Ester (this compound)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
1 M Sodium bicarbonate (NaHCO₃), pH 8.3-8.5
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
B. Protocol
-
Antibody Preparation:
-
Dye Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.[16] This solution should be used immediately.
-
-
Labeling Reaction:
-
Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3.[14]
-
Calculate the required volume of this compound stock solution. A molar ratio of 4-8 moles of dye per mole of IgG antibody is often optimal.[2]
-
Add the calculated amount of this compound solution to the antibody solution while gently stirring or vortexing.[14]
-
Incubate the reaction for 1 hour at room temperature, protected from light.[2][14]
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column or dialysis.
-
For column chromatography, equilibrate the column with PBS and apply the reaction mixture. Collect the first colored fraction, which contains the labeled antibody.
-
For dialysis, transfer the reaction mixture to a dialysis cassette and dialyze against PBS at 4°C with several buffer changes.
-
-
Storage:
II. Immunofluorescence Staining for Confocal Microscopy
This protocol provides a general workflow for immunofluorescence staining of cultured cells.
A. Materials
-
Cells grown on coverslips or in imaging-compatible plates
-
OG 488-conjugated primary or secondary antibody
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.2% Triton X-100 in PBS)[17]
-
Blocking buffer (e.g., 5% normal goat serum or 1-3% BSA in PBS)
-
Antifade mounting medium
-
(Optional) Nuclear counterstain (e.g., DAPI)
B. Protocol
-
Cell Preparation:
-
Rinse the cells twice with PBS to remove culture medium.[18]
-
-
Fixation:
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[18]
-
Rinse the cells three times with PBS.
-
-
Permeabilization (for intracellular targets):
-
Blocking:
-
Antibody Incubation:
-
Dilute the OG 488-conjugated antibody to the desired concentration in blocking buffer.
-
Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.[18]
-
For indirect staining, incubate with the primary antibody first, followed by washes and then incubation with the OG 488-conjugated secondary antibody.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound antibodies.[20]
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.[18] If using a nuclear counterstain, it can be included in the mounting medium.
-
-
Confocal Imaging:
Visualizations
References
- 1. Oregon Green 488 Dye | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. ulab360.com [ulab360.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Invitrogen™ Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester, 6-isomer | Fisher Scientific [fishersci.ca]
- 5. 5-OG488 succinimidyl ester [equivalent to Oregon Green® 488 carboxylic acid, succinimidyl ester, 5-isomer ] | AAT Bioquest [aatbio.com]
- 6. 6-OG488 succinimidyl ester [equivalent to Oregon Green® 488 carboxylic acid, succinimidyl ester, 6-isomer ] | AAT Bioquest [aatbio.com]
- 7. This compound | CAS 198139-51-4 | OG488SE | Tocris Bioscience [tocris.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - UK [thermofisher.com]
- 10. Spectrum [Oregon Green 488] | AAT Bioquest [aatbio.com]
- 11. FluoroFinder [app.fluorofinder.com]
- 12. Extinction Coefficient [Oregon Green 488] | AAT Bioquest [aatbio.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. broadpharm.com [broadpharm.com]
- 16. This compound | Oregon green 488 succinimidyl ester | Dye | TargetMol [targetmol.com]
- 17. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. biotium.com [biotium.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. protocols.io [protocols.io]
- 21. Confocal microscopy observations and fluorescence quantification [bio-protocol.org]
- 22. Olympus FluoView Resource Center: Colocalization of Fluorophores in Confocal Microscopy [olympusconfocal.com]
Application Notes and Protocols: Oregon Green 488 Succinimidyl Ester for Cell Tracking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oregon Green 488 succinimidyl ester (SE) is a high-performance, amine-reactive fluorescent dye extensively utilized for long-term cell tracking and proliferation studies both in vitro and in vivo.[1][2] This fluorinated analog of fluorescein (B123965) offers significant advantages, including enhanced photostability and a fluorescence that is insensitive to pH in the physiological range, making it a robust tool for quantitative cellular analysis.[3][4]
Once inside the cell, the non-fluorescent Oregon Green 488 SE is rendered fluorescent by intracellular esterases, which cleave the acetate (B1210297) groups. The succinimidyl ester moiety then covalently binds to primary amines on intracellular proteins, forming stable, fluorescent conjugates. This covalent linkage ensures the dye is well-retained within the cells and is distributed equally among daughter cells during cell division. This property allows for the tracking of cell proliferation over multiple generations, as the fluorescence intensity per cell is halved with each division.
Physicochemical and Fluorescent Properties
A summary of the key quantitative data for Oregon Green 488 succinimidyl ester is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~496 nm | [2][3] |
| Emission Maximum (λem) | ~524 nm | [2][3] |
| Quantum Yield (Φ) | ~0.91 | [5] |
| Molar Extinction Coefficient (ε) | ~82,000 cm⁻¹M⁻¹ | [6] |
| pKa | ~4.7 | [7][8] |
| Molecular Weight | ~509.37 g/mol | [1] |
Mechanism of Action
The following diagram illustrates the mechanism of cellular uptake and covalent labeling by Oregon Green 488 succinimidyl ester.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. ulab360.com [ulab360.com]
- 4. researchgate.net [researchgate.net]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. 6-OG488 succinimidyl ester [equivalent to Oregon Green® 488 carboxylic acid, succinimidyl ester, 6-isomer ] | AAT Bioquest [aatbio.com]
- 8. 5-OG488 succinimidyl ester [equivalent to Oregon Green® 488 carboxylic acid, succinimidyl ester, 5-isomer ] | AAT Bioquest [aatbio.com]
Amine-Reactive Labeling with Oregon Green™ 488, SE: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oregon Green™ 488, succinimidyl ester (SE) is a high-performance, amine-reactive fluorescent dye widely utilized for the covalent labeling of proteins, peptides, amine-modified nucleic acids, and other biomolecules. Its bright green fluorescence, high quantum yield, and superior photostability make it an excellent choice for a variety of applications in biological research and drug development, including fluorescence microscopy, flow cytometry, and immunofluorescence assays. A key advantage of Oregon Green™ 488 is its pKa of approximately 4.7, which renders its fluorescence essentially independent of pH in the physiological range (pH 7.2-7.4), a significant improvement over fluorescein.[1][2][3][4] This document provides detailed protocols and technical information to enable researchers to effectively utilize Oregon Green™ 488, SE for their labeling needs.
Physicochemical and Fluorescent Properties
A summary of the key quantitative data for Oregon Green™ 488 is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Excitation Maximum (Ex) | ~496 nm | [1] |
| Emission Maximum (Em) | ~524 nm | [1] |
| Molar Extinction Coefficient | ~70,000 cm⁻¹M⁻¹ | [3] |
| Fluorescence Quantum Yield | ~0.91 ± 0.05 | [5] |
| pKa | ~4.7 | [2] |
| Recommended Laser Line | 488 nm Argon-ion | [2] |
Experimental Protocols
I. Protein Labeling with Oregon Green™ 488, SE
This protocol provides a general procedure for labeling proteins with primary amines (e.g., lysine (B10760008) residues). The protocol is optimized for labeling 1 mg of a protein like IgG, but can be scaled up or down.
Materials:
-
Oregon Green™ 488, SE
-
High-quality, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
1 M Sodium bicarbonate buffer, pH 8.3
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
Protocol:
-
Protein Preparation:
-
Dye Solution Preparation:
-
Allow the vial of Oregon Green™ 488, SE to warm to room temperature before opening.
-
Prepare a stock solution of the dye in high-quality, anhydrous DMF or DMSO at a concentration of 10 mg/mL. This should be done immediately before use as the reactive dye is not stable in solution.
-
-
Labeling Reaction:
-
Adjust the pH of the protein solution to 8.3-8.5 by adding a calculated volume of 1 M sodium bicarbonate buffer. This is crucial as the succinimidyl ester reacts efficiently with non-protonated primary amines.[1]
-
Slowly add the desired amount of the Oregon Green™ 488, SE stock solution to the protein solution while gently stirring. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 (dye:protein) is recommended. For IgGs, optimal labeling is typically achieved with 4-8 moles of dye per mole of antibody.[1]
-
Incubate the reaction for 1 hour at room temperature with continuous, gentle stirring, protected from light.
-
-
Purification of the Conjugate:
-
Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
Collect the fractions containing the fluorescently labeled protein, which will typically be the first colored band to elute.
-
-
Determination of Degree of Labeling (DOL):
-
The DOL can be estimated by measuring the absorbance of the conjugate at 280 nm (for the protein) and 496 nm (for Oregon Green™ 488).
-
Workflow for Protein Labeling:
Caption: Workflow for labeling proteins with Oregon Green™ 488, SE.
II. Live Cell Labeling for Proliferation and Tracking
Oregon Green™ 488, SE can be used in its diacetate form (Carboxy-DFFDA, SE) to label live cells for proliferation and tracking studies. The diacetate group renders the molecule cell-permeant. Once inside the cell, intracellular esterases cleave the acetate (B1210297) groups, and the reactive succinimidyl ester then covalently binds to intracellular amines, trapping the fluorescent dye within the cells.
Materials:
-
CellTrace™ Oregon Green™ 488 Carboxylic Acid Diacetate, Succinimidyl Ester (Carboxy-DFFDA, SE)
-
Anhydrous DMSO
-
Cells in suspension
-
Complete cell culture medium
-
PBS or other physiological buffer (amine-free and protein-free)
Protocol:
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension in a protein-free, amine-free physiological buffer like PBS.
-
-
Dye Staining:
-
Prepare a 2X working solution of the CellTrace™ dye in the same buffer. A final concentration between 1-10 µM is generally recommended, but should be optimized for the specific cell type.
-
Rapidly mix the 2X dye solution with an equal volume of the cell suspension.
-
Incubate for 20 minutes at 37°C, gently agitating the cells to ensure uniform staining.
-
-
Washing:
-
Stop the staining by adding at least 5 volumes of ice-cold complete culture medium. The serum in the medium will quench any unreacted dye.
-
Pellet the cells by centrifugation.
-
Wash the cells once with fresh, pre-warmed complete medium.
-
-
Analysis:
-
Resuspend the cells in complete medium for analysis by flow cytometry or fluorescence microscopy. As cells divide, the fluorescence intensity will be halved with each generation.
-
Workflow for Live Cell Labeling:
Caption: Workflow for labeling live cells with CellTrace™ Oregon Green™ 488.
Applications in Drug Development
The ability to fluorescently label biomolecules with high efficiency and photostability makes Oregon Green™ 488, SE a valuable tool in various stages of drug development.
-
Target Identification and Validation: Labeled antibodies or ligands can be used to visualize and quantify the expression and localization of target proteins in cells and tissues.
-
High-Throughput Screening (HTS): Fluorescently labeled substrates or binding partners can be used to develop robust assays for screening compound libraries.
-
Pharmacokinetics and Drug Delivery: Labeled drug candidates or delivery vehicles (e.g., nanoparticles, liposomes) can be tracked in vitro and in vivo to study their uptake, distribution, and clearance.[6] For example, Oregon Green™ 488 has been used to label plasmid DNA to study its nuclear import, a key step in non-viral gene delivery.[7]
-
Mechanism of Action Studies: The localization and trafficking of a labeled drug or its target can provide insights into its mechanism of action.
Troubleshooting and Optimization
-
Low Labeling Efficiency:
-
Ensure the protein buffer is free of primary amines.
-
Increase the molar ratio of dye to protein.
-
Confirm the pH of the reaction mixture is between 8.3 and 8.5.
-
Use a higher protein concentration (ideally >2 mg/mL).[1]
-
-
High Background Fluorescence in Cell Staining:
-
Ensure thorough washing to remove all unbound dye.
-
Optimize the dye concentration to the lowest effective level.
-
Use a phenol (B47542) red-free imaging medium for microscopy to reduce autofluorescence.
-
-
Photobleaching:
-
Although Oregon Green™ 488 is more photostable than fluorescein, it is still susceptible to photobleaching under intense illumination.[3]
-
Minimize exposure to excitation light.
-
Use an anti-fade mounting medium for fixed samples.
-
Conclusion
Oregon Green™ 488, SE is a versatile and robust amine-reactive fluorescent dye with broad applications in biological research and drug development. Its favorable spectral properties, photostability, and pH insensitivity make it a superior alternative to traditional green fluorophores like fluorescein. By following the detailed protocols and optimization strategies outlined in these application notes, researchers can achieve reliable and high-quality labeling of their biomolecules for a wide range of downstream applications.
References
- 1. ulab360.com [ulab360.com]
- 2. Oregon Green 488 Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Alexa and Oregon Green dyes as fluorescence anisotropy probes for measuring protein-protein and protein-nucleic acid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Calculating Dye-to-Protein Ratio of Oregon Green™ 488, SE Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oregon Green™ 488, succinimidyl ester (SE) is a widely used amine-reactive fluorescent dye for the covalent labeling of proteins and other biomolecules. The succinimidyl ester moiety reacts efficiently with primary amines (e.g., the side chain of lysine (B10760008) residues and the N-terminus) on proteins to form stable amide bonds.[1][2] Accurate determination of the dye-to-protein ratio, also known as the degree of labeling (DOL), is critical for ensuring the quality, consistency, and optimal performance of fluorescently labeled protein conjugates in various applications, including immunoassays, fluorescence microscopy, and flow cytometry.[3][4] Over-labeling can lead to fluorescence quenching and potential loss of protein activity, while under-labeling results in a weak signal.[3]
These application notes provide a detailed protocol for labeling proteins with Oregon Green™ 488, SE and subsequently calculating the dye-to-protein ratio using absorbance spectroscopy.
Principle of Dye-to-Protein Ratio Calculation
The dye-to-protein ratio is determined by measuring the absorbance of the labeled protein conjugate at two specific wavelengths:
-
~496 nm: The absorbance maximum of Oregon Green™ 488 dye, used to determine the concentration of the dye.[5]
-
280 nm: The absorbance maximum of most proteins, used to determine the protein concentration.
A correction factor is necessary because the dye also absorbs light at 280 nm.[4][6] By applying the Beer-Lambert law and accounting for this correction factor, the molar concentrations of both the dye and the protein can be calculated, allowing for the determination of their molar ratio.[4]
Quantitative Data Summary
For accurate calculation of the dye-to-protein ratio, the following quantitative parameters are essential.
| Parameter | Value | Reference |
| Molar Extinction Coefficient of Oregon Green™ 488 (ε_dye) | 71,000 cm⁻¹M⁻¹ at ~496 nm | [7] |
| Absorbance Maximum of Oregon Green™ 488 (λ_max) | ~496 nm | [5] |
| Correction Factor (CF) of Oregon Green™ 488 at 280 nm | 0.12 | [6] |
| Molar Extinction Coefficient of a typical IgG (ε_protein) | 203,000 cm⁻¹M⁻¹ at 280 nm | [7] |
Note: The molar extinction coefficient of the specific protein being labeled should be used for the most accurate calculations. If this is unknown, the value for a typical IgG can be used as an approximation.
Experimental Protocols
Protein Preparation
For optimal labeling, the protein must be in an amine-free buffer.[1][5] Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the dye and must be removed.
Materials:
-
Protein of interest
-
Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Dialysis tubing or desalting column
Protocol:
-
If the protein is in a buffer containing primary amines, perform buffer exchange into PBS using dialysis or a desalting column.
-
Adjust the protein concentration to 2-10 mg/mL in PBS for efficient labeling.[1] Protein concentrations below 2 mg/mL may result in lower labeling efficiency.[5][7]
Protein Labeling with Oregon Green™ 488, SE
This protocol is optimized for labeling 1 mg of a protein with a molecular weight similar to IgG (~150 kDa). The amount of dye may need to be adjusted for other proteins.
Materials:
-
Prepared protein solution (2-10 mg/mL in PBS)
-
Oregon Green™ 488, SE (stored at -20°C, protected from light)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium bicarbonate solution, pH 8.3
-
Purification column (e.g., Sephadex G-25)
Protocol:
-
Allow the vial of Oregon Green™ 488, SE to warm to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of the dye in anhydrous DMF or DMSO.
-
To 0.5 mL of the 2 mg/mL protein solution, add 50 µL of 1 M sodium bicarbonate to raise the pH, which is optimal for the reaction.[7]
-
Add a 5-20 fold molar excess of the reactive dye to the protein solution. For an IgG at 2 mg/mL, this corresponds to a specific volume of the dye stock solution. The optimal ratio may need to be determined empirically for each protein.[1]
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purify the labeled protein from the unreacted dye using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.
Calculation of Dye-to-Protein Ratio
Protocol:
-
Measure the absorbance of the purified protein-dye conjugate solution at 280 nm (A₂₈₀) and ~496 nm (A_max) using a spectrophotometer. Dilute the conjugate solution with PBS if the absorbance readings are outside the linear range of the spectrophotometer.
-
Calculate the concentration of the protein using the following formula:
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein [4][7]
-
Calculate the degree of labeling (DOL) or dye-to-protein ratio using the following formula:
DOL = A_max / (ε_dye × Protein Concentration (M)) [7]
Visualizations
Chemical Reaction Pathway
Caption: Reaction of Oregon Green™ 488, SE with a primary amine on a protein.
Experimental Workflow
Caption: Workflow for protein labeling and dye-to-protein ratio calculation.
Storage of Labeled Protein
Store the labeled protein conjugate at 4°C, protected from light.[5] For long-term storage, it is recommended to add a cryoprotectant (e.g., glycerol) and store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5] If the final protein concentration is less than 1 mg/mL, adding a stabilizing protein like bovine serum albumin (BSA) to a final concentration of 1-10 mg/mL can prevent denaturation and aggregation.[5][7]
References
- 1. benchchem.com [benchchem.com]
- 2. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. ulab360.com [ulab360.com]
- 6. Correction Factor [Oregon Green 488] | AAT Bioquest [aatbio.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for OG 488, SE Labeling of Peptides and Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oregon Green™ 488 (OG 488) is a bright, green-fluorescent dye well-suited for the 488 nm laser line, offering a superior alternative to traditional fluorescein-based dyes.[1] As a fluorinated analog of fluorescein, OG 488 exhibits greater photostability and its fluorescence is largely insensitive to pH in the physiological range (pKa ≈ 4.6), making it an ideal choice for robust and reproducible labeling of peptides and oligonucleotides.[1][2] The succinimidyl ester (SE) reactive group of OG 488 readily couples with primary amines on peptides (N-terminus or lysine (B10760008) side chains) and amine-modified oligonucleotides to form stable, covalent amide bonds.[3] This document provides detailed protocols for the efficient labeling of these biomolecules with OG 488, SE, along with methods for quantitative analysis and troubleshooting.
Quantitative Data Summary
The following tables summarize the key spectral properties of OG 488 and provide representative data on labeling efficiency and the degree of labeling (DOL). The DOL, representing the average number of dye molecules per biomolecule, is a critical parameter for ensuring optimal fluorescence signal without compromising the biological activity of the peptide or oligonucleotide.[4]
| Property | Value | Reference |
| Excitation Maximum (λex) | 496 nm | |
| Emission Maximum (λem) | 524 nm | [5] |
| Molar Extinction Coefficient (ε) | 76,000 cm⁻¹M⁻¹ | |
| Quantum Yield (Φ) | 0.9 | |
| pKa | 4.6 | |
| Correction Factor (A₂₈₀/A₄₉₆) | 0.12 |
Caption: Key spectral and chemical properties of OG 488 dye.
| Parameter | Condition | Expected Outcome | Notes |
| Peptide Labeling | |||
| Dye:Peptide Molar Ratio | 5:1 to 20:1 | DOL of 1-3 | Optimal ratio is peptide-dependent. Higher ratios can lead to over-labeling and fluorescence quenching. |
| Reaction Time | 1 - 4 hours at RT | >90% completion | Longer incubation (overnight at 4°C) may increase yield for less reactive peptides. |
| pH | 8.0 - 9.0 | Efficient conjugation | Succinimidyl esters react efficiently with unprotonated primary amines. |
| Oligonucleotide Labeling | |||
| Dye:Oligo Molar Ratio | 10:1 to 50:1 | >80% labeling efficiency | Amine-modified oligonucleotides are typically less reactive than peptides. |
| Reaction Time | 2 - 16 hours at RT | >80% completion | Overnight reactions are common to maximize labeling efficiency. |
| pH | 8.5 - 9.0 | Efficient conjugation | Higher pH ensures the primary amine is deprotonated and reactive. |
| Amine Position | 5'-amine | Generally higher efficiency | The 5'-amine is often more accessible than internal amine modifications.[6] |
Caption: Representative reaction conditions and expected outcomes for this compound labeling.
Experimental Protocols
Labeling Reaction Mechanism
The fundamental reaction for labeling involves the nucleophilic attack of a primary amine on the succinimidyl ester of this compound. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).
Caption: Reaction of this compound with a primary amine.
Protocol 1: Labeling of Peptides with this compound
This protocol is optimized for labeling 1 mg of a peptide. Adjustments may be necessary depending on the peptide's molecular weight and number of available primary amines (N-terminus and lysine residues).
1. Materials and Reagents
-
Peptide sample (lyophilized)
-
This compound (succinimidyl ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 8.3)
-
Purification column (e.g., Sephadex G-25) or HPLC system
-
Phosphate-buffered saline (PBS), pH 7.4
2. Experimental Workflow
Caption: Workflow for peptide labeling with this compound.
3. Step-by-Step Procedure
-
Prepare Peptide Solution: Dissolve 1 mg of the peptide in 0.5 mL of 0.1 M sodium bicarbonate buffer (pH 8.3). Note: The buffer must be free of primary amines (e.g., Tris or glycine).
-
Prepare Dye Stock Solution: Immediately before use, dissolve 0.5-1 mg of this compound in 50-100 µL of anhydrous DMF or DMSO.
-
Labeling Reaction: While gently vortexing the peptide solution, slowly add the dissolved this compound. The molar ratio of dye to peptide should typically be between 5:1 and 20:1.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. For peptides with lower reactivity, the incubation can be extended overnight at 4°C.
-
Purification: Separate the labeled peptide from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS. Alternatively, for higher purity, use reverse-phase HPLC.[3]
-
Storage: Store the purified, labeled peptide in PBS at 4°C for short-term storage or at -20°C for long-term storage. Protect from light.
Protocol 2: Labeling of Amine-Modified Oligonucleotides with this compound
This protocol is designed for labeling approximately 50-100 µg of an amine-modified oligonucleotide. A 5'-amino modifier is most common, but this protocol can be adapted for internal or 3'-amine modifications.
1. Materials and Reagents
-
Amine-modified oligonucleotide (lyophilized)
-
This compound (succinimidyl ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 8.5-9.0)
-
Nuclease-free water
-
Ethanol (B145695) (100% and 70%)
-
3 M Sodium Acetate (B1210297), pH 5.2
-
HPLC system for purification
2. Experimental Workflow
Caption: Workflow for oligonucleotide labeling with this compound.
3. Step-by-Step Procedure
-
Prepare Oligonucleotide Solution: Dissolve 50-100 µg of the amine-modified oligonucleotide in 100 µL of 0.1 M sodium bicarbonate buffer (pH 8.5-9.0).
-
Prepare Dye Stock Solution: Immediately before use, dissolve 1 mg of this compound in 100 µL of anhydrous DMF or DMSO.
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the oligonucleotide solution. Vortex briefly to mix.
-
Incubation: Incubate the reaction for 2-16 hours (or overnight) at room temperature in the dark.
-
Initial Purification (Ethanol Precipitation):
-
Add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 3 volumes of cold 100% ethanol to the reaction mixture.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at >12,000 x g for 30 minutes at 4°C.
-
Carefully discard the supernatant. Wash the pellet with cold 70% ethanol and centrifuge again.
-
Air-dry the pellet to remove residual ethanol.
-
-
Final Purification (HPLC): Resuspend the pellet in nuclease-free water and purify the labeled oligonucleotide using reverse-phase or ion-exchange HPLC to separate the labeled product from any remaining unlabeled oligonucleotide. Dual HPLC purification is highly recommended for high-purity applications.[5]
-
Storage: Store the purified, labeled oligonucleotide in a suitable buffer (e.g., TE buffer) at -20°C, protected from light.
Determination of Degree of Labeling (DOL)
The DOL is calculated from absorbance measurements of the purified conjugate at 280 nm (for the biomolecule) and 496 nm (for OG 488).
Formula for Peptides/Proteins:
-
Protein Concentration (M) = [A₂₈₀ - (A₄₉₆ × CF)] / ε_protein
-
Dye Concentration (M) = A₄₉₆ / ε_dye
-
DOL = Dye Concentration / Protein Concentration
Where:
-
A₂₈₀ and A₄₉₆ are the absorbances of the conjugate at 280 nm and 496 nm.
-
CF (Correction Factor for OG 488) = 0.12
-
ε_protein is the molar extinction coefficient of the peptide/protein at 280 nm (in M⁻¹cm⁻¹).
-
ε_dye (Molar Extinction Coefficient for OG 488) = 76,000 M⁻¹cm⁻¹
For most antibodies, an optimal DOL is between 4 and 8.[3]
Formula for Oligonucleotides:
The contribution of the oligonucleotide to the absorbance at 496 nm is negligible. The contribution of the dye to the absorbance at 260 nm is also minimal and often ignored for simplicity, though a correction can be applied for higher accuracy.
-
Oligo Concentration (M) = A₂₆₀ / ε_oligo
-
Dye Concentration (M) = A₄₉₆ / ε_dye
-
DOL = Dye Concentration / Oligo Concentration
Where:
-
ε_oligo is the molar extinction coefficient of the oligonucleotide at 260 nm (in M⁻¹cm⁻¹), which can be calculated based on its sequence.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low DOL / Low Labeling Efficiency | Presence of primary amines (e.g., Tris, glycine) in the buffer. | Dialyze or desalt the peptide/oligonucleotide into a fresh, amine-free buffer (e.g., PBS or bicarbonate buffer) before labeling. |
| Peptide/oligonucleotide concentration is too low. | Concentrate the biomolecule solution. Labeling is more efficient at higher concentrations (e.g., >1 mg/mL for proteins).[3] | |
| Hydrolysis of this compound. | Prepare the dye stock solution immediately before use in anhydrous DMF or DMSO. | |
| Incorrect pH of the reaction buffer. | Ensure the pH is between 8.0 and 9.0 to facilitate the reaction with primary amines. | |
| Precipitation of Labeled Conjugate | Over-labeling with the hydrophobic dye. | Reduce the dye-to-biomolecule molar ratio in the labeling reaction. |
| Poor Separation During Purification | Unreacted dye co-elutes with the labeled product. | For small peptides, consider reverse-phase HPLC instead of size-exclusion chromatography for better separation. For oligonucleotides, ensure complete ethanol precipitation and use HPLC. |
| Low Fluorescence Signal | Low DOL. | Optimize the labeling reaction to increase the DOL (see above). |
| Fluorescence quenching due to over-labeling. | Reduce the dye-to-biomolecule ratio to achieve a lower DOL. | |
| Photobleaching. | Minimize exposure of the labeled conjugate to light during experiments and storage. |
References
- 1. Oregon Green 488 Dye | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Alexa and Oregon Green dyes as fluorescence anisotropy probes for measuring protein-protein and protein-nucleic acid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ulab360.com [ulab360.com]
- 4. researchgate.net [researchgate.net]
- 5. Oregon Green 488 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 6. 5'-Amino Modified Oligonucleotides [biosyn.com]
Application Notes and Protocols for CellTrace™ Oregon Green 488
For Researchers, Scientists, and Drug Development Professionals
Introduction
CellTrace™ Oregon Green 488 Carboxylic Acid Diacetate, Succinimidyl Ester (Oregon Green 488) is a cell-permeant fluorescent dye designed for long-term cell tracking and proliferation studies. Its robust chemistry and favorable spectral properties make it a valuable tool for monitoring cell division, cell migration, and co-culture analysis. Unlike its predecessor, carboxyfluorescein succinimidyl ester (CFSE), Oregon Green 488 exhibits greater photostability and its fluorescence is independent of pH in the physiological range, ensuring more reliable and consistent data.[1][2] This document provides detailed protocols for labeling both suspension and adherent cells, along with technical data and troubleshooting guidance.
Mechanism of Action
The CellTrace™ Oregon Green 488 dye passively diffuses across the cell membrane in its non-fluorescent diacetate form. Once inside the cell, intracellular esterases cleave the acetate (B1210297) groups, rendering the molecule fluorescent. The succinimidyl ester group then covalently reacts with primary amines on intracellular proteins, ensuring the dye is well-retained within the cell. With each cell division, the dye is distributed equally between the two daughter cells, resulting in a halving of the fluorescence intensity. This progressive two-fold reduction in fluorescence allows for the clear identification of successive cell generations when analyzed by flow cytometry.[1]
"Dye_Extracellular" [label="CellTrace™ Oregon Green 488\n(non-fluorescent, cell-permeant)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Cell_Membrane" [label="Cell Membrane", shape=septagon, fillcolor="#FFFFFF", style=dashed]; "Dye_Intracellular_Nonfluorescent" [label="Diacetate form in cytoplasm", fillcolor="#F1F3F4", fontcolor="#202124"]; "Esterase" [label="Intracellular\nEsterases", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; "Dye_Intracellular_Fluorescent" [label="Fluorescent Oregon Green 488", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Proteins" [label="Intracellular\nProteins", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Labeled_Protein" [label="Covalently Labeled\nFluorescent Protein", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cell_Division" [label="Cell Division", shape=diamond, fillcolor="#FFFFFF", style=dashed]; "Daughter_Cells" [label="Daughter Cells\n(50% fluorescence each)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Dye_Extracellular" -> "Cell_Membrane" [label="Passive\nDiffusion"]; "Cell_Membrane" -> "Dye_Intracellular_Nonfluorescent"; "Dye_Intracellular_Nonfluorescent" -> "Dye_Intracellular_Fluorescent" [label="Cleavage of\nacetate groups"]; "Esterase" -> "Dye_Intracellular_Nonfluorescent" [arrowhead=none, style=dashed]; "Dye_Intracellular_Fluorescent" -> "Labeled_Protein" [label="Covalent bonding to\nprimary amines"]; "Proteins" -> "Labeled_Protein" [arrowhead=none, style=dashed]; "Labeled_Protein" -> "Cell_Division"; "Cell_Division" -> "Daughter_Cells"; }
Figure 1: Mechanism of CellTrace™ Oregon Green 488 cell labeling.
Quantitative Data Summary
Direct comparative quantitative data for CellTrace™ Oregon Green 488 across all performance metrics is not always publicly available from the manufacturer. The following table summarizes available information and provides a comparison with the commonly used CFSE dye. Users are encouraged to perform their own experiments to determine optimal conditions for their specific cell type and application.
| Feature | CellTrace™ Oregon Green 488 | Carboxyfluorescein Succinimidyl Ester (CFSE) |
| Excitation (max) | ~496 nm | ~494 nm |
| Emission (max) | ~524 nm | ~521 nm |
| Recommended Laser | 488 nm (Blue) | 488 nm (Blue) |
| Photostability | More photostable than fluorescein.[1][2] | Less photostable. |
| pH Dependence | Fluorescence is independent of pH in the physiological range (pH 6-8).[1] | Fluorescence is pH-sensitive. |
| Cytotoxicity | Generally considered less toxic than CFSE.[3][4] Minimal effects on proliferative ability are observed at recommended concentrations.[5] | Can be toxic at higher concentrations (>2 µM for some cell types) and may affect cell division programs.[6] |
| Signal Intensity | Bright, single-peak staining for clear generational analysis.[7] | Bright, but can have broader peaks. |
| Cell Retention | Well-retained in cells for several days due to covalent binding.[5][7] | Well-retained due to covalent binding. |
Experimental Protocols
Materials Required
-
CellTrace™ Oregon Green 488 Carboxylic Acid Diacetate, Succinimidyl Ester (supplied as 20 vials of 50 µg)
-
High-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS) or other protein-free physiological buffer
-
Complete cell culture medium (containing serum or protein)
-
Suspension or adherent cells of interest
-
Standard laboratory equipment (pipettes, centrifuge, tubes, etc.)
-
Flow cytometer with a 488 nm laser and appropriate emission filters (e.g., 530/30 nm)
Reagent Preparation
1. Stock Solution (10 mM):
-
Bring one vial of CellTrace™ Oregon Green 488 (50 µg) and anhydrous DMSO to room temperature.
-
Add 9.8 µL of anhydrous DMSO to the vial to create a 10 mM stock solution.
-
Vortex thoroughly to ensure the dye is completely dissolved.
-
Note: It is strongly recommended to use the stock solution immediately. Due to the hygroscopic nature of DMSO and the moisture sensitivity of the succinimidyl ester, storing the stock solution is not advised as it can lead to hydrolysis and loss of reactivity.[5] Discard any unused stock solution.
2. Working Solution (1-10 µM):
-
Immediately before use, dilute the 10 mM stock solution in pre-warmed (37°C) PBS or another appropriate protein-free buffer to the desired final working concentration. A typical starting concentration is 5 µM.
-
The optimal concentration may vary depending on the cell type and should be determined empirically by performing a titration.[5]
Experimental Workflow Diagram
subgraph "cluster_Preparation" { label = "Preparation"; bgcolor="#F1F3F4"; "Prepare_Cells" [label="Prepare Single Cell Suspension\n(1-10 x 10^6 cells/mL in PBS)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Prepare_Dye" [label="Prepare 2X Working Solution\nof CellTrace™ Oregon Green 488\nin PBS", fillcolor="#FFFFFF", fontcolor="#202124"]; }
subgraph "cluster_Staining" { label = "Staining"; bgcolor="#F1F3F4"; "Mix" [label="Add equal volume of 2X dye\nto cell suspension (1:1)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Incubate" [label="Incubate for 20 minutes at 37°C,\nprotected from light.\nGently agitate.", fillcolor="#FBBC05", fontcolor="#202124"]; }
subgraph "cluster_Quenching_Wash" { label = "Quenching & Washing"; bgcolor="#F1F3F4"; "Quench" [label="Add 5 volumes of complete medium\nand incubate for 5 minutes", fillcolor="#FFFFFF", fontcolor="#202124"]; "Wash1" [label="Centrifuge and resuspend\nin fresh medium", fillcolor="#FFFFFF", fontcolor="#202124"]; "Incubate_Hydrolysis" [label="Incubate for at least 10 minutes\nto allow acetate hydrolysis", fillcolor="#FFFFFF", fontcolor="#202124"]; }
subgraph "cluster_Analysis" { label = "Downstream Application"; bgcolor="#F1F3F4"; "Culture" [label="Culture cells for proliferation assay", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Analyze" [label="Analyze by Flow Cytometry", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
"Prepare_Cells" -> "Mix"; "Prepare_Dye" -> "Mix"; "Mix" -> "Incubate"; "Incubate" -> "Quench"; "Quench" -> "Wash1"; "Wash1" -> "Incubate_Hydrolysis"; "Incubate_Hydrolysis" -> "Culture"; "Culture" -> "Analyze"; }
Figure 2: General experimental workflow for labeling cells.
Protocol for Labeling Suspension Cells
-
Cell Preparation:
-
Wash cells with PBS to remove any residual serum proteins.
-
Centrifuge the cells and resuspend the pellet in pre-warmed PBS at a concentration of 1-10 x 106 cells/mL. Ensure a single-cell suspension.
-
-
Staining:
-
Prepare a 2X working solution of CellTrace™ Oregon Green 488 in PBS. For a final concentration of 5 µM, prepare a 10 µM solution.
-
Add an equal volume of the 2X dye solution to the cell suspension. Mix quickly and gently to ensure uniform labeling.
-
Incubate for 20 minutes at 37°C, protected from light. Gently agitate the cells during incubation to promote even staining.
-
-
Quenching and Washing:
-
To stop the staining reaction, add at least 5 volumes of complete culture medium (containing at least 1% protein) and incubate for 5 minutes. The proteins in the medium will quench any unreacted dye.
-
Pellet the cells by centrifugation (e.g., 5 minutes at 300 x g).
-
Resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
Incubate the cells for a further 10 minutes to ensure complete hydrolysis of the diacetate groups.
-
-
Downstream Application:
-
The labeled cells are now ready for culture or immediate analysis by flow cytometry. For proliferation assays, a sample of the stained cells should be analyzed at time zero to establish the initial fluorescence intensity of the parent generation.
-
Protocol for Labeling Adherent Cells
-
Cell Preparation:
-
Culture adherent cells on coverslips or in culture dishes until they reach the desired confluency.
-
Just before staining, aspirate the culture medium and wash the cells once with pre-warmed PBS.
-
-
Staining:
-
Prepare a 1X working solution of CellTrace™ Oregon Green 488 in PBS or other serum-free medium.
-
Add a sufficient volume of the staining solution to completely cover the cell monolayer.
-
Incubate for 20 minutes at 37°C in a cell culture incubator, protected from light.
-
-
Quenching and Washing:
-
Aspirate the staining solution.
-
Add pre-warmed complete culture medium and incubate for at least 5 minutes to quench any residual dye.
-
Wash the cells twice with fresh, pre-warmed complete medium.
-
-
Downstream Application:
-
The labeled cells can now be cultured for further experiments or prepared for analysis by fluorescence microscopy or flow cytometry (after trypsinization).
-
Troubleshooting and Optimization
-
Weak Signal:
-
Ensure the DMSO used for the stock solution is anhydrous and of high quality.
-
Use the dye stock solution immediately after preparation.
-
Increase the concentration of the dye in the working solution (titration is recommended).
-
-
High Background/Non-specific Staining:
-
Ensure the quenching step with protein-containing medium is performed adequately.
-
Perform thorough washes after staining.
-
-
Broad Peaks in Flow Cytometry:
-
Start with a uniform, single-cell suspension. Clumps of cells will label unevenly.
-
Ensure rapid and thorough mixing of the dye with the cell suspension.
-
Use a low flow rate during acquisition on the flow cytometer.[5]
-
-
Cell Death:
-
While CellTrace™ Oregon Green 488 is generally less toxic than CFSE, high concentrations can still be detrimental.[4] Perform a titration to find the lowest effective concentration for your cell type.
-
Minimize the exposure time to the dye.
-
Conclusion
CellTrace™ Oregon Green 488 is a reliable and robust fluorescent dye for tracking cell proliferation and movement. Its enhanced photostability and pH-insensitivity offer significant advantages over older-generation dyes. By following the detailed protocols and optimization guidelines provided in these application notes, researchers can achieve high-quality, reproducible data for a wide range of cell analysis applications.
References
- 1. Invitrogen CellTrace Oregon Green 488 Carboxylic Acid Diacetate, Succinimidyl Ester (Carboxy-DFFDA, SE), cell permeant, mixed isomers 20 x 50 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A sensitive and less cytotoxic assay for identification of proliferating T cells based on bioorthogonally-functionalized uridine analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CellTrace™ Oregon Green™ 488 Carboxylic Acid Diacetate, Succinimidyl Ester (Carboxy-DFFDA, SE), cell permeant, mixed isomers - FAQs [thermofisher.com]
- 6. A Guide to Studying Cell Proliferation by Generational Tracing | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Cell Proliferation Assays for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes: OG 488, SE for Immunofluorescence (IF) Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oregon Green™ 488, succinimidyl ester (OG 488, SE) is a high-performance, amine-reactive fluorescent dye ideal for creating brightly fluorescent and photostable bioconjugates. Its spectral characteristics, including strong absorption and high quantum yield, make it a superior choice for immunofluorescence (IF) applications. This document provides detailed application notes and protocols for utilizing this compound in IF experiments, enabling precise visualization of cellular targets.
A key advantage of OG 488 is its lower pKa (around 4.7) compared to fluorescein (B123965) (FITC, pKa ≈ 6.4), making its fluorescence intensity much less sensitive to the physiological pH range of living cells.[1][2][3][4] This property, combined with its greater photostability, ensures more reliable and reproducible staining results.[1][4][5]
Data Presentation: Photophysical Properties
The selection of a fluorophore is critical for the success of immunofluorescence experiments. The table below summarizes the key photophysical properties of OG 488 in comparison to other commonly used green-emitting fluorophores.
| Property | OG 488 | FITC (Isomer I) | Alexa Fluor™ 488 |
| Max. Excitation (nm) | ~496[1][4][6] | ~492 | ~495 |
| Max. Emission (nm) | ~524[1][4][6] | ~518 | ~519 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~76,000[3] | ~80,000 | ~73,000 |
| Quantum Yield (Φ) | ~0.9[3] | ~0.3 | ~0.92 |
| pKa | ~4.7[1][2][4] | ~6.4[1][4] | N/A (pH insensitive) |
| Photostability | Higher than FITC[1][4][5] | Lower | High |
Experimental Protocols
Protocol 1: Covalent Labeling of Antibodies with this compound
This protocol describes the conjugation of this compound to primary antibodies for use in direct immunofluorescence.
Materials:
-
Antibody (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Sodium bicarbonate buffer (1 M, pH 8.3)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
PBS (pH 7.2-7.4)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in an amine-free buffer.
-
Dye Preparation: Immediately before use, dissolve this compound in DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: a. Add the appropriate volume of 1 M sodium bicarbonate buffer to the antibody solution to raise the pH to ~8.3. b. Slowly add the reactive dye solution to the antibody solution while gently stirring. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10:1 is recommended. c. Incubate the reaction for 1 hour at room temperature, protected from light.
-
Purification: a. Separate the labeled antibody from unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS. b. The first colored band to elute from the column is the OG 488-conjugated antibody.
-
Determination of Degree of Labeling (DOL): a. Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 496 nm (A₄₉₆). b. Calculate the protein concentration and DOL using the following equations:
- Protein Concentration (M) = [A₂₈₀ - (A₄₉₆ × 0.12)] / ε_protein
- DOL = A₄₉₆ / (ε_dye × Protein Concentration (M))
- Where: ε_protein is the molar extinction coefficient of the antibody (~210,000 M⁻¹cm⁻¹ for IgG), ε_dye is the molar extinction coefficient of OG 488 (76,000 M⁻¹cm⁻¹), and 0.12 is the correction factor for the dye's absorbance at 280 nm.[3]
-
Storage: Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant (e.g., glycerol (B35011) to 50%) and store at -20°C.
Protocol 2: Direct Immunofluorescence Staining of Adherent Cells
This protocol provides a general procedure for staining adherent cells using an OG 488-conjugated primary antibody.[7][8][9]
Materials:
-
Cells grown on coverslips or chamber slides
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1-5% BSA or 10% normal serum in PBS)[7][10][11]
-
OG 488-conjugated primary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Preparation: a. Aspirate the culture medium and wash the cells twice with PBS.
-
Fixation: a. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[7][9] b. Wash the cells three times with PBS for 5 minutes each.[8]
-
Permeabilization (for intracellular antigens): a. Incubate the cells with Permeabilization Buffer for 10 minutes. b. Wash three times with PBS for 5 minutes each.
-
Blocking: a. Incubate the cells with Blocking Buffer for 60 minutes at room temperature to minimize non-specific antibody binding.[9]
-
Antibody Incubation: a. Dilute the OG 488-conjugated primary antibody to its optimal concentration in Blocking Buffer. b. Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.[7][9] c. Wash three times with PBS for 5 minutes each.[10]
-
Counterstaining: a. Incubate the cells with a nuclear counterstain solution (e.g., DAPI) for 5 minutes. b. Wash twice with PBS.
-
Mounting: a. Mount the coverslips onto microscope slides with a drop of antifade mounting medium. b. Seal the edges of the coverslip with nail polish and allow it to dry.
-
Imaging: a. Visualize the stained cells using a fluorescence microscope with appropriate filters for OG 488 (excitation ~496 nm, emission ~524 nm). Store slides flat at 4°C, protected from light.[9][11]
Mandatory Visualizations
Experimental Workflow for Direct Immunofluorescence
Caption: Workflow of a direct immunofluorescence staining protocol.
Signaling Pathway: EGFR Activation
Immunofluorescence is a powerful technique to visualize the activation and localization of signaling proteins. For example, an OG 488-conjugated antibody against the phosphorylated Epidermal Growth Factor Receptor (p-EGFR) can be used to study the activation of the EGFR signaling pathway.[12][13]
References
- 1. 5-OG488 succinimidyl ester [equivalent to Oregon Green® 488 carboxylic acid, succinimidyl ester, 5-isomer ] | AAT Bioquest [aatbio.com]
- 2. Invitrogen Oregon Green 488 Carboxylic Acid, Succinimidyl Ester, 5-isomer 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 3. This compound | CAS 198139-51-4 | OG488SE | Tocris Bioscience [tocris.com]
- 4. 6-OG488 succinimidyl ester [equivalent to Oregon Green® 488 carboxylic acid, succinimidyl ester, 6-isomer ] | AAT Bioquest [aatbio.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. Oregon Green™ 488-X, Succinimidyl Ester, 6-isomer 5 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 7. usbio.net [usbio.net]
- 8. arigobio.com [arigobio.com]
- 9. ulab360.com [ulab360.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. sites.uclouvain.be [sites.uclouvain.be]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Live-Cell Imaging with OG 488, SE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oregon Green™ 488, succinimidyl ester (OG 488, SE) is a high-performance, amine-reactive fluorescent dye that has become an invaluable tool for labeling proteins and other biomolecules in live-cell imaging applications. This succinimidyl ester derivative of Oregon Green™ 488 readily reacts with primary amines on proteins to form stable covalent bonds, resulting in brightly fluorescent and photostable conjugates. Its excitation and emission spectra are well-suited for the common 488 nm laser line, making it compatible with a wide range of fluorescence microscopes and flow cytometers.[1][2]
One of the key advantages of Oregon Green™ 488 is its relative insensitivity to pH in the physiological range, which ensures a more stable and reliable fluorescent signal in the complex and dynamic environment of a living cell.[1][3] Furthermore, it exhibits greater photostability compared to traditional green fluorophores like fluorescein, allowing for longer imaging experiments with reduced signal loss.[3]
These application notes provide detailed protocols and guidelines for the use of this compound in live-cell imaging, with a focus on labeling the total intracellular protein population to monitor dynamic cellular processes such as protein trafficking and turnover.
Data Presentation
The following table summarizes the key quantitative data for this compound, providing a basis for experimental design and comparison with other fluorophores.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~496 nm | Optimal for 488 nm laser line excitation. |
| Emission Maximum (λem) | ~524 nm | Green fluorescence emission. |
| Molar Extinction Coefficient (ε) | ~83,000 cm⁻¹M⁻¹ | A measure of how strongly the dye absorbs light at its excitation maximum. |
| Quantum Yield (Φ) | ~0.91 | Represents the efficiency of converting absorbed light into emitted fluorescence.[4] |
| Photostability | More photostable than fluorescein | Less prone to photobleaching during extended imaging sessions compared to fluorescein.[3] |
| Cytotoxicity | Low at optimal concentrations | High concentrations and prolonged incubation can be cytotoxic. It is crucial to optimize labeling conditions for each cell type.[5] |
| Signal-to-Noise Ratio (SNR) | High | The bright fluorescence of this compound generally provides a good signal-to-noise ratio.[6] However, this is highly dependent on experimental conditions. |
Experimental Protocols
Protocol 1: General Intracellular Protein Labeling in Live Cells
This protocol describes a method for labeling the total intracellular protein population of live cells with this compound. This method relies on the transient permeability of the cell membrane to the dye, which can be influenced by factors such as cell type and experimental conditions. For cell types that are not readily permeable, transient permeabilization techniques may be required (see note on Streptolysin O).
Materials:
-
This compound (stored at -20°C, protected from light)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Live cells cultured on glass-bottom dishes or chamber slides
-
Phosphate-Buffered Saline (PBS), pH 8.0-8.5
-
Complete cell culture medium
-
Quenching solution (e.g., 10 mM Tris-HCl or 100 mM glycine (B1666218) in PBS)
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency (typically 60-80%) on a suitable imaging dish.
-
On the day of the experiment, wash the cells twice with warm PBS (pH 8.0-8.5).
-
-
Dye Preparation:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. This stock solution should be used immediately.
-
-
Labeling:
-
Dilute the this compound stock solution in warm PBS (pH 8.0-8.5) to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.
-
Remove the PBS from the cells and add the labeling solution.
-
Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
-
Quenching and Washing:
-
Remove the labeling solution.
-
Add the quenching solution and incubate for 5-10 minutes at room temperature to inactivate any unreacted dye.
-
Wash the cells three times with warm complete cell culture medium.
-
-
Imaging:
-
Replace the wash medium with fresh, pre-warmed complete cell culture medium.
-
Image the cells on a fluorescence microscope equipped with a filter set appropriate for OG 488 (Excitation: ~490 nm, Emission: ~525 nm).
-
Maintain the cells at 37°C and 5% CO₂ during imaging.
-
Note on Intracellular Delivery: For cell types with low membrane permeability to this compound, transient permeabilization methods can be employed. One such method involves the use of Streptolysin O (SLO), a bacterial toxin that creates temporary pores in the cell membrane, allowing the entry of molecules like this compound.[7][8][9] The cells can then reseal their membranes, trapping the dye inside for subsequent imaging. This procedure requires careful optimization to ensure cell viability.
Protocol 2: Monitoring Protein Trafficking
This protocol outlines a pulse-chase experiment to monitor the trafficking of the total labeled protein pool within live cells.
Materials:
-
Cells labeled with this compound as described in Protocol 1.
-
Live-cell imaging setup with environmental control.
Procedure:
-
Baseline Imaging:
-
After the final wash step in Protocol 1, immediately acquire an initial set of images (t=0). This will show the initial distribution of the labeled protein pool.
-
-
Time-Lapse Imaging:
-
Incubate the cells on the microscope stage under physiological conditions (37°C, 5% CO₂).
-
Acquire images at regular intervals (e.g., every 5-15 minutes) for the desired duration of the experiment (e.g., 1-4 hours).
-
Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.
-
-
Data Analysis:
-
Analyze the time-lapse images to observe changes in the localization of the fluorescent signal over time. This can reveal the movement of proteins between different cellular compartments, such as from the cytoplasm to the nucleus or into vesicles.
-
Mandatory Visualization
Experimental Workflow for Live-Cell Protein Labeling and Trafficking
Caption: Workflow for labeling intracellular proteins with this compound and monitoring their trafficking.
Signaling Pathway: Growth Factor-Induced Protein Translocation
The following diagram illustrates a simplified signaling pathway that results in the translocation of a protein (e.g., a transcription factor) from the cytoplasm to the nucleus. This type of event can be visualized by labeling the total protein pool with this compound and observing the change in fluorescence distribution upon growth factor stimulation.
Caption: A signaling pathway leading to protein translocation, a process observable with this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Oregon Green 488 Dye | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Increasing Signal Intensity of Fluorescent Oligo-Labeled Antibodies to Enable Combination Multiplexing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Labeling proteins inside living cells using external fluorophores for microscopy | eLife [elifesciences.org]
- 8. Labeling proteins inside living cells using external fluorophores for microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intracellular labeling of live cells – Selvin Lab [selvinlab.physics.illinois.edu]
Application Notes and Protocols: OG 488, SE Conjugation to Secondary Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oregon Green™ 488 (OG 488) is a bright, green-fluorescent dye renowned for its high quantum yield and photostability. As a fluorinated analog of fluorescein (B123965), OG 488 overcomes some of fluorescein's key limitations, most notably its pH sensitivity and propensity for photobleaching.[1][2][3] The succinimidyl ester (SE) derivative of OG 488 is an amine-reactive compound that readily conjugates to primary amines on proteins, such as those on lysine (B10760008) residues of antibodies, to form stable amide bonds.[4] This makes OG 488, SE an excellent choice for labeling secondary antibodies for use in a variety of fluorescence-based applications, including immunofluorescence (IF), immunohistochemistry (IHC), and flow cytometry (FCM).
These application notes provide detailed protocols for the conjugation of this compound to secondary antibodies, as well as guidelines for the use of the resulting conjugates in common immunoassays.
Key Features of this compound
-
Bright Green Fluorescence: With excitation and emission maxima at approximately 496 nm and 524 nm, respectively, OG 488 is well-suited for excitation by the common 488 nm argon-ion laser line.[5][6]
-
High Photostability: OG 488 conjugates are significantly more photostable than their fluorescein counterparts, allowing for longer exposure times and more robust imaging.[1][7]
-
pH Insensitivity: Unlike fluorescein, the fluorescence of OG 488 is independent of pH in the physiological range (pKa ≈ 4.7), ensuring more reliable and consistent staining in various biological environments.[2][8][9]
-
High Quantum Yield: OG 488 exhibits a high fluorescence quantum yield, contributing to its bright signal.[8][10]
Data Presentation
Table 1: Spectroscopic Properties of OG 488
| Property | Value |
| Excitation Maximum (λex) | ~496 nm |
| Emission Maximum (λem) | ~524 nm |
| Molar Extinction Coefficient (ε) | ~76,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield (Φ) | ~0.91 |
| pKa | ~4.7 |
Table 2: Recommended Degree of Labeling (DOL) for IgG Antibodies
| Fluorophore | Recommended DOL (moles of dye per mole of antibody) |
| Oregon Green 488 | 4 - 8[7] |
Note: Over-labeling can lead to fluorescence quenching and reduced antibody activity, while under-labeling results in a weaker signal.
Table 3: Photostability Comparison of Common Green Fluorophores
| Fluorophore | Relative Photostability |
| Oregon Green 488 | High |
| Alexa Fluor 488 | Very High[11] |
| Fluorescein (FITC) | Low[11] |
Note: Photostability can be influenced by the local environment and mounting medium.
Table 4: Recommended Working Dilutions for OG 488-Conjugated Secondary Antibodies
| Application | Starting Dilution Range | Concentration Range (µg/mL) |
| Immunofluorescence (IF) / Immunohistochemistry (IHC) | 1:200 - 1:1000 | 1 - 5 |
| Flow Cytometry (FCM) | 1:100 - 1:800 | 1.25 - 10 |
| Western Blotting (Fluorescent) | 1:1000 - 1:10,000 | 0.1 - 1 |
Note: The optimal dilution should be determined empirically for each specific application and experimental setup.[6]
Experimental Protocols
Protocol 1: Conjugation of this compound to a Secondary Antibody
This protocol describes the covalent labeling of a secondary antibody with this compound.
Materials:
-
Secondary antibody (e.g., Goat anti-Mouse IgG) at a concentration of 1-5 mg/mL. The antibody must be in an amine-free buffer (e.g., PBS) and free of stabilizing proteins like BSA.
-
This compound (succinimidyl ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
1 M Sodium bicarbonate buffer, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
Methodology:
-
Antibody Preparation:
-
Dissolve or dialyze the secondary antibody into 0.1 M sodium bicarbonate buffer (pH 8.3).
-
Adjust the antibody concentration to 2.5 mg/mL for optimal labeling efficiency.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
While gently stirring, add the reactive dye solution to the antibody solution. The amount of dye to add depends on the desired degree of labeling (DOL). A molar ratio of 10:1 (dye:antibody) is a good starting point.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light. For some proteins, incubation overnight at 4°C may improve labeling efficiency.[7]
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
Collect the first colored fraction, which contains the OG 488-conjugated antibody.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 496 nm (A₄₉₆).
-
Calculate the antibody concentration:
-
Antibody (M) = [A₂₈₀ - (A₄₉₆ × CF)] / ε_antibody
-
Where:
-
CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.12 for OG 488).
-
ε_antibody is the molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).
-
-
-
Calculate the dye concentration:
-
Dye (M) = A₄₉₆ / ε_dye
-
Where ε_dye for OG 488 is ~76,000 M⁻¹cm⁻¹.
-
-
Calculate the DOL:
-
DOL = Dye (M) / Antibody (M)
-
-
-
Storage:
-
Store the conjugated antibody at 4°C for short-term use or aliquot and store at -20°C for long-term storage. Protect from light. Add a stabilizing agent like BSA to a final concentration of 1-10 mg/mL if the conjugate concentration is low.[7]
-
Protocol 2: Indirect Immunofluorescence Staining of Cultured Cells
This protocol provides a general procedure for using an OG 488-conjugated secondary antibody for immunofluorescence staining of a target protein in cultured cells.
Materials:
-
Cultured cells grown on coverslips or in chamber slides
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS with 0.1% Tween-20)
-
Primary antibody specific to the target protein
-
OG 488-conjugated secondary antibody
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Antifade mounting medium
-
Fluorescence microscope
Methodology:
-
Cell Fixation:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal working concentration in the blocking buffer.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash the cells three times with wash buffer for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the OG 488-conjugated secondary antibody to its optimal working concentration (e.g., 1:500) in the blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Final Washes:
-
Wash the cells three times with wash buffer for 5 minutes each.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Visualize the fluorescence signal using a fluorescence microscope equipped with a filter set appropriate for OG 488 (e.g., FITC filter set).
-
Mandatory Visualizations
Caption: Workflow for this compound conjugation to a secondary antibody.
Caption: Principle of indirect immunofluorescence using an OG 488 conjugate.
References
- 1. researchgate.net [researchgate.net]
- 2. Alexa and Oregon Green dyes as fluorescence anisotropy probes for measuring protein-protein and protein-nucleic acid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Extinction Coefficient [Oregon Green 488] | AAT Bioquest [aatbio.com]
- 6. 二次抗体を用いた蛍光免疫染色プロトコール | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. ulab360.com [ulab360.com]
- 8. Oregon Green 488 Dye | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. This compound | Oregon green 488 succinimidyl ester | Dye | TargetMol [targetmol.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of Oregon Green™ 488, SE Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of proteins is a fundamental technique in biological research and drug development, enabling the visualization, tracking, and quantification of proteins in various assays. Oregon Green™ 488, SE (Succinimidyl Ester) is a widely used amine-reactive fluorescent dye that covalently attaches to primary amines (e.g., lysine (B10760008) residues) on proteins. A critical step following the labeling reaction is the removal of unconjugated, or "free," dye from the protein solution. Incomplete removal of unbound dye can lead to inaccurate determination of labeling efficiency, high background fluorescence, and potentially misleading experimental results.[1]
These application notes provide a comprehensive overview and detailed protocols for the purification of Oregon Green™ 488, SE labeled proteins. The fluorescence of Oregon Green™ 488 is pH-insensitive in the physiological range, making it a robust choice for many biological applications.[2][3] The labeled proteins exhibit absorption and fluorescence emission maxima of approximately 496 nm and 524 nm, respectively.[2]
Core Requirements for Successful Labeling and Purification
For optimal labeling efficiency, it is crucial that the purified protein is in a buffer free of ammonium (B1175870) ions and primary amines (e.g., Tris or glycine).[2][4] If the protein is in an unsuitable buffer, it should be exchanged with a suitable buffer like phosphate-buffered saline (PBS) through methods such as dialysis or gel filtration prior to labeling.[2][4] The presence of low concentrations of sodium azide (B81097) (≤3 mM) or thimerosal (B151700) (≤1 mM) will not interfere with the conjugation reaction.[2]
Methods for Purification of Labeled Proteins
The selection of a purification method depends on several factors, including the properties of the protein, the required purity, the sample volume, and the available equipment. Each method offers distinct advantages and disadvantages in terms of speed, protein recovery, and efficiency of dye removal.
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: This is the most common and highly recommended method for separating labeled proteins from free dye.[5][][7][8][9] It separates molecules based on their size.[][8][9][10] Larger molecules, like the labeled protein, pass through the column more quickly, while smaller molecules, like the unbound dye, are retained in the pores of the chromatography resin and elute later.[8][9][10] This method is gentle and effective at preserving the biological activity of the protein.[][11]
-
Dialysis: This method involves the use of a semi-permeable membrane to separate molecules based on size.[12][13][14][15] The labeled protein solution is placed within a dialysis bag or cassette, and the unbound dye diffuses out into a larger volume of buffer.[12][14] While simple and gentle, dialysis is a time-consuming process.[12][14]
-
Spin Columns: These are a rapid alternative to traditional gravity-flow chromatography, utilizing centrifugation to pass the sample through the resin.[5][16] They are convenient for small sample volumes and offer high protein recovery.[16]
Data Presentation
Table 1: Comparison of Purification Methods
| Feature | Size-Exclusion Chromatography (SEC) | Dialysis | Spin Columns |
| Principle | Separation by molecular size | Diffusion across a semi-permeable membrane | Centrifugation-assisted size exclusion |
| Speed | Moderate (30-60 minutes) | Slow (hours to days) | Fast (5-15 minutes) |
| Protein Recovery | High | High | Very High |
| Dye Removal Efficiency | Excellent | Good to Excellent (requires multiple buffer changes) | Excellent |
| Sample Volume | Scalable | Scalable | Small to medium |
| Ease of Use | Moderate | Simple | Simple |
Table 2: Quantitative Parameters for OG 488 Labeled IgG
| Parameter | Typical Value | Reference |
| Molar Extinction Coefficient of OG 488 | ~71,000 cm⁻¹M⁻¹ | |
| Correction Factor (A₂₈₀/A₄₉₆) | ~0.11 | [4] |
| Optimal Degree of Labeling (DOL) for IgG | 4-8 moles of dye per mole of antibody | [2] |
| Protein Concentration for Labeling | ~2 mg/mL | [2] |
Experimental Protocols
Protocol 1: Protein Labeling with Oregon Green™ 488, SE
This protocol is optimized for labeling 1 mg of a protein with a molecular weight similar to IgG (~150 kDa).
Materials:
-
Protein solution (1-2 mg/mL in amine-free buffer, e.g., PBS)
-
Oregon Green™ 488, SE
-
Anhydrous Dimethylsulfoxide (DMSO)
-
1 M Sodium bicarbonate solution, pH 8.3
-
Reaction tubes
-
Pipettes
Procedure:
-
Prepare Protein Solution: Ensure the protein is at a concentration of approximately 2 mg/mL in an amine-free buffer.[2][17] If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Prepare Dye Stock Solution: Allow the vial of Oregon Green™ 488, SE to warm to room temperature. Prepare a 10 mg/mL stock solution by dissolving the dye in anhydrous DMSO.
-
Initiate Labeling Reaction:
-
To 0.5 mL of the 2 mg/mL protein solution, add 50 µL of 1 M sodium bicarbonate to raise the pH of the reaction mixture to ~8.3.[2]
-
Add a calculated amount of the dye stock solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically but a starting point of 10-20 fold molar excess of dye is common.
-
-
Incubate: Gently mix the reaction and incubate for 1 hour at room temperature, protected from light.[2][17]
Protocol 2: Purification by Size-Exclusion Chromatography (Gravity Flow)
Materials:
-
Labeled protein solution from Protocol 1
-
Size-exclusion chromatography column (e.g., Sephadex® G-25)
-
Equilibration and Elution Buffer (e.g., PBS, pH 7.2)
-
Collection tubes
Procedure:
-
Column Preparation:
-
Gently resuspend the resin in the column.
-
Allow the storage buffer to drain from the column.
-
Equilibrate the column by washing with 3-5 column volumes of the elution buffer.
-
-
Sample Application:
-
Once the buffer has entered the resin bed, carefully apply the labeling reaction mixture to the top of the resin.
-
Allow the sample to enter the resin bed completely.
-
-
Elution:
-
Begin adding the elution buffer to the top of the column.
-
Collect fractions as the colored bands move down the column. The first, faster-moving colored band will be the labeled protein. The second, slower-moving band is the free, unconjugated dye.
-
-
Fraction Analysis:
-
Monitor the protein concentration of the collected fractions by measuring the absorbance at 280 nm.
-
Pool the fractions containing the purified labeled protein.
-
Protocol 3: Purification using a Spin Column
Materials:
-
Labeled protein solution from Protocol 1
-
Spin column with appropriate molecular weight cutoff
-
Collection tubes
-
Centrifuge
Procedure:
-
Column Preparation:
-
Remove the storage buffer from the spin column by centrifugation according to the manufacturer's instructions.
-
Equilibrate the column with the desired buffer by adding the buffer and centrifuging. Repeat this step 2-3 times.
-
-
Sample Application:
-
Place the spin column into a new collection tube.
-
Slowly apply the labeling reaction mixture to the center of the resin bed.
-
-
Elution:
-
Centrifuge the column at the recommended speed and time (e.g., 1,000 x g for 2 minutes).[4]
-
The purified labeled protein will be in the collection tube. The free dye will be retained in the column resin.
-
Determination of Degree of Labeling (DOL)
The DOL, or the molar ratio of dye to protein, is a critical parameter to determine.
-
Measure Absorbance: After purification, measure the absorbance of the labeled protein solution at 280 nm (A₂₈₀) and 496 nm (A₄₉₆).
-
Calculate Protein Concentration:
-
Protein Concentration (M) = [A₂₈₀ - (A₄₉₆ x Correction Factor)] / ε_protein
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = A₄₉₆ / ε_dye
-
Where ε_dye is the molar extinction coefficient of Oregon Green™ 488 (~71,000 cm⁻¹M⁻¹).
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Storage of Labeled Proteins
Store the purified, labeled protein at 4°C, protected from light.[2] For long-term storage, it is recommended to add a stabilizing protein like BSA to a final concentration of 1-10 mg/mL, aliquot the conjugate, and store at -20°C.[2][4] Avoid repeated freeze-thaw cycles.[2]
Visualizations
Caption: Experimental workflow for labeling and purification.
Caption: Example of a G-protein coupled receptor signaling pathway.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. ulab360.com [ulab360.com]
- 3. Alexa and Oregon Green dyes as fluorescence anisotropy probes for measuring protein-protein and protein-nucleic acid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. biocompare.com [biocompare.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. goldbio.com [goldbio.com]
- 10. Protein Purification Methods [comis.med.uvm.edu]
- 11. Gel-Filtration Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 13. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research - MetwareBio [metwarebio.com]
- 16. Small Molecule and Biotin Removal | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. biotium.com [biotium.com]
Application Notes and Protocols for OG 488, SE in In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction to OG 488, SE
Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester (this compound) is a bright, green-fluorescent amine-reactive dye widely utilized in biological research.[1][2] As a fluorinated analog of fluorescein, this compound offers significant advantages for in vivo imaging applications, including enhanced photostability and a low pKa of approximately 4.7.[3][4][5][6] This low pKa renders its fluorescence largely insensitive to pH fluctuations within the physiological range (pH 6-8), a critical feature for quantitative imaging in living organisms.[2][3][5][6] The succinimidyl ester (SE) moiety readily reacts with primary amines on proteins, peptides, and other biomolecules to form stable covalent conjugates.[7] Its excitation and emission maxima are well-suited for the common 488 nm laser line, making it compatible with a wide range of imaging systems.[1]
Key Advantages for In Vivo Imaging
-
High Photostability: OG 488 conjugates are more resistant to photobleaching compared to fluorescein, enabling longer imaging sessions and more reliable signal quantification.[7][8]
-
pH Insensitivity: The fluorescence of OG 488 is stable across the physiological pH range, ensuring that signal intensity directly correlates with the concentration of the labeled molecule, rather than being confounded by local pH changes.[2][3][5][6] However, it can be used to monitor pH changes in acidic organelles due to its low pKa.[1]
-
Bright Fluorescence: OG 488 exhibits a high extinction coefficient and a strong fluorescence quantum yield, resulting in bright signals that are easier to detect against background autofluorescence in vivo.[1]
-
Versatile Conjugation: The amine-reactive succinimidyl ester allows for straightforward labeling of a wide variety of targeting molecules, such as antibodies and peptides, for specific in vivo applications.[1][7]
Quantitative Data Summary
| Property | Value | Reference |
| Excitation Maximum (λabs) | ~496 nm | [4][5][7] |
| Emission Maximum (λem) | ~524 nm | [4][5][7] |
| Molar Extinction Coefficient (ε) | ~76,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.9 | |
| pKa | ~4.6 - 4.7 | [1][3][6] |
| Reactive Group | Succinimidyl Ester (SE) | [7] |
| Reactivity | Primary Amines | [7] |
Experimental Protocols
Protocol 1: Labeling an Antibody with this compound
This protocol describes the conjugation of this compound to an IgG antibody.
Materials:
-
This compound
-
IgG antibody solution (in amine-free buffer, e.g., PBS)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
1 M Sodium bicarbonate (pH 8.3)
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
Procedure:
-
Prepare Antibody Solution:
-
Dissolve the antibody in PBS at a concentration of at least 2 mg/mL.
-
Adjust the pH of the antibody solution to 8.5 ± 0.5 using 1 M sodium bicarbonate.
-
-
Prepare this compound Stock Solution:
-
Immediately before use, dissolve this compound in DMSO to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
For optimal labeling, a molar ratio of 4-8 moles of dye per mole of antibody is recommended.[7] As a starting point, a 10:1 molar ratio of dye to protein can be used.
-
While gently vortexing, add the calculated volume of this compound stock solution to the antibody solution.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.2-7.4).
-
Load the reaction mixture onto the column.
-
Elute with PBS and collect the fractions containing the fluorescently labeled antibody. The first colored band to elute is the conjugate.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and ~496 nm.
-
Store the labeled antibody at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA and freeze in aliquots at -20°C.[7]
-
Protocol 2: In Vivo Imaging of a Labeled Antibody
This protocol provides a general workflow for in vivo imaging in a mouse model using an this compound-labeled antibody.
Materials:
-
This compound-labeled antibody
-
Animal model (e.g., tumor-bearing mouse)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system with appropriate filters for OG 488
-
Sterile, non-pyrogenic saline
Procedure:
-
Animal Preparation:
-
Anesthetize the animal using a calibrated vaporizer with isoflurane.
-
Place the animal in the imaging chamber and maintain anesthesia throughout the imaging session.
-
-
Probe Administration:
-
Dilute the this compound-labeled antibody in sterile saline to the desired concentration.
-
Inject the labeled antibody into the animal via an appropriate route (e.g., intravenous injection for systemic targeting).
-
-
Image Acquisition:
-
Allow time for the labeled antibody to circulate and accumulate at the target site. This time will vary depending on the antibody and target.
-
Acquire fluorescence images at various time points post-injection to determine the optimal imaging window.
-
Use the imaging system's software to set acquisition parameters, including exposure time and filter sets for OG 488 (Excitation: ~488 nm, Emission: ~520 nm).
-
-
Data Analysis:
-
Quantify the fluorescence signal in the region of interest (ROI) using the analysis software.
-
At the end of the experiment, euthanasia and ex vivo imaging of organs can be performed to confirm the biodistribution of the labeled antibody.[9]
-
Visualizations
Caption: Workflow for in vivo imaging with an this compound-labeled antibody.
Caption: Jablonski diagram illustrating the principle of fluorescence.
References
- 1. Oregon Green 488 Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. This compound | Oregon green 488 succinimidyl ester | Dye | TargetMol [targetmol.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. 5-OG488 succinimidyl ester [equivalent to Oregon Green® 488 carboxylic acid, succinimidyl ester, 5-isomer ] | AAT Bioquest [aatbio.com]
- 5. 6-OG488 succinimidyl ester [equivalent to Oregon Green® 488 carboxylic acid, succinimidyl ester, 6-isomer ] | AAT Bioquest [aatbio.com]
- 6. Invitrogen™ Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester, 6-isomer | Fisher Scientific [fishersci.ca]
- 7. ulab360.com [ulab360.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. In Vivo Imaging Core Facility Methods and Protocols | Chobanian & Avedisian School of Medicine [bumc.bu.edu]
Creating Fluorescent Bioconjugates with Oregon Green™ 488, SE: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oregon Green™ 488, succinimidyl ester (SE) is a high-performance, amine-reactive fluorescent dye widely utilized for the covalent labeling of biomolecules. Its bright green fluorescence, enhanced photostability, and relative pH insensitivity in the physiological range make it a superior alternative to traditional fluorescein-based dyes for a variety of applications.[1][2][3][4] This document provides detailed application notes and protocols for the successful creation of fluorescent bioconjugates using Oregon Green™ 488, SE.
Oregon Green™ 488, SE reacts efficiently with primary amines (-NH2) present on proteins, antibodies, peptides, and other biomolecules to form stable amide bonds.[1][5] The resulting conjugates are brightly fluorescent and can be used in numerous applications, including fluorescence microscopy, flow cytometry, immunofluorescence assays, and high-throughput screening.
Key Features of Oregon Green™ 488
-
Bright Green Fluorescence: High quantum yield and a large extinction coefficient result in intensely fluorescent conjugates.
-
Enhanced Photostability: More resistant to photobleaching compared to fluorescein, allowing for longer exposure times and more robust imaging.[2][6]
-
pH Insensitivity: The fluorescence of Oregon Green™ 488 is largely independent of pH in the physiological range (pH 7-8), providing more reliable and consistent signals in biological environments.[1][7]
-
Amine-Reactivity: The succinimidyl ester moiety efficiently and specifically reacts with primary amines to form stable covalent bonds.[1]
Quantitative Data
For ease of reference, the key quantitative properties of Oregon Green™ 488, SE and its bioconjugates are summarized in the table below.
| Property | Value | Reference(s) |
| Excitation Maximum (Ex) | ~496 nm | [1][4] |
| Emission Maximum (Em) | ~524 nm | [1][4] |
| Molar Extinction Coefficient | ~70,000 cm⁻¹M⁻¹ at 496 nm | [1] |
| Recommended Molar Ratio (Dye:Protein) | 4-8 moles of dye per mole of antibody | [1] |
| pKa | ~4.7 | [2][4] |
Experimental Protocols
Protocol 1: General Protein and Antibody Labeling with Oregon Green™ 488, SE
This protocol provides a general guideline for labeling proteins and antibodies. The optimal conditions may vary depending on the specific biomolecule.
Materials:
-
Oregon Green™ 488, SE
-
Protein or antibody to be labeled (in an amine-free buffer)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Purification column (e.g., size-exclusion chromatography resin)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
Procedure:
-
Biomolecule Preparation:
-
Ensure the protein or antibody is in an amine-free buffer (e.g., PBS, MES, HEPES). Buffers containing primary amines, such as Tris or glycine, will compete with the labeling reaction and must be removed by dialysis or buffer exchange.[1]
-
The concentration of the biomolecule should ideally be 1-10 mg/mL.
-
-
Dye Preparation:
-
Allow the vial of Oregon Green™ 488, SE to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the dye by dissolving it in anhydrous DMSO. For example, dissolve 1 mg of the dye in 100 µL of DMSO to get a 10 mg/mL solution.
-
-
Conjugation Reaction:
-
Adjust the pH of the protein solution to 8.0-8.5 using the Reaction Buffer. Succinimidyl esters react most efficiently at a slightly alkaline pH.[1]
-
Add the appropriate amount of the Oregon Green™ 488, SE stock solution to the protein solution while gently stirring. The optimal dye-to-protein molar ratio should be determined empirically but a starting point of 4-8 moles of dye per mole of antibody is recommended.[1]
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.[1]
-
-
Purification of the Conjugate:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
The first colored fraction to elute will be the fluorescently labeled protein. The smaller, unreacted dye molecules will elute later.
-
-
Characterization of the Conjugate (Optional but Recommended):
-
Determine the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. This can be calculated using the absorbance of the dye at its maximum wavelength and the absorbance of the protein at 280 nm.
-
-
Storage:
-
Store the purified bioconjugate at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C. Avoid repeated freeze-thaw cycles.[1]
-
Diagrams
Caption: Reaction of Oregon Green™ 488, SE with a primary amine on a protein.
Caption: Experimental workflow for creating fluorescent bioconjugates.
References
- 1. ulab360.com [ulab360.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Invitrogen Oregon Green 488 Carboxylic Acid, Succinimidyl Ester, 5-isomer 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 4. 6-OG488 succinimidyl ester [equivalent to Oregon Green® 488 carboxylic acid, succinimidyl ester, 6-isomer ] | AAT Bioquest [aatbio.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. OG 488, SE | Oregon green 488 succinimidyl ester | Dye | TargetMol [targetmol.com]
Troubleshooting & Optimization
troubleshooting low OG 488, SE labeling efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the fluorescent labeling of proteins and other biomolecules with Oregon Green™ 488, Succinimidyl Ester (OG 488, SE).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common causes of low this compound labeling efficiency?
Low labeling efficiency is often due to one or more of the following factors:
-
Suboptimal Reaction pH: The reaction between the succinimidyl ester and primary amines is highly pH-dependent. The optimal pH range is typically 8.3-9.5.[1][2] At a lower pH, the amine groups are protonated and less reactive, while a pH above 9.5 can lead to rapid hydrolysis of the this compound, reducing its availability to react with the protein.[2][3]
-
Presence of Competing Amines: Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for reaction with the this compound, significantly reducing labeling efficiency.[1][2][4][5][6][7] Stabilizing proteins like bovine serum albumin (BSA) or gelatin in the antibody solution will also interfere with the labeling reaction.[1][4]
-
Low Protein Concentration: The concentration of the protein to be labeled should ideally be 2 mg/mL or higher.[1][2][4][5][6][8] At lower concentrations, the labeling reaction is less efficient.[1][4][5]
-
Improper Reagent Preparation or Storage: this compound is sensitive to moisture and should be dissolved in high-quality anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.[1][7] Improper storage can lead to hydrolysis and inactivation of the dye.[7][9]
-
Insufficient Dye-to-Protein Molar Ratio: The molar ratio of this compound to the protein may be too low. This ratio often needs to be optimized for each specific protein.[2][8][10]
Q2: My labeling reaction resulted in a low Degree of Labeling (DOL). How can I improve it?
To improve a low DOL, consider the following troubleshooting steps:
-
Verify Buffer Composition and pH: Ensure your reaction buffer is free of primary amines and has a pH between 8.3 and 8.5.[2] A common choice is 0.1 M sodium bicarbonate buffer.[4][6] If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.[4][5][7]
-
Increase Protein Concentration: If possible, concentrate your protein to at least 2 mg/mL.[2][4][5]
-
Optimize Dye-to-Protein Ratio: Systematically increase the molar excess of this compound in the reaction. A good starting point for optimization is a molar ratio between 5:1 and 20:1 (dye:protein).[2][10]
-
Use Freshly Prepared Dye: Always prepare the this compound stock solution in anhydrous DMSO or DMF immediately before starting the labeling reaction to prevent hydrolysis.[1][7]
-
Extend Incubation Time: While a typical incubation time is 1-2 hours at room temperature, extending the reaction time (e.g., overnight at 4°C) can sometimes improve efficiency, especially at a lower pH.[2]
Q3: My fluorescently labeled protein has a weak or no fluorescent signal, even with a seemingly successful labeling reaction. What could be the issue?
A weak or absent fluorescent signal after labeling can be misleading. Here are potential causes:
-
Fluorescence Quenching: Excessive labeling (a very high DOL) can lead to self-quenching, where the proximity of multiple dye molecules on a single protein molecule reduces the overall fluorescence output.[11] You can determine the DOL to assess if this is the case.
-
Environmental Sensitivity: The local microenvironment of the conjugated dye on the protein can affect its fluorescence.[11] Conjugation near certain amino acid residues (like aromatic ones) can lead to quenching.[11]
-
Protein Precipitation: The labeling process can sometimes cause protein aggregation or precipitation, especially with hydrophobic dyes or excessive labeling.[11] Centrifuge the conjugate solution before use and only use the supernatant.[5]
-
Incorrect Measurement Parameters: Ensure you are using the correct excitation and emission wavelengths for OG 488 (approximately 496 nm and 524 nm, respectively).[5][12]
Q4: The labeled antibody shows reduced or no binding activity. What happened?
The succinimidyl ester of OG 488 reacts with primary amines, primarily on lysine (B10760008) residues. If these lysine residues are located within or near the antigen-binding site of the antibody, their modification can sterically hinder or alter the conformation required for antigen recognition, leading to a loss of activity.[11]
-
Solution: To mitigate this, you can try reducing the dye-to-protein molar ratio to decrease the overall degree of labeling.[11] Alternatively, consider using a different labeling chemistry that targets other functional groups on the antibody, such as thiols on cysteine residues, which are less likely to be in the antigen-binding site.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Reaction pH | 8.3 - 9.5 | A pH of 8.3-8.5 is often optimal to balance amine reactivity and NHS-ester hydrolysis.[2] |
| Protein Concentration | > 2 mg/mL | Higher concentrations generally lead to better labeling efficiency.[1][2][4][5][6] |
| Dye Stock Solution | 10-20 mM in anhydrous DMSO or DMF | Should be prepared fresh before each use.[1][4] |
| Dye:Protein Molar Ratio | 5:1 to 20:1 (starting point) | This needs to be empirically optimized for each protein.[2][10] |
| Incubation Time | 1 - 2 hours at Room Temperature | Can be extended (e.g., overnight at 4°C) for pH-sensitive proteins or to potentially increase labeling.[2] |
| OG 488 Excitation/Emission | ~496 nm / ~524 nm | These are the approximate maxima for OG 488-protein conjugates.[5][12] |
Experimental Protocols
Protocol 1: Standard this compound Labeling of an Antibody
This protocol is a general guideline for labeling 1 mg of a typical IgG antibody.
Materials:
-
Antibody to be labeled (in an amine-free buffer like PBS)
-
This compound
-
Anhydrous DMSO or DMF
-
1 M Sodium Bicarbonate (NaHCO₃), pH 8.3
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
PBS, pH 7.2-7.4
Procedure:
-
Prepare the Antibody Solution:
-
Prepare the Dye Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO or DMF to the vial to create a 10-20 mM stock solution.[1] Vortex to dissolve completely. This solution should be used immediately.
-
-
Perform the Labeling Reaction:
-
While gently stirring or vortexing the antibody solution, slowly add the calculated amount of the this compound stock solution to achieve the desired molar ratio.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[2]
-
-
Purify the Conjugate:
-
Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS.
-
The first colored fraction to elute will be the OG 488-labeled antibody.
-
Protocol 2: Determining the Degree of Labeling (DOL)
Procedure:
-
Measure Absorbance:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum for OG 488, which is approximately 496 nm (A₄₉₆).
-
-
Calculate the DOL:
-
The concentration of the protein is calculated using the following formula: Protein Concentration (M) = [A₂₈₀ - (A₄₉₆ x CF)] / ε_protein
-
Where:
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
A₄₉₆ is the absorbance of the conjugate at 496 nm.
-
CF is the correction factor for the dye's absorbance at 280 nm (for OG 488, this is typically around 0.11).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, it is ~210,000 M⁻¹cm⁻¹).
-
-
-
The concentration of the dye is calculated as: Dye Concentration (M) = A₄₉₆ / ε_dye
-
Where ε_dye is the molar extinction coefficient of OG 488 at 496 nm (approximately 71,000 M⁻¹cm⁻¹).
-
-
The DOL is the molar ratio of the dye to the protein: DOL = Dye Concentration (M) / Protein Concentration (M)
-
Visualizations
Caption: Workflow for this compound protein labeling.
Caption: Troubleshooting decision tree for low labeling.
References
- 1. ulab360.com [ulab360.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biotium.com [biotium.com]
- 5. ulab360.com [ulab360.com]
- 6. genecopoeia.com [genecopoeia.com]
- 7. benchchem.com [benchchem.com]
- 8. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Antibody Labeling with Fluorescent Dyes Using Magnetic Protein A and Protein G Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. 5-OG488 succinimidyl ester [equivalent to Oregon Green® 488 carboxylic acid, succinimidyl ester, 5-isomer ] | AAT Bioquest [aatbio.com]
how to reduce background fluorescence with OG 488, SE
Technical Support Center: Oregon Green 488, SE
Optimizing Your Staining Protocol to Reduce Background Fluorescence
Oregon Green™ 488, Succinimidyl Ester (OG 488, SE) is a high-performance, amine-reactive fluorescent dye well-suited for labeling proteins and other biomolecules. Its bright, green fluorescence is spectrally similar to fluorescein (B123965) but offers greater photostability and is pH-insensitive in the physiological range.[1][2][3] However, high background fluorescence can sometimes obscure specific signals, leading to challenges in data interpretation.[4] This guide provides detailed troubleshooting strategies and protocols to help you minimize background and enhance the quality of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the primary causes of high background fluorescence with this compound?
High background can stem from several factors during the labeling and staining process. Identifying the source is the first step to resolving the issue.
-
Excess Dye Concentration: Using too much of the reactive dye is a common reason for high background.[5] Unbound or hydrolyzed dye molecules can adhere non-specifically to cellular components or surfaces.
-
Insufficient Washing: Failure to adequately remove all unbound dye after the labeling reaction will result in a generalized high background signal.[6][7]
-
Non-Specific Binding: this compound, like many fluorescent dyes, can have an affinity for various cellular structures through hydrophobic or ionic interactions, leading to off-target signals.[4][8][9]
-
Cellular Autofluorescence: Many cell and tissue types naturally fluoresce, particularly when excited with blue light (488 nm).[10][11] This intrinsic signal can be mistaken for specific staining.[11]
-
Hydrolyzed Dye: The succinimidyl ester (SE) group is sensitive to moisture and can hydrolyze, rendering it unable to form a stable covalent bond with primary amines. This hydrolyzed dye can still bind non-specifically.
Q2: How can I determine the optimal concentration of this compound for my experiment?
Optimizing the dye concentration is critical. A titration experiment should be performed to find the lowest dye concentration that provides a strong specific signal with the lowest possible background.[7]
Experimental Protocol: Dye Concentration Titration
-
Prepare a Dye Dilution Series: Prepare a series of this compound dilutions. A good starting point is the manufacturer's recommendation, followed by several dilutions above and below that (e.g., 0.5X, 1X, 2X, 5X).
-
Label Samples: Label a separate sample of your cells or protein with each dye concentration, keeping all other parameters (cell number, incubation time, temperature) constant.
-
Wash Thoroughly: After incubation, wash all samples using a consistent and rigorous washing protocol (see Q3).
-
Image and Analyze: Acquire images using identical settings (e.g., exposure time, gain) for all samples.
-
Evaluate Signal-to-Noise: Quantify the mean fluorescence intensity of the specifically stained structures (Signal) and a background region devoid of specific staining (Noise). Calculate the Signal-to-Noise Ratio (S/N) for each concentration. The optimal concentration is the one that yields the highest S/N ratio.
Table 1: Example of a Dye Titration Experiment
| Dye Concentration | Mean Signal Intensity (Arbitrary Units) | Mean Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio (S/N) |
| 0.5 µg/mL | 850 | 150 | 5.7 |
| 1.0 µg/mL | 1800 | 250 | 7.2 |
| 2.0 µg/mL | 3500 | 400 | 8.8 |
| 5.0 µg/mL | 4500 | 1100 | 4.1 |
In this example, 2.0 µg/mL is the optimal concentration.
Q3: What is the most effective way to wash away unbound dye?
Thorough washing is essential to remove unbound and loosely associated dye molecules.
Experimental Protocol: Post-Labeling Wash Steps
-
Initial Wash: Following incubation with this compound, centrifuge your cells (if in suspension) to form a pellet. Carefully aspirate the supernatant containing the dye solution.
-
Buffer Selection: Resuspend the cells in a suitable buffer, such as Phosphate-Buffered Saline (PBS). Including a mild, non-ionic detergent like 0.05% Tween 20 in the wash buffer can help disrupt weak, non-specific interactions.[6]
-
Multiple Wash Cycles: Perform at least three to five wash cycles. For each cycle, gently resuspend the cells in fresh wash buffer, incubate for 5 minutes, and then pellet the cells by centrifugation.
-
Final Resuspension: After the final wash, resuspend the cells in your desired imaging or analysis buffer (e.g., phenol (B47542) red-free medium for live-cell imaging).
Q4: How can I prevent the non-specific binding of this compound?
Blocking non-specific binding sites before and after labeling can significantly reduce background fluorescence.
Experimental Protocol: Blocking Non-Specific Sites
-
Pre-Labeling Block (Optional but Recommended): Before adding the this compound dye, incubate your fixed and permeabilized cells in a blocking buffer for 30-60 minutes at room temperature. A common blocking buffer is PBS containing 1-5% Bovine Serum Albumin (BSA) or normal serum from the host species of your secondary antibody (if applicable).[12][13]
-
Post-Labeling Quenching: The succinimidyl ester group reacts with primary amines. After labeling, you can quench any remaining reactive dye by incubating the sample with a buffer containing free amines, such as Tris-HCl or glycine (B1666218) (e.g., 100 mM Tris, pH 8.0), for 10-15 minutes. This will prevent the unbound dye from reacting with other components later in the protocol.
Q5: What should I do if my sample has high intrinsic autofluorescence?
Autofluorescence is common in certain tissues (e.g., those rich in collagen or elastin) and can be induced by aldehyde fixatives like formaldehyde.[6][10][11]
-
Include an Unstained Control: Always prepare an unstained sample that goes through all the same processing steps (fixation, permeabilization) but is not labeled with the dye. This allows you to measure the baseline autofluorescence of your sample.[6]
-
Use Autofluorescence Quenching Reagents: Commercial quenching reagents are available. Alternatively, treatments with reagents like Sodium Borohydride or Sudan Black B can help reduce autofluorescence, particularly that induced by aldehyde fixation.[6]
-
Choose a Brighter Fluorophore or a Different Wavelength: If autofluorescence in the green channel is unavoidable, consider using a brighter dye to increase the specific signal over the background. Alternatively, switching to a fluorophore in a different spectral range (e.g., red or far-red) where autofluorescence is often lower can be an effective strategy.[10]
Visual Troubleshooting Guides
The following diagrams illustrate key concepts and workflows for diagnosing and resolving high background issues.
Caption: Troubleshooting workflow for high background fluorescence.
Caption: Specific vs. non-specific binding of OG 488 dye.
References
- 1. ulab360.com [ulab360.com]
- 2. Oregon Green 488 Dye | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Alexa and Oregon Green dyes as fluorescence anisotropy probes for measuring protein-protein and protein-nucleic acid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Inhibition of nonspecific binding of fluorescent-labelled antibodies to human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. southernbiotech.com [southernbiotech.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. The importance of blocking when using Nano-Secondary reagents for IF | Proteintech Group [ptglab.com]
- 13. Amplification and Background Reduction Techniques | FluoroFinder [fluorofinder.com]
Technical Support Center: Optimizing Oregon Green™ 488, SE Conjugation Reactions
Welcome to the technical support center for optimizing your Oregon Green™ 488 succinimidyl ester (SE) conjugation reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve optimal labeling of proteins, antibodies, and other amine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating Oregon Green™ 488, SE to my protein?
A1: The optimal pH range for NHS ester conjugation reactions is typically between 7.2 and 8.5.[1][2][] Below this range, the primary amines on your protein will be protonated (-NH₃⁺), making them unreactive nucleophiles.[1][4] Above this pH range, the rate of hydrolysis of the Oregon Green™ 488, SE increases significantly, which can compete with the conjugation reaction and reduce labeling efficiency.[1][2][4]
Q2: What buffer should I use for the conjugation reaction?
A2: It is crucial to use an amine-free buffer for the conjugation reaction.[5][6] Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with your target molecule for reaction with the Oregon Green™ 488, SE, leading to lower labeling efficiency.[4][5] Recommended buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, or borate (B1201080) buffers within the optimal pH range of 7.2 to 8.5.[2]
Q3: How should I prepare and store the Oregon Green™ 488, SE stock solution?
A3: Oregon Green™ 488, SE is susceptible to hydrolysis and should be handled with care to prevent moisture contamination.[4] It is recommended to dissolve the dye in a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.[2][4][7] For storage, keep the dye at -20°C, protected from light.[7][8][9] Stock solutions in an organic solvent can be stored at -20°C for about a month or at -80°C for up to six months, protected from light.[10] Avoid repeated freeze-thaw cycles.[]
Q4: What is the recommended molar ratio of dye to protein?
A4: The optimal molar ratio of Oregon Green™ 488, SE to your protein depends on the protein itself and the desired degree of labeling (DOL). A good starting point for initial experiments is a 10:1 to 20:1 molar ratio of dye to antibody.[1] For IgG antibodies, optimal labeling is often achieved with 4-8 moles of dye per mole of antibody.[5]
Troubleshooting Guide
This section addresses common issues encountered during Oregon Green™ 488, SE conjugation reactions.
Issue 1: Low or No Labeling Efficiency
If you are experiencing low or no labeling of your target molecule, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Step |
| Incorrect pH | Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[1][2][] |
| Presence of Amine-Containing Buffers | Dialyze your protein against an amine-free buffer like PBS before starting the conjugation.[5][6] |
| Hydrolysis of Oregon Green™ 488, SE | Prepare the dye stock solution in anhydrous DMSO or DMF immediately before use.[2][4] Ensure the dye has been stored properly under dry conditions and protected from light.[7][8][10] |
| Low Protein Concentration | For efficient labeling, the protein concentration should ideally be at least 2 mg/mL.[6] Dilute protein solutions label less efficiently.[5][6] |
| Insufficient Molar Excess of Dye | Increase the molar ratio of Oregon Green™ 488, SE to the protein.[11] |
| Impure Protein | Ensure your protein is purified, as impurities can interfere with the reaction.[5][6] |
Issue 2: Over-labeling or Protein Aggregation
Over-labeling can lead to fluorescence quenching and protein aggregation.[5]
| Potential Cause | Troubleshooting Step |
| Excessive Molar Ratio of Dye | Reduce the molar ratio of Oregon Green™ 488, SE to your protein in subsequent experiments.[5] |
| Prolonged Reaction Time | Decrease the reaction incubation time.[5] |
| Change in Protein Charge | The reaction neutralizes the positive charge of primary amines, which can sometimes lead to aggregation.[4] Try performing the reaction at a lower protein concentration.[4] |
Experimental Protocols & Key Parameters
General Protocol for Protein Labeling
-
Protein Preparation: Ensure your purified protein is in an amine-free buffer (e.g., PBS) at a concentration of approximately 2 mg/mL.[5][6]
-
Prepare Dye Stock Solution: Immediately before use, dissolve the Oregon Green™ 488, SE in anhydrous DMSO or DMF.[2][7]
-
Reaction Setup: Add the desired molar excess of the dye stock solution to the protein solution while gently stirring.
-
Incubation: Incubate the reaction for 0.5 to 4 hours at room temperature or at 4°C.[1][2] Lower temperatures can help minimize hydrolysis.[1]
-
Purification: Remove the unreacted dye from the labeled protein using a purification column or dialysis.[5][10]
Key Reaction Parameters Summary
| Parameter | Recommended Condition | Notes |
| pH | 7.2 - 8.5[1][2][] | Critical for amine reactivity and NHS ester stability. |
| Temperature | Room Temperature or 4°C[1][2] | 4°C can minimize hydrolysis of the NHS ester.[1] |
| Reaction Time | 0.5 - 4 hours[1][2] | Optimize based on the reactivity of your protein. |
| Buffer | Amine-free (e.g., PBS, Borate, Bicarbonate)[2][5] | Avoid Tris and glycine buffers.[4][5] |
| Protein Concentration | ≥ 2 mg/mL[6] | Higher concentrations lead to better labeling efficiency.[6] |
Visualizing the Conjugation Workflow
The following diagram illustrates the general workflow for conjugating Oregon Green™ 488, SE to a protein.
Caption: General workflow for protein conjugation with Oregon Green™ 488, SE.
Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting common issues during the conjugation reaction.
Caption: A decision tree for troubleshooting common conjugation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. ulab360.com [ulab360.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. This compound | Oregon green 488 succinimidyl ester | Dye | TargetMol [targetmol.com]
- 8. Paclitaxel, Oregon Green™ 488 Conjugate (Oregon Green™ 488 Taxol, Flutax-2) 100 μg [thermofisher.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
preventing precipitation of OG 488, SE labeled proteins
Welcome to the Technical Support Center for fluorescent labeling. This guide provides troubleshooting advice and answers to frequently asked questions regarding the precipitation of proteins labeled with Oregon Green™ 488, Succinimidyl Ester (OG 488, SE).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of protein precipitation after labeling with this compound?
Protein precipitation or aggregation after labeling is often due to a combination of factors that alter the protein's native state and solubility. The primary causes include:
-
Over-labeling: Attaching too many dye molecules can significantly change the protein's surface charge and increase its hydrophobicity, leading to aggregation.[1][2][3]
-
Suboptimal Buffer Conditions: A buffer pH close to the protein's isoelectric point (pI) minimizes electrostatic repulsion between molecules, promoting aggregation.[1]
-
High Protein Concentration: Labeling at high protein concentrations increases the probability of intermolecular interactions that can lead to aggregation.[1][3]
-
Hydrophobicity of the Dye: The addition of OG 488, a relatively hydrophobic molecule, can increase the nonpolar character of the protein surface, encouraging aggregation.[3][4][5]
-
Presence of Organic Solvents: this compound is typically dissolved in an organic solvent like DMSO. The introduction of this solvent into the aqueous protein solution can destabilize the protein.[6]
-
Physical Stress: Agitation, excessive vortexing, and repeated freeze-thaw cycles can denature the protein, leading to precipitation.[1][7]
Q2: What is the optimal pH for labeling proteins with this compound?
The optimal pH for labeling with an N-hydroxysuccinimide (NHS) ester like this compound is a compromise between two competing reactions: amine reaction and ester hydrolysis. The ideal range is typically pH 7.2 to 8.5 .[8][9]
-
Below pH 7.2: The reaction is slow because most primary amines on the protein are protonated and thus not sufficiently nucleophilic.
-
Above pH 8.5: The rate of NHS ester hydrolysis increases significantly, where the dye reacts with water instead of the protein, reducing labeling efficiency.[8][9][10]
Q3: How much DMSO can I add to my protein solution?
Many non-sulfonated NHS-ester dyes require dissolution in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[9] While some proteins are tolerant, organic solvents can cause denaturation and precipitation.[6] It is crucial to minimize the final concentration of the organic solvent in the reaction mixture, typically keeping it between 0.5% and 10% of the final volume.[9] The dye stock in DMSO should be added slowly to the protein solution while gently stirring to avoid localized high concentrations of solvent.[2]
Q4: My labeled protein precipitated after dialysis. What happened?
Precipitation after dialysis can occur for a few reasons:
-
The removal of salts or other stabilizing components from the initial reaction buffer may render the protein less soluble.[11]
-
The dialysis process itself might not efficiently remove the less water-soluble unconjugated dye, which can co-precipitate with the protein.[6] For these reasons, size-exclusion chromatography (gel filtration) is often recommended over dialysis for purifying conjugates labeled with non-sulfonated dyes, as it is a faster and often gentler method.[6]
Troubleshooting Guide
This guide addresses precipitation issues based on when they occur during the experimental workflow.
Problem 1: Precipitation occurs during the labeling reaction.
| Potential Cause | Recommended Solution |
| Protein concentration is too high. | Reduce the protein concentration to 1-2 mg/mL.[3] If a higher final concentration is needed, perform the labeling at a lower concentration and then carefully concentrate the purified product.[1] |
| pH is too close to the protein's pI. | Adjust the reaction buffer pH to be at least 1-1.5 units away from the protein's isoelectric point (pI) to ensure sufficient surface charge and electrostatic repulsion.[1][12] |
| Dye-to-protein molar ratio is too high (over-labeling). | Reduce the molar excess of the this compound reagent. Perform a titration to find the lowest ratio that provides sufficient labeling without causing aggregation.[2][3] |
| Localized high concentration of DMSO. | Add the dye stock solution dropwise to the protein solution while stirring gently to ensure rapid and even mixing.[2] |
| Reaction temperature is too high. | Perform the labeling reaction at a lower temperature (e.g., 4°C) to slow down aggregation kinetics, though this may require a longer incubation time.[1] |
Problem 2: Precipitation occurs after purification (e.g., during concentration or storage).
| Potential Cause | Recommended Solution |
| Inappropriate storage buffer. | Ensure the storage buffer has a suitable pH (away from the pI) and adequate ionic strength (e.g., 50-150 mM salt).[1] For long-term storage, consider adding stabilizing excipients. |
| Protein concentration is too high for storage. | Store the protein at a lower concentration. Dilute protein solutions (<1 mg/mL) are more prone to loss from surface binding, so adding a carrier protein like BSA (to 1-10 mg/mL) can help.[7][13][14] |
| Physical stress from freeze-thaw cycles. | Aliquot the purified conjugate into single-use volumes and store at -20°C or -80°C. Add a cryoprotectant such as glycerol (B35011) to a final concentration of 25-50% to prevent damage from ice crystal formation.[12][13][15] |
| Formation of aggregates over time. | Before use, centrifuge the conjugate solution in a microcentrifuge to pellet any aggregates that may have formed during storage and use only the supernatant.[7][14] |
Data Presentation
Table 1: Recommended Reaction Parameters for this compound Labeling
| Parameter | Recommended Range | Rationale & Notes |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations can improve reaction efficiency but increase aggregation risk. 2 mg/mL is a common starting point.[1][14] |
| Reaction pH | 7.2 - 8.5 | Balances amine reactivity with the rate of competing NHS-ester hydrolysis.[9] Do not use amine-containing buffers like Tris. |
| Molar Excess of Dye | 5 to 20-fold | Highly protein-dependent. Start with a lower ratio for sensitive proteins. For IgGs, 4-8 moles of dye per mole of antibody is often optimal.[1][7] |
| Final DMSO Concentration | < 10% (v/v) | Minimize to prevent protein denaturation. Add dye stock slowly to the reaction.[9] |
| Reaction Temperature | 4°C to Room Temp. | Lower temperatures (4°C) can reduce aggregation but may require longer incubation times (e.g., overnight).[1] |
| Reaction Time | 1 - 4 hours | Monitor progress if possible. Quench the reaction with an amine like Tris or glycine (B1666218) to stop labeling.[9] |
Table 2: Influence of pH on NHS Ester Hydrolysis
| pH | Temperature | Half-life of NHS Ester | Implication for Labeling |
| 7.0 | 0°C | 4 - 5 hours | Reaction is slow but the dye is relatively stable.[9][10] |
| 8.6 | 4°C | 10 minutes | Amine reaction is fast, but the competing hydrolysis reaction is also very fast, reducing efficiency.[9][10] |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol is a general guideline and should be optimized for your specific protein.
-
Protein Preparation: a. Dissolve or exchange the protein into an amine-free buffer (e.g., 0.1 M sodium bicarbonate or PBS) at a pH between 7.2 and 8.5. b. Adjust the protein concentration to approximately 2 mg/mL.[14]
-
Reagent Preparation: a. Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation. b. Immediately before use, dissolve the this compound in high-quality, anhydrous DMSO to create a 10 mg/mL stock solution.[16]
-
Labeling Reaction: a. Calculate the required volume of the dye stock solution needed to achieve the desired dye-to-protein molar ratio. b. While gently stirring the protein solution, slowly add the calculated volume of the this compound stock solution. c. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching the Reaction (Optional but Recommended): a. Add a final concentration of 10-50 mM Tris or glycine to the reaction mixture. b. Incubate for an additional 30 minutes to quench any unreacted dye.
Protocol 2: Purification of Labeled Protein via Size-Exclusion Chromatography (SEC)
-
Column Equilibration: a. Select a gel filtration resin with an appropriate fractionation range for your protein (e.g., Sephadex G-25). b. Equilibrate the column with your desired storage buffer (e.g., PBS, pH 7.4).
-
Sample Loading: a. Load the quenched reaction mixture from Protocol 1 onto the top of the equilibrated column.
-
Elution and Fraction Collection: a. Begin eluting the sample with the storage buffer. b. The labeled protein will typically elute first as a colored band, separating from the smaller, unconjugated dye molecules which elute later. c. Collect fractions and monitor the absorbance at 280 nm (for protein) and ~496 nm (for OG 488 dye) to identify the fractions containing the purified conjugate.
-
Pooling and Storage: a. Pool the fractions containing the labeled protein. b. Determine the protein concentration and degree of labeling (DOL). c. Add any desired stabilizing agents (e.g., glycerol), aliquot, and store at -20°C or -80°C, protected from light.[7]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. roma1.infn.it [roma1.infn.it]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. ulab360.com [ulab360.com]
- 8. benchchem.com [benchchem.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. researchgate.net [researchgate.net]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. westbioscience.com [westbioscience.com]
- 16. medchemexpress.com [medchemexpress.com]
Technical Support Center: Post-Labeling Purification of Oregon Green 488, SE Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unconjugated Oregon Green 488, Succinimidyl Ester (SE) dye following protein labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unconjugated Oregon Green 488, SE dye after a labeling reaction?
The most prevalent and effective techniques for separating labeled proteins from free dye are based on physical characteristics such as size and solubility. These methods include:
-
Size Exclusion Chromatography (SEC): Also known as gel filtration, this method separates molecules based on their size. Larger molecules, like the labeled protein, pass through the column more quickly, while smaller molecules, such as the unconjugated dye, enter the pores of the chromatography resin and elute later. This is often performed using pre-packed desalting or spin columns for convenience.[1][2][3][4]
-
Dialysis: This technique utilizes a semi-permeable membrane with a specific molecular weight cut-off (MWCO). The reaction mixture is placed within a dialysis bag or cassette and submerged in a large volume of buffer. Smaller molecules, like the free dye, diffuse across the membrane into the buffer, while the larger labeled protein is retained.[2][5][6][7]
-
Precipitation: Methods like ethanol (B145695) or acetone (B3395972) precipitation can be used to selectively precipitate the protein-dye conjugate, leaving the more soluble unconjugated dye in the supernatant.[8][9]
Q2: How do I choose the most suitable purification method for my experiment?
The selection of a purification method depends on several factors, including your sample volume, protein concentration, desired purity, and available equipment.
-
For rapid, small-scale purification: Spin columns (a form of SEC) are highly efficient and fast, making them ideal for small sample volumes.[10][11]
-
For large sample volumes: Dialysis is a suitable option, although it is more time-consuming.[2][12]
-
When protein concentration is low: Using dilute protein solutions (<1 mg/mL) can make it challenging to efficiently remove unconjugated dye with acceptable yields, especially with column-based methods.[12] In such cases, extensive dialysis might be a better alternative.[12]
-
For proteins with low molecular weight (<15,000 Da): Standard size exclusion columns may not be suitable. Alternative column matrices or extensive dialysis should be considered.[12]
Q3: I see a lot of free dye remaining in my sample after purification. What could be the cause?
Inefficient removal of free dye can stem from several issues:
-
Over-labeling: Using a high molar excess of the dye can lead to a large amount of unreacted dye that can be difficult to remove completely.[12] Consider reducing the molar ratio of dye to protein in subsequent reactions.
-
Inappropriate purification method: The chosen method may not be optimal for your specific protein or sample conditions. For instance, the MWCO of the dialysis membrane might be too large, or the size exclusion column resin may not be appropriate for the protein's size.
-
Insufficient purification steps: A single pass through a spin column may not be enough if the initial concentration of free dye is very high. A second round of purification may be necessary.[11] Similarly, for dialysis, ensuring a sufficient number of buffer changes with a large volume of dialysis buffer is crucial for complete removal.[2][7]
Q4: My protein seems to have precipitated after the labeling and purification steps. How can I prevent this?
Protein precipitation can be a concern, especially when using organic solvents for dye dissolution or precipitation for purification.
-
Limit organic solvent concentration: When dissolving the Oregon Green 488, SE dye in an organic solvent like DMSO or DMF, ensure the final concentration in the reaction mixture is low (typically ≤10%) to minimize protein denaturation.[2]
-
Optimize buffer conditions: Ensure the pH and salt concentration of your buffers are compatible with your protein's stability.[2]
-
Gentle purification methods: Size exclusion chromatography and dialysis are generally gentler on proteins than precipitation methods.[13][14]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low protein recovery | Protein precipitation during the reaction or purification. | Optimize reaction and purification buffer conditions (pH, salt). Consider using a gentler purification method like SEC or dialysis.[2] |
| Protein adsorption to the purification matrix or dialysis membrane. | Pre-treat the column or membrane according to the manufacturer's instructions. Consider using a different type of column or membrane with lower protein binding properties. | |
| For precipitation methods, incomplete resolubilization of the protein pellet. | Ensure the pellet is thoroughly resuspended in a suitable buffer. Gentle vortexing or sonication may be required. | |
| High background fluorescence in downstream applications | Incomplete removal of unconjugated dye. | Repeat the purification step (e.g., use a second spin column).[11] For dialysis, increase the number of buffer changes and the volume of the dialysis buffer.[2][7] Verify the efficiency of dye removal using a technique like thin-layer chromatography (TLC). |
| Under-labeling of the protein | Presence of primary amines (e.g., Tris or glycine) in the protein buffer. | Dialyze the protein extensively against a suitable buffer like PBS before labeling.[12] |
| Dilute protein solution. | Concentrate the protein to at least 2 mg/mL for more efficient labeling.[12] | |
| Over-labeling of the protein | High molar ratio of dye to protein. | Decrease the molar ratio of dye to protein in the labeling reaction.[12] |
| Extended reaction time. | Reduce the incubation time of the labeling reaction.[12] |
Quantitative Data Summary
The efficiency of unconjugated dye removal and protein recovery can vary based on the chosen method and the specific protein. The following table provides a general comparison of common purification methods.
| Purification Method | Typical Protein Recovery | Dye Removal Efficiency | Speed | Scalability |
| Size Exclusion Spin Columns | >90%[8][10] | High | Fast (<15 mins)[10] | Low to Medium |
| Gravity Flow SEC | 80-95% | Very High | Medium (30-60 mins) | Medium to High |
| Dialysis | >90% | Very High | Slow (hours to overnight)[2] | High |
| Ethanol/Acetone Precipitation | >90%[8] | High | Medium | High |
Note: Values are approximate and can vary depending on the specific protein, initial sample conditions, and adherence to protocols.
Experimental Protocols
Protocol 1: Unconjugated Dye Removal using Size Exclusion Spin Columns
This protocol is suitable for rapid purification of small sample volumes (typically up to 500 µL).
Materials:
-
Labeled protein solution
-
Pre-packed size exclusion spin column (e.g., with a 7 kDa MWCO resin)[10]
-
Purification buffer (e.g., PBS, pH 7.2)
-
Microcentrifuge
-
Collection tubes
Methodology:
-
Column Preparation: Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.
-
Equilibration: Equilibrate the column by adding the purification buffer and centrifuging. Repeat this step 2-3 times to ensure the resin is fully equilibrated.[2]
-
Sample Loading: Place the spin column into a new collection tube. Carefully load the entire labeling reaction mixture onto the center of the resin bed.[2]
-
Elution: Centrifuge the column at the recommended speed and time (e.g., 1,000 x g for 2-3 minutes).[2] The purified, labeled protein will be in the collection tube. The unconjugated dye will be retained in the column resin.
Protocol 2: Unconjugated Dye Removal using Dialysis
This protocol is ideal for larger sample volumes and is a gentle method for protein purification.
Materials:
-
Labeled protein solution
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 12-14 kDa for IgG antibodies)[6]
-
Dialysis buffer (e.g., PBS, pH 7.2), at least 200 times the sample volume[2]
-
Large beaker or container
-
Magnetic stir plate and stir bar
Methodology:
-
Prepare Dialysis Membrane: Pre-wet the dialysis tubing or cassette in the dialysis buffer as per the manufacturer's instructions.[6]
-
Load Sample: Carefully load the labeled protein solution into the dialysis tubing/cassette and seal securely, ensuring no leaks.[15]
-
Perform Dialysis: Submerge the sealed dialysis device in a large beaker containing the dialysis buffer. Place the beaker on a magnetic stir plate and stir gently at 4°C to maintain protein stability and facilitate diffusion.[2][6]
-
Buffer Changes:
-
Sample Recovery: Carefully remove the dialysis device from the buffer. Transfer the purified labeled protein from the device into a clean storage tube.[2]
Visualizations
Caption: A workflow diagram illustrating the process of selecting a purification method after a labeling reaction.
Caption: A decision tree to guide troubleshooting common issues encountered during post-labeling purification.
References
- 1. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. microbenotes.com [microbenotes.com]
- 5. fishersci.com [fishersci.com]
- 6. Azide Removal by Dialysis Protocol | Rockland [rockland.com]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. kendricklabs.com [kendricklabs.com]
- 9. Precipitation Procedures [sigmaaldrich.com]
- 10. Small Molecule and Biotin Removal | Thermo Fisher Scientific - US [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. ulab360.com [ulab360.com]
- 13. bio-works.com [bio-works.com]
- 14. youtube.com [youtube.com]
- 15. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
photostability issues with Oregon Green 488
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the photostability of Oregon Green 488.
Frequently Asked Questions (FAQs)
Q1: What is Oregon Green 488 and what are its primary applications?
Oregon Green 488 is a bright, green-fluorescent dye that is a fluorinated analog of fluorescein (B123965).[1][2] It is well-suited for excitation by the 488 nm laser line, a common feature in many fluorescence microscopes and flow cytometers.[3] Its primary applications include immunofluorescence, labeling of proteins and lipids, and as a component of ion indicators, notably for physiological analysis of calcium.[3]
Q2: What are the main advantages of Oregon Green 488 over fluorescein (FITC)?
Oregon Green 488 offers several advantages over its parent compound, fluorescein. It is significantly more resistant to photobleaching, allowing for longer imaging periods.[2][4] Additionally, its fluorescence is less sensitive to pH in the physiological range (pKa of 4.6), providing a more stable signal in typical biological experiments.[3][5]
Q3: How does the photostability of Oregon Green 488 compare to Alexa Fluor 488?
While Oregon Green 488 is more photostable than fluorescein, it is generally considered to have moderate photostability and is typically less photostable than Alexa Fluor 488.[6][7] For demanding applications requiring prolonged or intense illumination, Alexa Fluor 488 is often recommended as a more robust alternative.[3]
Q4: What causes the photobleaching of Oregon Green 488?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[8] This process involves the dye molecule entering a reactive triplet state, where it can interact with molecular oxygen to generate reactive oxygen species (ROS). These ROS then chemically damage the fluorophore, rendering it non-fluorescent.[8]
Troubleshooting Guide: Photostability Issues
Rapid signal loss during an experiment is a common issue. The following guide provides systematic steps to identify and mitigate photobleaching of Oregon Green 488.
Problem: My Oregon Green 488 signal is fading quickly during imaging.
This is a classic sign of photobleaching. Follow these troubleshooting steps to mitigate the issue.
Step 1: Optimize Imaging Parameters
-
Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio.[9] The use of neutral density (ND) filters can help in precise control of illumination intensity.
-
Minimize Exposure Time: Use the shortest possible exposure time for your camera. Modern, sensitive cameras can often produce high-quality images with very short exposures.
-
Limit Illumination to Acquisition: Only expose the sample to the excitation light when actively acquiring an image. Use transmitted light or a lower magnification to find the region of interest.[10]
Step 2: Employ Antifade Reagents
-
Use a Commercial Antifade Mounting Medium: Products like ProLong™ Gold and VectaShield® are formulated to reduce photobleaching across a range of fluorophores.
-
Prepare a Homemade Antifade Solution: For fixed-cell imaging, a mounting medium containing an antifade reagent like n-propyl gallate can be prepared in the lab. These reagents work by scavenging for reactive oxygen species.[6][11]
Step 3: Consider Your Experimental System
-
Live-Cell Imaging: For live-cell experiments, specialized antifade reagents compatible with living cells, such as Trolox, can be added to the imaging medium.[12] It is also crucial to ensure the overall health of the cells, as stressed cells can be more susceptible to phototoxicity.
-
Fixed-Cell Imaging: Ensure proper fixation and mounting procedures. An incorrect pH of the mounting medium can affect the fluorescence and stability of the dye. For many green dyes, a slightly alkaline pH (around 8.5) is optimal.[13]
Step 4: Evaluate Alternative Fluorophores
If photobleaching remains a significant issue after optimization, consider using a more photostable dye for the 488 nm channel.
Data Presentation
Table 1: Qualitative Photostability Comparison of Common Green Fluorophores
| Dye | Chemical Class | Relative Photostability | Key Characteristics |
| Oregon Green 488 | Fluorescein Derivative | Moderate | More photostable than FITC, less pH sensitive in physiological range.[4][6] |
| Fluorescein (FITC) | Xanthene | Low | Prone to rapid photobleaching and pH-sensitive fluorescence.[14][15] |
| Alexa Fluor 488 | Sulfonated Rhodamine | High | Excellent photostability and brightness, pH insensitive.[14][16] |
| DyLight 488 | N/A | High | Reported to have high photostability, comparable to Alexa Fluor 488.[17] |
| CF®488A | N/A | Very High | Reported to have very high photostability.[17] |
Experimental Protocols
Protocol 1: Preparation of n-Propyl Gallate Antifade Mounting Medium
This protocol provides a recipe for a commonly used homemade antifade mounting medium suitable for fixed-cell immunofluorescence.
Materials:
-
n-propyl gallate (Sigma-Aldrich, P3130)
-
Glycerol (ACS grade, 99-100% purity)
-
10X Phosphate-Buffered Saline (PBS)
-
Deionized water
-
Tris buffer (200 mM, pH 8.0)
Procedure:
-
Prepare 1X PBS: Dilute the 10X PBS stock to 1X with deionized water.
-
Prepare the Mounting Medium Base:
-
In a 50 mL conical tube, combine:
-
9 mL Glycerol
-
1 mL of 200mM Tris, pH 8.0
-
-
-
Add n-propyl gallate:
-
Weigh out 50 mg of n-propyl gallate and add it to the glycerol/Tris mixture.
-
-
Dissolve:
-
Vortex the solution vigorously.
-
Incubate at 37°C and vortex periodically until the n-propyl gallate is completely dissolved. This may take some time.
-
-
Storage:
-
Store the antifade mounting medium at 4°C in the dark. For long-term storage, it can be stored at -20°C.[18]
-
Protocol 2: General Immunofluorescence Staining with Oregon Green 488 Conjugated Secondary Antibody
This protocol outlines a general workflow for immunofluorescence staining of adherent cells using an Oregon Green 488 conjugated secondary antibody.
Materials:
-
Cells grown on sterile glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (Fixation buffer)
-
0.1% Triton X-100 in PBS (Permeabilization buffer)
-
1% Bovine Serum Albumin (BSA) in PBS (Blocking and Antibody Dilution Buffer)
-
Primary antibody (specific to the target protein)
-
Oregon Green 488 conjugated secondary antibody (e.g., Goat anti-Mouse IgG, Oregon Green 488)
-
Antifade mounting medium (e.g., prepared as in Protocol 1)
-
Microscope slides
-
Nail polish
Procedure:
-
Cell Fixation:
-
Gently wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with 1% BSA in PBS for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in 1% BSA in PBS.
-
Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the Oregon Green 488 conjugated secondary antibody in 1% BSA in PBS. Protect from light from this point onwards.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.
-
-
Final Washes:
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
-
Mounting:
-
Place a small drop of antifade mounting medium onto a clean microscope slide.
-
Carefully invert the coverslip with the cells onto the drop of mounting medium, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish.[19]
-
-
Imaging:
-
Allow the mounting medium to cure (if necessary) before imaging on a fluorescence microscope using the appropriate filter set for Oregon Green 488 (Excitation/Emission: ~496/524 nm).
-
Mandatory Visualizations
Caption: Troubleshooting workflow for Oregon Green 488 photostability issues.
Caption: Simplified IP3/Calcium signaling pathway relevant to Oregon Green 488 BAPTA indicators.
Caption: Experimental workflow for immunofluorescence using Oregon Green 488.
References
- 1. Video: Calmodulin-dependent Signaling [jove.com]
- 2. ulab360.com [ulab360.com]
- 3. bidc.ucsf.edu [bidc.ucsf.edu]
- 4. Video: IP3/DAG Signaling Pathway [jove.com]
- 5. IP3 Receptors: Toward Understanding Their Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 7. Alexa and Oregon Green dyes as fluorescence anisotropy probes for measuring protein-protein and protein-nucleic acid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arigobio.com [arigobio.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative comparison of fluorescent proteins using protein nanocages in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods and Tips [bio.umass.edu]
- 12. benchchem.com [benchchem.com]
- 13. www2.nau.edu [www2.nau.edu]
- 14. benchchem.com [benchchem.com]
- 15. Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. chem.uci.edu [chem.uci.edu]
- 17. benchchem.com [benchchem.com]
- 18. Fluorescence Mounting Mounting Media – Core for Imaging Technology & Education [cite.hms.harvard.edu]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Oregon Green 488, SE Labeling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Oregon Green 488, Succinimidyl Ester (SE) for biomolecule labeling.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling proteins with Oregon Green 488, SE?
The optimal pH range for labeling reactions with Oregon Green 488, SE and other N-hydroxysuccinimide (NHS) esters is between 8.3 and 8.5.[1][2][3][4] This slightly alkaline condition is a critical compromise: it's high enough to ensure that a sufficient number of primary amine groups on the protein are deprotonated and reactive, but not so high as to cause rapid hydrolysis of the succinimidyl ester, which would inactivate the dye.[1][2]
Q2: Why is pH so critical for the Oregon Green 488, SE labeling reaction?
The reaction between Oregon Green 488, SE and a protein targets primary amines, primarily the epsilon-amino group of lysine (B10760008) residues and the N-terminal alpha-amino group. The reactivity of these amines is highly dependent on their protonation state, which is governed by the pH of the solution.
-
At acidic or neutral pH (below ~7.5): Most primary amines are protonated (in the -NH3+ form). This form is not nucleophilic and will not react with the succinimidyl ester.[2][4]
-
At alkaline pH (8.0 and above): A significant portion of the primary amines become deprotonated (in the -NH2 form). This deprotonated form is nucleophilic and can readily attack the succinimidyl ester, forming a stable amide bond.[1]
-
At very high pH (above 9.0): While amine reactivity is high, the rate of hydrolysis of the succinimidyl ester also increases dramatically.[2][5] This competing reaction, where water attacks the ester, inactivates the dye and reduces labeling efficiency.[5][6][7][8]
Therefore, maintaining a pH between 8.3 and 8.5 provides the best balance for efficient labeling.[1][3]
Q3: What are the recommended buffers for this labeling reaction?
The choice of buffer is as important as the pH. Buffers containing primary amines must be avoided as they will compete with the target protein for reaction with the Oregon Green 488, SE.
| Recommended Buffers | Buffers to Avoid |
| 0.1 M Sodium Bicarbonate (pH 8.3-8.5)[2][4][9][10] | Tris (Tris(hydroxymethyl)aminomethane)[11][12] |
| 0.1 M Borate (B1201080) (pH 8.3-8.5)[5] | Glycine[11][12] |
| Phosphate-Buffered Saline (PBS, pH 7.4)*[13] | Ammonium-containing buffers[11][12] |
*Note on PBS: While PBS can be used, the reaction rate will be significantly slower due to the lower pH. Longer incubation times may be necessary to achieve the desired degree of labeling.[13]
Q4: My protein is sensitive to high pH. What are my options?
If your protein is unstable at the optimal pH of 8.3-8.5, you can perform the labeling reaction at a lower pH, such as in PBS at pH 7.4.[13] However, you will need to compensate for the slower reaction rate by:
-
Increasing the reaction time.
-
Potentially increasing the molar excess of the dye.
It is advisable to perform small-scale pilot reactions to determine the optimal conditions for your specific protein.[1]
Q5: How does the fluorescence of Oregon Green 488 itself depend on pH?
A significant advantage of Oregon Green 488 over other dyes like fluorescein (B123965) is that its fluorescence is largely independent of pH in the physiological range.[11][14] With a pKa of approximately 4.7, its fluorescence intensity remains stable between pH 7 and 9.[15][16][17] This makes it an excellent choice for applications in cellular environments where pH can vary.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Labeling Efficiency (Under-labeling) | Incorrect pH: The pH of the reaction mixture is too low (below 8.0), leading to protonated, unreactive amines. | Verify the pH of your reaction buffer. If using PBS, consider switching to a bicarbonate or borate buffer at pH 8.3-8.5.[1][2][3][4] |
| Presence of Competing Amines: Your protein solution contains buffers or other molecules with primary amines (e.g., Tris, glycine, ammonium (B1175870) salts).[11][12] | Dialyze or use a desalting column to exchange the protein into an amine-free buffer like 0.1 M sodium bicarbonate or PBS before labeling.[11][12] | |
| Dilute Protein Solution: The concentration of your protein is too low (e.g., < 1-2 mg/mL).[11][12] | Concentrate your protein solution before labeling. Efficient labeling is favored at higher protein concentrations.[12] | |
| Hydrolyzed Dye: The Oregon Green 488, SE has been hydrolyzed due to improper storage or exposure to moisture. | Prepare a fresh stock solution of the dye in anhydrous DMSO or DMF.[2] Use the dye solution immediately after preparation in aqueous buffers.[2] | |
| High Background Signal | Excess Unreacted Dye: Free, unreacted Oregon Green 488 has not been adequately removed after the labeling reaction. | Purify the labeled protein conjugate using size-exclusion chromatography, a desalting column, or dialysis to remove all unconjugated dye.[1] |
| Protein Precipitation or Aggregation | Over-labeling: Too many dye molecules have been conjugated to the protein, altering its properties and causing aggregation.[11] | Reduce the molar ratio of dye to protein in the labeling reaction. Perform a titration to find the optimal ratio that provides sufficient labeling without causing precipitation.[11] |
| Protein Instability: The protein is not stable under the labeling conditions (e.g., pH, temperature). | If pH is the issue, try labeling at a lower pH for a longer duration.[13] Ensure the protein is stable at the reaction temperature. |
Experimental Protocols
General Protocol for Protein Labeling with Oregon Green 488, SE
This protocol is a general guideline and may require optimization for your specific protein.
-
Protein Preparation:
-
Dye Preparation:
-
Allow the vial of Oregon Green 488, SE to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the dye (e.g., 10 mg/mL) in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[2]
-
-
Labeling Reaction:
-
Purification:
-
Separate the labeled protein from the unreacted dye and reaction byproducts using a desalting column (e.g., G-25) or extensive dialysis against a suitable storage buffer (e.g., PBS).[1]
-
Protocol for Optimizing Labeling pH
To determine the optimal pH for a novel or sensitive protein, a series of small-scale parallel reactions can be performed.[1]
-
Prepare Buffers: Prepare a series of amine-free buffers with varying pH values (e.g., Phosphate buffer at pH 7.5, 8.0, and Bicarbonate or Borate buffer at pH 8.5, 9.0).[1]
-
Set up Parallel Reactions: For each pH condition, set up a separate labeling reaction. It is crucial to keep all other parameters constant (protein concentration, dye-to-protein molar ratio, reaction time, and temperature).[1]
-
Analyze Results: After quenching the reaction and purifying the conjugates, determine the degree of labeling (DOL) for each reaction using spectrophotometry.
-
Assess Protein Integrity: Analyze the labeled protein from each pH condition to ensure that the labeling process has not compromised its structure or function (e.g., via activity assays or gel electrophoresis).[1]
-
Select Optimal pH: The optimal pH is the one that yields the desired degree of labeling without negatively impacting the protein's stability and function.[1]
Visualizations
Caption: A typical experimental workflow for protein labeling.
Caption: The relationship between pH, amine reactivity, and ester stability.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. fluidic.com [fluidic.com]
- 4. interchim.fr [interchim.fr]
- 5. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. biotium.com [biotium.com]
- 11. ulab360.com [ulab360.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. glenresearch.com [glenresearch.com]
- 14. Alexa and Oregon Green dyes as fluorescence anisotropy probes for measuring protein-protein and protein-nucleic acid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 5-OG488 succinimidyl ester [equivalent to Oregon Green® 488 carboxylic acid, succinimidyl ester, 5-isomer ] | AAT Bioquest [aatbio.com]
- 16. caymanchem.com [caymanchem.com]
- 17. Invitrogen Oregon Green 488 Carboxylic Acid, Succinimidyl Ester, 5-isomer 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
Technical Support Center: Oregon Green™ 488, SE Staining
Welcome to the technical support center for Oregon Green™ 488, Succinimidyl Ester (OG 488, SE). This guide is designed for researchers, scientists, and drug development professionals to address common issues and inconsistencies encountered during labeling and staining experiments with this compound. Achieving reproducible and optimal results is critical, and this resource provides a comprehensive set of frequently asked questions (FAQs) and troubleshooting guides to help you navigate potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
Oregon Green™ 488, Succinimidyl Ester (this compound) is a bright, green-fluorescent amine-reactive dye. The succinimidyl ester moiety reacts efficiently with primary amines (such as those on lysine (B10760008) residues of proteins) to form stable covalent bonds.[1][2] It is commonly used for labeling proteins, antibodies, and other biomolecules for applications such as fluorescence microscopy, flow cytometry, and immunofluorescence assays.[3]
Q2: What are the spectral properties of OG 488?
OG 488 exhibits excitation and emission maxima at approximately 496 nm and 524 nm, respectively, making it well-suited for the 488 nm laser line.[1] Unlike fluorescein, its fluorescence is pH-insensitive in the physiological pH range (pKa = 4.6).[4]
Q3: How should I prepare and store this compound stock solutions?
It is not recommended to store this compound in DMSO solution for extended periods.[5] Any trace amounts of water in the DMSO can lead to hydrolysis of the reactive succinimidyl ester over time, reducing its labeling efficiency.[5] For best results, prepare fresh solutions in anhydrous DMSO immediately before use.[2] If you must store aliquots, a better alternative is to dissolve the dye in a volatile solvent, create smaller aliquots, evaporate the solvent, and store the solid dye desiccated and protected from light at -20°C.[5]
Q4: What type of buffer should I use for the labeling reaction?
The labeling reaction with succinimidyl esters is highly pH-dependent. A buffer with a pH between 8.0 and 8.5 is recommended for optimal reaction with primary amines.[5] Sodium bicarbonate buffer at pH 8.3 is commonly used.[1][2][6] It is critical to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the dye.[1][5]
Troubleshooting Inconsistent Staining
Inconsistent staining can manifest as weak or no signal, high background, or uneven/patchy staining. Below is a guide to troubleshoot these common issues.
Problem 1: Weak or No Staining Signal
| Potential Cause | Recommended Solution |
| Inactive Dye | The succinimidyl ester group is susceptible to hydrolysis. Ensure the dye is stored properly (desiccated, protected from light). Prepare fresh stock solutions in anhydrous DMSO for each experiment.[5] |
| Suboptimal pH of Reaction Buffer | The reaction of NHS esters with primary amines is most efficient at a pH of 8.0-8.5.[5] Verify the pH of your reaction buffer. If your protein is in a buffer with a lower pH, adjust it with 1 M sodium bicarbonate or dialyze against a suitable buffer like 0.1 M sodium bicarbonate, pH 8.3.[1] |
| Presence of Competing Amines | Buffers containing primary amines (e.g., Tris, glycine) or other amine-containing stabilizers (e.g., BSA, gelatin) will react with the dye, reducing labeling efficiency.[1][2] Ensure your protein solution is free of these substances by dialysis or buffer exchange.[1][7] |
| Low Protein Concentration | Dilute protein solutions (≤1 mg/mL) may label inefficiently.[1] For optimal labeling, use a protein concentration of 2.5 mg/mL or higher.[2] |
| Insufficient Dye Concentration or Incubation Time | The optimal dye-to-protein molar ratio and incubation time can vary. Perform a titration to find the optimal dye concentration.[8] You may also need to extend the incubation time.[8][9] |
| Target Not Accessible | For intracellular targets, ensure permeabilization is sufficient.[8][9][10] For cell surface targets, confirm the antibody's epitope is on an extracellular domain.[11] |
Problem 2: High Background or Non-Specific Staining
| Potential Cause | Recommended Solution |
| Excessive Dye Concentration (Over-labeling) | Using too much dye can lead to non-specific binding and protein aggregation.[1] Titrate the dye concentration to find the optimal signal-to-noise ratio.[8] |
| Inefficient Removal of Free Dye | Unbound dye will contribute to high background fluorescence.[1] Ensure thorough purification of the conjugate after the labeling reaction using size-exclusion chromatography or extensive dialysis.[1] |
| Inadequate Washing | Increase the number and/or duration of washing steps after staining to remove unbound antibodies or dye.[8][9] |
| Non-specific Antibody Binding | Use appropriate blocking reagents to minimize non-specific antibody interactions.[8] Validate antibody specificity with proper controls.[8] |
| Dye Aggregation | High concentrations of OG 488 can lead to dye aggregation and changes in its spectral properties.[12] This can cause non-specific binding. Avoid using excessively high dye concentrations during labeling. |
Problem 3: Uneven or Patchy Staining
| Potential Cause | Recommended Solution |
| Inadequate Sample Permeabilization | For intracellular targets, uneven permeabilization can lead to patchy staining. Optimize the permeabilization step by adjusting the concentration and incubation time of the permeabilizing agent.[8] |
| Uneven Distribution of Staining Solution | Ensure the entire sample is evenly covered with the staining solution during incubation.[9] Gentle agitation can help.[8] |
| Cell Clumping | Cell aggregates can prevent uniform access of the staining reagent. Ensure a single-cell suspension is achieved before staining.[9] |
| Improper Fixation | Inadequate or improper fixation can alter the target's structure and accessibility. Ensure your fixation protocol is appropriate for your sample and target.[9] |
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol is a starting point and may require optimization for your specific protein.
-
Prepare the Protein Solution:
-
Prepare the Dye Stock Solution:
-
Perform the Labeling Reaction:
-
While gently stirring the protein solution, slowly add the reactive dye solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 moles of dye per mole of protein is common.
-
Incubate the reaction for 1 hour at room temperature with continuous stirring, protected from light.[7]
-
-
Purify the Conjugate:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis.[1]
-
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the conjugate at 280 nm (for protein) and ~496 nm (for OG 488).
-
Calculate the DOL using the Beer-Lambert law and the extinction coefficients for the protein and the dye.
-
Visualizations
Caption: Covalent labeling of a primary amine on a protein with this compound.
Caption: Logical workflow for troubleshooting common this compound staining issues.
References
- 1. ulab360.com [ulab360.com]
- 2. biotium.com [biotium.com]
- 3. Oregon Green 488 Dye | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Alexa Fluor™ 488 NHS Ester (Succinimidyl Ester), 5 mg - FAQs [thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. genecopoeia.com [genecopoeia.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Staining Techniques | KCAS Bio [kcasbio.com]
- 11. biotium.com [biotium.com]
- 12. ucl.ac.uk [ucl.ac.uk]
how to improve signal-to-noise ratio with OG 488, SE
Welcome to the technical support center for Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester (OG 488, SE). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help you optimize your experiments and improve your signal-to-noise ratio (SNR).
Frequently Asked Questions (FAQs)
Q1: What is Oregon Green™ 488, SE and what are its primary applications?
Oregon Green™ 488, SE is a green fluorescent dye that is amine-reactive. The succinimidyl ester (SE) group allows for the covalent labeling of primary amines on proteins and other biomolecules. It is widely used in applications such as immunofluorescence (IF), flow cytometry, and fluorescence anisotropy to label antibodies, proteins, and other molecules for detection and quantification.[1][2]
Q2: What are the key advantages of using this compound compared to other green fluorescent dyes like FITC?
This compound offers several advantages over traditional green dyes like fluorescein (B123965) isothiocyanate (FITC):
-
pH Insensitivity: Its fluorescence is stable across the physiological pH range (pKa ≈ 4.7), unlike FITC which is pH-sensitive.[3][4]
-
Greater Photostability: OG 488 is more resistant to photobleaching than fluorescein, allowing for longer exposure times during imaging.[4][5]
-
High Quantum Yield: It exhibits a high fluorescence quantum yield, contributing to a bright signal.[3][6]
Q3: What are the optimal excitation and emission wavelengths for this compound?
The spectral properties of this compound are as follows:
| Property | Wavelength (nm) |
| Maximum Excitation | ~496 nm |
| Maximum Emission | ~524 nm |
This makes it well-suited for excitation by the 488 nm laser line commonly found on fluorescence microscopes and flow cytometers.
Q4: Can this compound be used for live-cell imaging?
While the succinimidyl ester form is primarily for labeling proteins before introducing them to cells, other forms of Oregon Green™ dyes are available for live-cell applications, such as those designed to be cell-permeant.[7] When using this compound-labeled antibodies for live-cell surface staining, it is crucial to work at low temperatures (e.g., on ice) to prevent internalization of the antibody-dye conjugate.[8]
Troubleshooting Guides
Problem 1: Weak or No Signal
A weak or absent fluorescent signal can be frustrating. The following troubleshooting guide will help you identify and resolve the common causes.
| Possible Cause | Recommended Solution |
| Insufficient Dye Labeling | Optimize the molar ratio of dye to protein during conjugation. For IgG antibodies, a ratio of 4-8 moles of dye per mole of protein is often optimal.[9] Ensure the protein is at a suitable concentration (ideally >2 mg/mL) and in an amine-free buffer (e.g., PBS) at a slightly alkaline pH (7.5-8.5) during the labeling reaction.[9][10] |
| Low Protein Concentration | Ensure you have a sufficient concentration of your target protein in your sample. If the target is known to have low expression, consider using a signal amplification technique.[11] |
| Incorrect Filter Sets/Laser Lines | Verify that the excitation and emission filters on your microscope or flow cytometer are appropriate for the spectral properties of OG 488 (Ex/Em: ~496/524 nm). |
| Photobleaching | Minimize exposure of your sample to the excitation light. Use the lowest laser power that provides a detectable signal and reduce the exposure time. For fixed samples, use an anti-fade mounting medium.[11] |
| Inactive Antibody | If using an OG 488-labeled antibody, ensure it has been stored correctly and has not expired. Confirm the antibody is validated for your application (e.g., immunofluorescence, flow cytometry).[12] |
| Inefficient Permeabilization (for intracellular targets) | For intracellular staining, ensure your permeabilization protocol is effective for your cell type and target protein.[8] |
Problem 2: High Background Fluorescence
High background can obscure your specific signal, leading to a poor signal-to-noise ratio. Use the following steps to minimize background fluorescence.
| Possible Cause | Recommended Solution |
| Excess Unbound Dye | Increase the number and duration of washing steps after staining to thoroughly remove any unbound this compound conjugate.[13] |
| Non-Specific Binding | Include a blocking step in your protocol using an appropriate blocking buffer (e.g., BSA or serum from the same species as the secondary antibody).[14] For flow cytometry, an Fc receptor blocking step can be beneficial.[15] |
| Dye Concentration Too High | Titrate the concentration of your this compound-labeled protein to find the optimal balance between signal and background. High concentrations can lead to non-specific binding.[13][16] |
| Autofluorescence | Image an unstained control sample to assess the level of cellular autofluorescence. If it is significant, you can try using a dye with a longer wavelength (red-shifted) or use spectral unmixing if your imaging system supports it.[15] |
| Contaminated Reagents or Slides | Use high-quality, clean glassware and fresh buffers. Ensure your microscope optics are clean. |
Experimental Protocols
Protocol: Labeling an Antibody with this compound
This protocol is a general guideline for labeling an IgG antibody. Optimization may be required for other proteins.
Materials:
-
Oregon Green™ 488, SE
-
IgG antibody in an amine-free buffer (e.g., PBS) at 2 mg/mL
-
1 M Sodium Bicarbonate (pH ~8.3)
-
Anhydrous DMSO
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Antibody: Dissolve your IgG antibody in PBS at a concentration of 2 mg/mL. Add 50 µL of 1 M sodium bicarbonate per 0.5 mL of antibody solution to raise the pH.[9]
-
Prepare the Dye: Allow the vial of this compound to warm to room temperature. Prepare a stock solution by dissolving the dye in anhydrous DMSO.
-
Labeling Reaction: Add the appropriate amount of this compound stock solution to the antibody solution. A molar ratio of 10:1 to 40:1 (dye:protein) is a good starting point for optimization.[17] Incubate for 1 hour at room temperature with gentle stirring, protected from light.[9]
-
Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).[17]
-
Storage: Store the purified, labeled antibody at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA and freeze in aliquots at -20°C.[9]
Protocol: Immunofluorescence Staining of Adherent Cells
This is a general protocol for staining fixed and permeabilized adherent cells.
Materials:
-
This compound-labeled primary or secondary antibody
-
Cells grown on coverslips
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS)
-
Anti-fade mounting medium
Procedure:
-
Cell Fixation: Wash cells with PBS, then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): If your target is intracellular, incubate the cells with Permeabilization Buffer for 10 minutes.
-
Blocking: Incubate the cells with Blocking Buffer for 30-60 minutes to reduce non-specific binding.
-
Primary Antibody Incubation: Incubate with the primary antibody (if using an unlabeled primary) at the optimal dilution in Blocking Buffer for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with the this compound-labeled secondary antibody at the optimal dilution in Blocking Buffer for 1 hour at room temperature, protected from light.
-
Final Washes: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for OG 488.
Data Presentation
Quantitative Comparison of Green Fluorescent Dyes
The choice of fluorophore can significantly impact the quality of your data. Here is a comparison of OG 488 with other common green dyes.
| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Photostability |
| Oregon Green™ 488 | ~496 | ~524 | ~0.91[6] | ~82,000[5] | Moderate to High |
| Alexa Fluor™ 488 | ~495 | ~519 | ~0.92 | ~71,000 | High[18] |
| FITC (Fluorescein) | ~494 | ~518 | ~0.92 | ~75,000 | Low[18] |
| Cy2 | ~489 | ~506 | ~0.12 | ~150,000 | Moderate |
Visualizations
Caption: General experimental workflow for immunofluorescence staining.
Caption: A logical workflow for troubleshooting low signal-to-noise ratio.
References
- 1. Alexa and Oregon Green dyes as fluorescence anisotropy probes for measuring protein-protein and protein-nucleic acid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oregon Green 488 Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Oregon Green 488 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. Flow cytometry troubleshooting | Abcam [abcam.com]
- 9. ulab360.com [ulab360.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. hycultbiotech.com [hycultbiotech.com]
- 13. benchchem.com [benchchem.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
- 16. stjohnslabs.com [stjohnslabs.com]
- 17. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: OG 488, SE Protein Labeling
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Oregon Green™ 488, Succinimidyl Ester (OG 488, SE) for protein labeling.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound protein labeling?
A1: this compound contains a succinimidyl ester (SE) moiety that reacts with primary amines (–NH₂) on proteins, most commonly the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group.[1][2] This reaction forms a stable, covalent amide bond, linking the OG 488 fluorophore to the protein. The reaction is most efficient at a slightly alkaline pH of 7.5–8.5.[1]
Q2: What are the optimal conditions for this compound protein labeling?
A2: For optimal labeling, it is recommended to use a protein concentration of at least 2 mg/mL in an amine-free buffer, such as phosphate-buffered saline (PBS).[1][2][3] The reaction should be carried out at a pH of approximately 8.3, which can be achieved by adding sodium bicarbonate.[1][4] The labeling reaction is typically performed at room temperature for one hour.[1]
Q3: How do I choose the correct dye-to-protein molar ratio?
A3: The optimal dye-to-protein ratio, also known as the Degree of Labeling (DOL), depends on the specific protein and its intended application.[5] For IgG antibodies, a DOL of 4–8 moles of OG 488 dye per mole of antibody is often optimal.[1] It is recommended to start with a molar coupling ratio of 10:1 to 40:1 (dye:protein) in the initial reaction mixture.[6] Over-labeling can lead to fluorescence quenching and protein aggregation, while under-labeling results in a weak signal.[1][5]
Q4: How can I remove unconjugated this compound after the labeling reaction?
A4: Unconjugated dye can be removed by size-exclusion chromatography (e.g., using a Sephadex G-25 column) or by extensive dialysis.[1][6] This step is crucial to prevent high background fluorescence and inaccurate determination of the degree of labeling.
Q5: How should I store the labeled protein conjugate?
A5: Store the labeled protein at 4°C, protected from light.[1] For long-term storage, it is recommended to divide the conjugate into small aliquots and freeze them at -20°C.[1][2] Avoid repeated freeze-thaw cycles.[1][2] If the final protein concentration is less than 1 mg/mL, adding a stabilizing protein like bovine serum albumin (BSA) at 1–10 mg/mL can be beneficial.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Under-labeling (Low DOL) | Presence of primary amines (e.g., Tris, glycine) in the protein buffer. | Dialyze the protein extensively against an amine-free buffer like PBS before labeling.[1][2] |
| Low protein concentration. | Concentrate the protein to at least 2 mg/mL.[1][2][3] Labeling efficiency decreases significantly at concentrations below 1 mg/mL.[1][2] | |
| Incorrect reaction pH. | Ensure the reaction pH is between 7.5 and 8.5 by adding 1 M sodium bicarbonate.[1] | |
| Insufficient dye-to-protein ratio. | Increase the molar ratio of dye to protein in the reaction mixture.[1] | |
| Over-labeling (High DOL) | Excessive dye-to-protein ratio. | Decrease the molar ratio of dye to protein in the reaction.[1] |
| Prolonged reaction time. | Reduce the incubation time of the labeling reaction.[1] | |
| Protein Precipitation | Over-labeling leading to aggregation. | Reduce the dye-to-protein ratio to limit the number of attached dye molecules.[7] |
| Modification of critical lysine residues affecting protein stability. | Consider alternative labeling chemistries that target other functional groups if lysine modification is detrimental. | |
| Low Fluorescence Signal | Under-labeling. | See "Under-labeling" section above. |
| Fluorescence quenching due to over-labeling. | Reduce the dye-to-protein ratio.[1][8] | |
| pH sensitivity of the fluorophore. | Although OG 488 is less pH-sensitive than fluorescein (B123965) in the physiological range, ensure the final buffer pH is appropriate for your application.[1] | |
| High Background Staining | Incomplete removal of unconjugated dye. | Ensure thorough purification of the conjugate using size-exclusion chromatography or dialysis.[1] |
| Non-specific binding of the labeled protein. | This can be caused by over-labeling, which can reduce the antibody's specificity.[1] Centrifuge the conjugate to remove any aggregates before use.[2] |
Quantitative Data Summary
| Parameter | Recommended Value | Reference |
| Protein Concentration | ≥ 2 mg/mL | [1][2][3] |
| Reaction pH | 7.5 - 8.5 | [1] |
| Optimal DOL for IgG | 4 - 8 | [1] |
| Initial Molar Coupling Ratio (Dye:Protein) | 10:1 to 40:1 | [6] |
| Reaction Time | 1 hour | [1] |
| Reaction Temperature | Room Temperature | [1] |
Experimental Protocol: this compound Labeling of IgG Antibodies
This protocol is optimized for labeling approximately 1 mg of an IgG antibody.
Materials:
-
1 mg IgG antibody in amine-free buffer (e.g., PBS)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
1 M Sodium Bicarbonate (pH 8.3)
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare the Antibody Solution:
-
Ensure the antibody is in an amine-free buffer like PBS. If not, dialyze the antibody against PBS.
-
Adjust the antibody concentration to 2 mg/mL in 0.5 mL of PBS.
-
-
Prepare the Dye Stock Solution:
-
Allow the vial of this compound to warm to room temperature.
-
Prepare a 10 mM stock solution of the dye in anhydrous DMSO.
-
-
Perform the Labeling Reaction:
-
Add one-tenth volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3.
-
Add the appropriate volume of the 10 mM dye stock solution to the antibody solution to achieve the desired dye-to-protein molar ratio.
-
Stir the reaction mixture for 1 hour at room temperature, protected from light.[1]
-
-
Purify the Conjugate:
-
Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
Collect the faster-eluting, colored fraction, which contains the labeled antibody.
-
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the conjugate at 280 nm (for protein) and 496 nm (for OG 488).
-
Calculate the protein concentration and the DOL using the Beer-Lambert law and the extinction coefficients for the protein and the dye.
-
Visualizations
References
- 1. ulab360.com [ulab360.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. biotium.com [biotium.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 7. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Oregon Green™ 488, SE
Welcome to the technical support center for Oregon Green™ 488, SE (Succinimidyl Ester). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this popular green fluorescent dye, with a particular focus on addressing and mitigating fluorescence quenching effects.
Frequently Asked Questions (FAQs)
Q1: What is Oregon Green™ 488, SE and what are its primary applications?
Oregon Green™ 488, succinimidyl ester (OG 488, SE) is an amine-reactive fluorescent dye commonly used to label proteins, antibodies, and other biomolecules.[1] The succinimidyl ester moiety reacts with primary amines on the target molecule to form a stable covalent bond. It is spectrally similar to fluorescein (B123965), with an excitation maximum at approximately 496 nm and an emission maximum at around 524 nm, making it well-suited for instruments with a 488 nm laser line.[1][2] Key applications include immunofluorescence, flow cytometry, and fluorescence microscopy.[2][3]
Q2: What are the main advantages of Oregon Green™ 488 compared to fluorescein (FITC)?
Oregon Green™ 488 offers several advantages over fluorescein, including:
-
Greater Photostability: OG 488 is more resistant to photobleaching, allowing for longer exposure times during imaging.[1][4]
-
Reduced pH Sensitivity: The fluorescence of OG 488 is less sensitive to changes in pH within the physiological range (pH 7.2-7.6) compared to fluorescein.[1][3] However, its fluorescence can be affected in moderately acidic conditions.[3]
Q3: What is fluorescence quenching and how does it affect my experiments with Oregon Green™ 488?
Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore.[5] In the context of OG 488-labeled conjugates, the most common issue is self-quenching, which occurs when multiple dye molecules are in close proximity to each other on a single protein. This can lead to a paradoxical decrease in fluorescence signal despite a high degree of labeling.[1][6]
Q4: What causes self-quenching of Oregon Green™ 488?
The primary cause of self-quenching is over-labeling of the target protein. When too many OG 488 molecules are conjugated to a single protein, they can interact with each other in a way that leads to non-radiative energy transfer (the energy is dissipated as heat rather than emitted as light).[1][7] Studies have also shown that Oregon Green™ 488 can form non-fluorescent dimers at high concentrations (as low as 200 µM), which contributes to quenching.[8]
Q5: How can I avoid self-quenching?
The key to preventing self-quenching is to control the degree of labeling (DOL), which is the average number of dye molecules per protein molecule. For most antibodies (IgGs), an optimal DOL is typically between 4 and 8.[1] Achieving the optimal DOL requires careful optimization of the labeling reaction.
Q6: How does Oregon Green™ 488 compare to Alexa Fluor™ 488 in terms of quenching and performance?
Both OG 488 and Alexa Fluor™ 488 are bright, photostable green fluorescent dyes. However, there are some key differences:
-
pH Sensitivity: Alexa Fluor™ 488 is less sensitive to pH changes, with its fluorescence remaining stable over a broader pH range (4-10).[9][10]
-
Quenching: While manufacturers of Oregon Green™ 488 state that its fluorescence is not appreciably quenched even at high degrees of labeling,[4] some studies suggest that like other fluorophores, it is susceptible to self-quenching when over-labeled.[1] Alexa Fluor™ dyes are also noted for their reduced tendency for self-quenching.[10]
Troubleshooting Guide
This guide addresses common issues encountered when using Oregon Green™ 488, SE, with a focus on problems related to low fluorescence and quenching.
| Problem | Possible Cause | Recommended Solution |
| Low or No Fluorescent Signal | Under-labeling (DOL is too low) | Increase the molar ratio of dye to protein in the labeling reaction. Ensure the protein concentration is adequate (ideally >2 mg/mL).[1] Confirm that the labeling buffer is free of primary amines (e.g., Tris buffer) and has a slightly alkaline pH (8.0-9.0).[1] |
| Inactive Dye | Ensure the this compound has been stored properly (at -20°C, protected from moisture and light). Use freshly prepared dye stock solution in anhydrous DMSO for each labeling reaction. | |
| Protein Degradation or Inactivity | Use a fresh, high-quality preparation of your protein. Ensure the protein was not denatured during preparation or storage. | |
| Fluorescence Signal is Weaker Than Expected (Possible Quenching) | Over-labeling (DOL is too high) | Decrease the molar ratio of dye to protein in the labeling reaction. Carefully calculate the DOL after purification to ensure it is within the optimal range (e.g., 4-8 for IgGs).[1] |
| Protein Aggregation | Over-labeling can sometimes lead to protein aggregation, which can quench fluorescence.[1] Centrifuge the conjugate solution to remove any aggregates before use. | |
| Incorrect Buffer pH | Ensure the final buffer for your conjugate and your experimental buffer are within the optimal pH range for OG 488 (typically pH 7.2-7.6). Avoid acidic conditions.[3] | |
| High Background Staining | Unbound (Free) Dye | Ensure complete removal of unconjugated dye after the labeling reaction using size-exclusion chromatography or extensive dialysis.[1] |
| Non-specific Binding of the Conjugate | This can be caused by over-labeling, which can alter the protein's properties.[1] Optimize the DOL. Also, ensure adequate blocking steps in your experimental protocol. |
Quantitative Data Summary
The following table provides key quantitative parameters for labeling a typical IgG antibody with Oregon Green™ 488, SE and a comparison with Alexa Fluor™ 488.
| Parameter | Oregon Green™ 488 | Alexa Fluor™ 488 | Reference |
| Excitation Maximum (nm) | ~496 | ~495 | [1][11] |
| Emission Maximum (nm) | ~524 | ~519 | [1][11] |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~70,000 | ~71,000 | [1][11] |
| Correction Factor (at 280 nm) | ~0.12 | ~0.11 | [1][11] |
| Optimal DOL Range for IgG | 4 - 8 | 4 - 9 | [1][11] |
| Optimal Labeling pH | 8.0 - 9.0 | 8.0 - 9.0 | [12] |
| pH Sensitivity Range | Stable in physiological range, sensitive to acidic pH | Stable between pH 4 - 10 | [3][9] |
Experimental Protocols
Protocol 1: Standard Labeling of an IgG Antibody with Oregon Green™ 488, SE
This protocol is optimized for labeling 1 mg of an IgG antibody at a concentration of 2 mg/mL.
Materials:
-
1 mg of purified IgG antibody in an amine-free buffer (e.g., PBS)
-
Oregon Green™ 488, SE
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium bicarbonate buffer, pH 8.3
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare the Antibody:
-
Ensure the antibody is at a concentration of 2 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), dialyze the antibody against PBS.
-
-
Prepare the Dye Stock Solution:
-
Allow the vial of this compound to warm to room temperature.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO. This should be done immediately before use.
-
-
Labeling Reaction:
-
To 0.5 mL of the 2 mg/mL antibody solution, add 50 µL of 1 M sodium bicarbonate to raise the pH to ~8.3.
-
Calculate the required volume of the dye stock solution for the desired molar input ratio (a starting point of 10-15 moles of dye per mole of antibody is recommended).
-
Add the calculated volume of dye solution to the antibody solution while gently stirring.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS.
-
Collect the first colored fraction, which contains the OG 488-labeled antibody. The second, slower-migrating colored band is the free dye.
-
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 496 nm (A₄₉₆).
-
Calculate the protein concentration:
-
Protein Conc. (M) = [A₂₈₀ - (A₄₉₆ x 0.12)] / 203,000 (where 203,000 is the molar extinction coefficient of IgG and 0.12 is the correction factor).
-
-
Calculate the DOL:
-
DOL = A₄₉₆ / (70,000 x Protein Conc. (M)) (where 70,000 is the molar extinction coefficient of OG 488).
-
-
Protocol 2: Assessing Self-Quenching of Labeled Antibodies
This protocol allows for the assessment of self-quenching by comparing the fluorescence of the intact and denatured conjugate. Denaturation separates the dye molecules, relieving quenching.
Materials:
-
Purified OG 488-labeled antibody conjugate
-
PBS, pH 7.4
-
6 M Guanidinium chloride (GdnHCl)
-
Fluorometer
Procedure:
-
Prepare Samples:
-
Dilute the labeled antibody conjugate in PBS to a concentration that gives a fluorescence reading in the linear range of the fluorometer.
-
Prepare two identical samples of the diluted conjugate.
-
-
Measure Native Fluorescence:
-
Measure the fluorescence intensity of the first sample (native conjugate) at the emission maximum of OG 488 (~524 nm) with excitation at ~496 nm.
-
-
Denature and Measure Fluorescence:
-
To the second sample, add an equal volume of 6 M GdnHCl to denature the antibody.
-
Incubate for 1 hour at room temperature.
-
Measure the fluorescence intensity of the denatured sample using the same instrument settings.
-
-
Analyze the Results:
-
A significant increase in fluorescence intensity upon denaturation indicates that the native conjugate was subject to self-quenching. The ratio of the fluorescence of the denatured sample to the native sample provides a qualitative measure of the extent of quenching.
-
Visualizations
Caption: Experimental workflow for optimizing the dye-to-protein ratio.
Caption: Self-quenching effect at high degrees of labeling (DOL).
Caption: Troubleshooting decision tree for low fluorescence signals.
References
- 1. ulab360.com [ulab360.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. Oregon Green 488 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - UK [thermofisher.com]
- 5. Fluorescence quenching: A tool for single-molecule protein-folding study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Minimization of self-quenching fluorescence on dyes conjugated to biomolecules with multiple labeling sites via asymmetrically charged NIR fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Protein Labeling with Oregon Green™ 488, SE
Welcome to the technical support center for optimizing your protein labeling experiments using Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester (SE). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal labeling efficiency and conjugate performance.
Frequently Asked Questions (FAQs)
Q1: What is the optimal protein concentration for labeling with Oregon Green™ 488, SE?
For efficient labeling, a protein concentration of 2 mg/mL is recommended.[1][2][3][4][5][6] Concentrations below 2 mg/mL can significantly decrease labeling efficiency.[1][2][3][6][7] If your protein is less concentrated and cannot be condensed, you may need to adjust the molar ratio of dye to protein to achieve sufficient labeling.[1][2] For optimal results, protein concentrations between 5-20 mg/mL are ideal.[3][7]
Q2: Which buffers are compatible with Oregon Green™ 488, SE labeling?
It is crucial to use a buffer free of primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the dye.[1][4][5][6][8] Recommended buffers include 0.1 M sodium bicarbonate (pH 8.3-9.0), phosphate-buffered saline (PBS), borate, or HEPES.[5][7] The optimal pH for the reaction is between 8.3 and 8.5 to ensure the primary amines on the protein are deprotonated and reactive.[5][8]
Q3: How do I prepare the Oregon Green™ 488, SE for labeling?
Oregon Green™ 488, SE is sensitive to moisture and should be stored desiccated at -20°C.[5] Before use, allow the vial to equilibrate to room temperature to prevent condensation.[5][6] The dye should be dissolved in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before the experiment to create a stock solution, typically around 10 mg/mL or 10 mM.[3][4][7]
Q4: What is the recommended molar ratio of dye to protein?
The optimal molar ratio of dye to protein can vary depending on the protein and its available lysine (B10760008) residues. A common starting point is a 10- to 20-fold molar excess of the dye to the protein.[6][8] For antibodies (IgGs), a final degree of labeling (DOL) of 4-8 moles of dye per mole of antibody is often optimal.[1] It is advisable to perform small-scale experiments with varying molar ratios (e.g., 3:1, 10:1, 30:1) to determine the best ratio for your specific protein.[9]
Q5: How can I remove unconjugated dye after the labeling reaction?
Unbound dye must be removed to ensure accurate determination of the degree of labeling and to prevent interference in downstream applications.[10][11] Common methods for purification include size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or spin columns.[2][10][11][12]
Troubleshooting Guide
This guide addresses common issues encountered during protein labeling with Oregon Green™ 488, SE.
Issue 1: Low Degree of Labeling (DOL)
Possible Causes & Solutions
| Cause | Solution |
| Incorrect Buffer pH | Verify that the reaction buffer pH is within the optimal range of 8.3-8.5. A lower pH will result in protonated, unreactive amines, while a higher pH will accelerate the hydrolysis of the NHS ester.[5][8] |
| Presence of Competing Amines | Ensure the buffer is free of primary amines (e.g., Tris, glycine). If necessary, perform a buffer exchange via dialysis or a desalting column before labeling.[1][4][5][6][8] |
| Low Protein Concentration | For optimal results, use a protein concentration of at least 2 mg/mL.[1][2][3][5][6] If the protein solution is dilute, consider concentrating it before labeling. |
| Inactive/Hydrolyzed Dye | Use a fresh aliquot of Oregon Green™ 488, SE and prepare the stock solution in anhydrous DMSO or DMF immediately before use. Ensure proper storage of the dye, protected from light and moisture.[6][8] |
| Insufficient Dye Concentration | Increase the molar excess of the dye in the reaction. A 10- to 20-fold molar excess is a good starting point for optimization.[6][8] |
| Suboptimal Reaction Time/Temperature | Labeling is typically performed for 1 hour at room temperature.[3][4][7] If labeling efficiency is low, consider extending the incubation time.[5] |
Issue 2: Protein Precipitation During or After Labeling
Possible Causes & Solutions
| Cause | Solution |
| High Dye-to-Protein Ratio (Over-labeling) | Reduce the molar excess of the dye to achieve a lower DOL. Over-labeling can alter the protein's solubility.[6][8] |
| High Concentration of Organic Solvent | The final concentration of DMSO or DMF in the reaction mixture should ideally be kept below 10% (v/v).[5][6] Add the dye stock solution to the protein solution slowly while gently vortexing.[6] |
| Protein Instability | The protein itself may be unstable under the reaction conditions. Consider performing the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.[6] |
Issue 3: Weak Fluorescence Despite an Acceptable DOL
Possible Causes & Solutions
| Cause | Solution |
| Fluorescence Quenching | The dye may be located near quenching residues on the protein (e.g., Tryptophan). This is protein-specific.[8] Consider using a different labeling chemistry that targets other amino acid residues. |
| Self-Quenching from Over-labeling | Reduce the dye-to-protein molar ratio to achieve a lower DOL.[8] |
Experimental Protocols
Protocol 1: Protein Labeling with Oregon Green™ 488, SE
This protocol is optimized for labeling 1 mg of an IgG antibody.
Materials:
-
Protein (e.g., IgG antibody) at 2 mg/mL in an amine-free buffer
-
Oregon Green™ 488, SE
-
Anhydrous DMSO or DMF
-
1 M Sodium Bicarbonate (pH ~8.3)
-
Purification column (e.g., size-exclusion spin column)
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an amine-free buffer (e.g., PBS). The recommended protein concentration is 2 mg/mL.[1][2][3][5][6] For 1 mg of protein, use 0.5 mL of the 2 mg/mL solution.
-
Adjust pH: Add 50 µL of 1 M sodium bicarbonate to the 0.5 mL protein solution to raise the pH to the optimal range for the reaction.[1]
-
Prepare the Dye Stock Solution: Allow the vial of Oregon Green™ 488, SE to warm to room temperature. Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[3][4][7]
-
Perform the Labeling Reaction: While gently stirring the protein solution, slowly add the appropriate volume of the dye stock solution to achieve the desired molar excess. Incubate the reaction for 1 hour at room temperature, protected from light.[3][4][7]
-
Purify the Conjugate: Remove the unreacted dye using a size-exclusion spin column or by dialysis. Follow the manufacturer's instructions for the chosen purification method.
Protocol 2: Calculating the Degree of Labeling (DOL)
Procedure:
-
Measure Absorbance: After purification, measure the absorbance of the protein-dye conjugate at 280 nm (A280) and at the absorbance maximum of Oregon Green™ 488, which is approximately 496 nm (Amax).[1] The solution may need to be diluted to obtain absorbance readings within the linear range of the spectrophotometer (< 2.0).[10][11]
-
Calculate Protein Concentration:
-
Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein
-
Where:
-
CF is the correction factor for the dye's absorbance at 280 nm (A280 of dye / Amax of dye).
-
εprotein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M-1cm-1).[11]
-
-
-
Calculate Degree of Labeling:
-
DOL = Amax / (εdye × Protein Concentration (M))
-
Where:
-
εdye is the molar extinction coefficient of Oregon Green™ 488 at 496 nm (approximately 70,000 M-1cm-1).[1]
-
-
Visual Guides
References
- 1. ulab360.com [ulab360.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 12. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
Technical Support Center: OG 488, SE in Flow Cytometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Oregon Green™ 488, Succinimidyl Ester (OG 488, SE) in flow cytometry experiments, particularly for cell proliferation analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for cell proliferation assays?
A1: this compound is a cell-permeant dye that covalently binds to intracellular proteins. The succinimidyl ester (SE) group reacts with primary amines of proteins, forming stable amide bonds. When cells divide, the dye is distributed equally between the two daughter cells, leading to a halving of the fluorescence intensity. This allows for the tracking of cell divisions by flow cytometry.
Q2: Can I store the reconstituted this compound solution for later use?
A2: It is strongly recommended to discard any unused dye solution in DMSO. The succinimidyl ester group is sensitive to moisture and will readily hydrolyze.[1] Since DMSO is hygroscopic (absorbs water from the air), storing the solution can lead to dye inactivation and failed staining.[1]
Q3: Is this compound toxic to cells?
A3: While this compound is designed for live-cell applications, high concentrations of the dye can be cytotoxic. It is crucial to perform a titration experiment to determine the optimal concentration that provides a bright signal without affecting cell viability and proliferation.[2]
Q4: Can I use a buffer containing protein, like FBS, during the staining step?
A4: No, the staining buffer should be free of any proteins.[2] The amine-reactive succinimidyl ester will react with proteins in the buffer, reducing the amount of dye available to enter and stain the cells, which can lead to weak or no signal.
Troubleshooting Guides
Problem 1: Weak or No Fluorescence Signal
If you are observing a weak or absent signal from your this compound stained cells, consider the following causes and solutions.
Troubleshooting Workflow for Weak/No Signal
Caption: Troubleshooting workflow for weak or no this compound signal.
| Possible Cause | Recommended Solution |
| Improper Dye Storage/Handling | This compound is moisture-sensitive. Always prepare fresh solutions in anhydrous DMSO and avoid freeze-thaw cycles.[1] Discard any unused reconstituted dye.[1] |
| Suboptimal Dye Concentration | Titrate the dye to find the optimal concentration. Too little dye results in a dim signal, while too much can be toxic.[2] |
| Protein in Staining Buffer | The succinimidyl ester reacts with primary amines. Ensure the staining buffer is free of proteins (e.g., BSA, FBS) that will compete with intracellular targets.[2] |
| Incorrect Instrument Settings | Ensure the 488 nm laser is being used for excitation and that the emission is collected with a filter appropriate for FITC or GFP (typically around 520-530 nm).[3] |
| Low Target Protein Expression | While this compound is generally not target-specific, very low intracellular protein content could theoretically lead to a weaker signal. Ensure you are using healthy, viable cells. |
| Cellular Efflux of the Dye | Some cell types may actively pump out the dye. While the covalent bonding of this compound minimizes this, check for signal loss over time in a non-proliferating control sample.[1] |
Problem 2: High Background or High Coefficient of Variation (CV)
High background fluorescence or a broad, undefined peak for the non-proliferating population (high CV) can obscure the resolution of different generations.
Troubleshooting Workflow for High Background/CV
Caption: Troubleshooting workflow for high background or high CV.
| Possible Cause | Recommended Solution |
| Excess Unbound Dye | Increase the number of wash steps after the staining incubation to thoroughly remove any unbound dye.[3] |
| High Cell Death/Debris | Dead cells can non-specifically bind the dye, leading to high background. Use a viability dye (e.g., Propidium Iodide, 7-AAD) to gate out dead cells during analysis.[4] Also, ensure gentle handling of cells to minimize lysis.[4] |
| High Dye Concentration | An excessively high concentration of this compound can lead to a very bright initial peak with a high CV. Titrate the dye to a lower concentration.[2] |
| Inconsistent Staining | Ensure a homogenous single-cell suspension before adding the dye.[5] Vortex gently during dye addition to ensure all cells are stained evenly. |
| Instrument Flow Rate Too High | Run samples at the lowest flow rate setting on the cytometer. High flow rates can increase the CV and reduce the resolution between cell division peaks.[4][6] |
Experimental Protocols
General Staining Protocol for this compound
This protocol provides a general guideline. Optimal conditions, such as cell concentration and dye concentration, should be determined experimentally.
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension in a protein-free buffer (e.g., PBS or serum-free medium).
-
Count the cells and determine viability.
-
Adjust the cell concentration to approximately 1x10⁶ cells/mL in the protein-free buffer.[4]
-
-
Dye Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO. This should be done immediately before use.
-
Dilute the stock solution in protein-free buffer to the desired working concentration. This working concentration should be titrated for your specific cell type (typically in the low micromolar range).
-
-
Staining:
-
Add the diluted this compound working solution to the cell suspension.
-
Incubate for 15-30 minutes at 37°C, protected from light. The optimal time and temperature may need to be determined empirically.
-
Gently mix the cells a few times during incubation to ensure uniform staining.
-
-
Washing:
-
Stop the staining reaction by adding an equal volume of complete culture medium (containing serum).
-
Centrifuge the cells (e.g., 300 x g for 5 minutes).[7]
-
Discard the supernatant and wash the cells at least twice with complete culture medium to remove any unbound dye.
-
-
Cell Culture and Analysis:
-
Resuspend the stained cells in complete culture medium and place them in culture for the desired proliferation time.
-
Harvest cells at different time points for flow cytometry analysis.
-
For analysis, it is recommended to also stain with a viability dye to exclude dead cells from the analysis.[8]
-
Controls for Proliferation Assays
-
Unstained Control: To set the background fluorescence and voltage settings.
-
Unstimulated Stained Control (Time 0): A sample of stained cells analyzed immediately after staining to establish the fluorescence of the non-proliferating population (Generation 0).
-
Unstimulated Stained Control (at each time point): To monitor for any dye loss that is not due to cell division.[2]
-
Positive Control: A sample treated with a known proliferation-inducing agent.
References
- 1. CellTrace™ Oregon Green™ 488 Carboxylic Acid Diacetate, Succinimidyl Ester (Carboxy-DFFDA, SE), cell permeant, mixed isomers - FAQs [thermofisher.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Flow Cytometry Troubleshooting Tips [elabscience.com]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. hycultbiotech.com [hycultbiotech.com]
- 6. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. health.uconn.edu [health.uconn.edu]
- 8. General Extracellular Flow Cytometry Staining Protocol | Bio-Techne [bio-techne.com]
Technical Support Center: Labeling Small Molecules with Oregon Green™ 488, SE
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for labeling small molecules with Oregon Green™ 488, Succinimidyl Ester (SE).
Frequently Asked Questions (FAQs)
Q1: What is Oregon Green™ 488, SE, and why is it used for labeling small molecules?
A1: Oregon Green™ 488, Succinimidyl Ester (SE) is a bright, green-fluorescent dye commonly used to covalently attach a fluorescent label to biomolecules.[][2] Its succinimidyl ester functional group reacts efficiently with primary amines on a target molecule to form a stable amide bond.[3] For small molecule research, it is favored for its high quantum yield, photostability (greater than fluorescein), and the fact that its fluorescence is insensitive to pH in the physiological range (pKa of 4.6).[2][3][4][5] This makes it a robust tool for various applications, including cellular imaging and molecular interaction studies.[]
Q2: What are the critical factors to consider before starting a labeling reaction with a small molecule?
A2: Before beginning, consider the following:
-
Presence of a Primary Amine: Your small molecule must have an available primary amine to react with the succinimidyl ester.
-
Buffer Composition: The reaction buffer must be free of extraneous primary amines, such as Tris or glycine, as these will compete with your small molecule for the dye.[3] Phosphate-buffered saline (PBS) or sodium bicarbonate buffers are recommended.
-
pH of the Reaction: The reaction between the succinimidyl ester and the primary amine is most efficient at a slightly alkaline pH, typically between 7.5 and 8.5.[3][6] A common choice is 0.1 M sodium bicarbonate buffer at pH 8.3.
-
Solubility: Both the small molecule and the Oregon Green™ 488, SE dye must be soluble in the reaction solvent. The dye is typically dissolved in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction buffer.[7]
-
Potential Impact on a Small Molecule's Function: Attaching a relatively large fluorophore could alter the biological activity or physicochemical properties of your small molecule.[8] It may be necessary to validate the activity of the labeled molecule.[9]
Q3: How should I store Oregon Green™ 488, SE, and the labeled conjugate?
A3: Store the lyophilized Oregon Green™ 488, SE dye in a freezer at -5 to -30°C, protected from light.[7] Once dissolved in an anhydrous solvent like DMSO, the stock solution should be stored at -20°C or -80°C and protected from light and moisture.[7] Under these conditions, it can be stable for at least a month, though using it as fresh as possible is recommended to avoid hydrolysis. Labeled small molecule conjugates should be stored at 4°C for short-term use or frozen at -20°C for long-term storage, always protected from light to prevent photobleaching.[3]
Troubleshooting Guides
Issue 1: Low or No Fluorescence Signal
Q: I've performed the labeling reaction, but I'm seeing a very weak or no fluorescent signal. What could be the problem?
A: This is a common issue that can stem from several factors. Refer to the troubleshooting workflow below and the detailed explanations.
Caption: Troubleshooting workflow for low fluorescence signal.
-
Hydrolysis of the Dye: Oregon Green™ 488, SE is susceptible to hydrolysis in aqueous solutions. Prepare the dye stock solution in anhydrous DMSO or DMF immediately before use.
-
Suboptimal Molar Ratio: For small molecules, a higher molar excess of the dye may be needed compared to proteins. Start with a 5- to 10-fold molar excess of dye and optimize from there.
-
Low Concentration of Reactants: Very dilute solutions of your small molecule may label inefficiently.[3] If possible, increase the concentration of your small molecule in the reaction.
-
Quenching: Although less common with Oregon Green™ 488 than other dyes, high degrees of labeling on a small molecule could lead to self-quenching.[10] This is more likely if the small molecule can aggregate.
Issue 2: High Background Fluorescence
Q: My sample shows high background fluorescence, making it difficult to distinguish the signal. What can I do?
A: High background is almost always due to the presence of unreacted, free dye in your sample.
-
Inadequate Purification: Small molecules can be challenging to separate from unreacted dye due to their similar sizes. Standard methods for proteins like size-exclusion chromatography are often not suitable.[3] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for purifying labeled small molecules.[11][12] Thin-layer chromatography (TLC) can also be used for purification and to quickly assess the presence of free dye.
-
Non-specific Binding: The fluorescently labeled small molecule itself might be binding non-specifically to other components in your assay. Ensure your washing steps are stringent and consider adding a blocking agent if applicable to your experiment.
-
Autofluorescence: The sample itself might be autofluorescent. Always include an unstained control to assess the level of intrinsic fluorescence.[13]
Quantitative Data Summary
The optimal conditions for labeling can vary significantly depending on the specific small molecule. The following table provides general guidelines.
| Parameter | Recommended Range | Notes |
| Dye:Small Molecule Molar Ratio | 5:1 to 20:1 | Start with a lower ratio and increase if labeling is inefficient. High ratios can increase the difficulty of purification. |
| Reaction pH | 7.5 - 8.5 | pH 8.3 is a common starting point. Lower pH reduces reaction efficiency. |
| Reaction Time | 1 - 2 hours | Can be extended if labeling is inefficient, but this may also increase dye hydrolysis. |
| Reaction Temperature | Room Temperature | Protect from light during incubation. |
| Small Molecule Concentration | > 1 mg/mL | Lower concentrations can lead to poor labeling efficiency.[3] |
Experimental Protocols
General Protocol for Labeling a Small Molecule with Oregon Green™ 488, SE
This protocol provides a general guideline. Optimization will be required for each specific small molecule.
Caption: General workflow for small molecule labeling.
-
Prepare the Small Molecule Solution: Dissolve your small molecule in an amine-free buffer, such as 0.1 M sodium bicarbonate, pH 8.3. Ensure the concentration is as high as practically possible (ideally >1 mg/mL).
-
Prepare the Dye Stock Solution: Allow the vial of Oregon Green™ 488, SE to warm to room temperature before opening. Dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL. This should be done immediately before use.
-
Perform the Labeling Reaction: While gently stirring, add the calculated volume of the dye stock solution to the small molecule solution to achieve the desired molar ratio (e.g., 10:1 dye to molecule).
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled small molecule from the unreacted dye and any hydrolysis byproducts. Reversed-phase HPLC is the recommended method.[11][12] Monitor the elution at both 280 nm (for the small molecule, if it absorbs there) and ~496 nm (for Oregon Green™ 488).
-
Characterization:
-
Spectroscopy: Confirm successful labeling by measuring the absorbance spectrum of the purified product. You should see an absorbance peak around 496 nm, characteristic of the Oregon Green™ 488 dye.[3]
-
Degree of Labeling (DOL): Calculate the DOL using the absorbance values at 280 nm and 496 nm and the respective extinction coefficients. The molar extinction coefficient for Oregon Green™ 488 at 496 nm is approximately 70,000 cm⁻¹M⁻¹.[3]
-
Mass Spectrometry & NMR: Confirm the identity and purity of the final conjugate using mass spectrometry and/or NMR spectroscopy.[14][15][16]
-
Protocol for Purification by Reversed-Phase HPLC (RP-HPLC)
-
Column Selection: A C18 column is a common choice for the separation of small organic molecules.
-
Mobile Phase: A typical mobile phase system is a gradient of water (often with 0.1% trifluoroacetic acid or formic acid) and acetonitrile (B52724) or methanol.
-
Method Development:
-
Inject a small amount of the crude reaction mixture.
-
Develop a gradient method that provides good separation between your unlabeled small molecule, the labeled product, and the free dye. The labeled product will be more hydrophobic than the unlabeled starting material and will typically elute later.
-
Monitor the separation at the absorbance maximum of the dye (~496 nm) and, if possible, a wavelength where your small molecule absorbs.
-
-
Fraction Collection: Collect the peak corresponding to your labeled small molecule.
-
Solvent Removal: Remove the HPLC solvents from the collected fraction, typically by lyophilization or rotary evaporation.
References
- 2. Oregon Green 488 Dye | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. ulab360.com [ulab360.com]
- 4. Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Design, Synthesis and Biological Evaluation of cell-permeable small molecule probes - Blacklight [etda.libraries.psu.edu]
- 6. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescent labeling of small molecules - Vichem [vichemchemie.com]
- 10. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. agilent.com [agilent.com]
- 12. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biotium.com [biotium.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. researchgate.net [researchgate.net]
- 16. news-medical.net [news-medical.net]
Technical Support Center: Improving the Stability of Oregon Green™ 488, SE Conjugates
Welcome to the technical support center for Oregon Green™ 488, Succinimidyl Ester (SE) conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of your fluorescently labeled molecules. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the success of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation and handling of Oregon Green™ 488, SE conjugates.
| Problem | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Hydrolyzed OG 488, SE reagent: The succinimidyl ester is sensitive to moisture.[1][2][3] | - Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.[2][3] - Reconstitute the dye in high-quality, anhydrous DMSO or DMF immediately before use.[2] - Avoid repeated freeze-thaw cycles of the dye stock solution. |
| Incorrect buffer pH: The optimal pH for the reaction of NHS esters with primary amines is between 7.2 and 8.5.[2][4][5][6] A lower pH results in protonated, unreactive amines, while a higher pH accelerates the hydrolysis of the NHS ester.[2][7] | - Ensure your reaction buffer (e.g., phosphate-buffered saline, sodium bicarbonate) is at a pH of 8.3-8.5 for optimal labeling.[2][5] | |
| Presence of competing amines: Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for the dye.[2][8] | - Perform a buffer exchange into an amine-free buffer like PBS or sodium bicarbonate before starting the conjugation.[2][8] | |
| Dilute protein solution: Low protein concentrations can lead to inefficient labeling.[8] | - For optimal results, use a protein concentration of at least 2 mg/mL.[4][8] | |
| Precipitation of the Conjugate | Over-labeling: Attaching too many dye molecules can lead to aggregation and precipitation of the protein conjugate.[8] | - Optimize the dye-to-protein molar ratio. A common starting point is a 10-20 fold molar excess of the dye.[4] - For IgG antibodies, a degree of substitution (DOS) of 4-8 moles of dye per mole of antibody is often optimal.[8] |
| Improper storage: Repeated freeze-thaw cycles can cause aggregation.[9] | - Aliquot the conjugate into single-use volumes before freezing.[10] - For long-term storage, consider lyophilization or storage at -20°C to -80°C in the presence of a cryoprotectant like glycerol (B35011).[9][10][11] | |
| High Background Staining | Unbound free dye: Residual, unreacted this compound can bind non-specifically to cells or tissues. | - Purify the conjugate after the labeling reaction using gel filtration (e.g., a desalting column) or extensive dialysis to remove all free dye.[8][10] |
| Non-specific binding of the conjugate: The labeled protein itself may be binding non-specifically. | - Include appropriate blocking steps in your staining protocol (e.g., using BSA or serum from the same species as the secondary antibody). - Centrifuge the conjugate solution before use to remove any aggregates that may have formed during storage.[8] | |
| Loss of Fluorescence Intensity | Photobleaching: Exposure to light can cause the fluorophore to lose its ability to fluoresce.[9] Oregon Green™ 488 is more photostable than fluorescein, but still susceptible.[12][13] | - Protect the dye, the conjugation reaction, and the final conjugate from light at all times by using amber vials or covering tubes with aluminum foil.[9][10] |
| pH sensitivity: While the fluorescence of Oregon Green™ 488 is largely pH-insensitive in the physiological range, extreme pH values can affect it.[12][14][15] | - Maintain a physiological pH in your experimental buffers. |
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized Oregon Green™ 488, SE?
Store the lyophilized (powder) form of Oregon Green™ 488, SE at -20°C to -80°C, protected from light and moisture.[1][2][3][16] It is crucial to keep the vial in a desiccated environment.[1]
Q2: What is the best way to prepare a stock solution of Oregon Green™ 488, SE?
Before opening, allow the vial to warm to room temperature to prevent moisture condensation.[2][3] Dissolve the dye in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[2][5] A freshly prepared stock solution should be used immediately for the best results.[2]
Q3: What buffer should I use for the conjugation reaction?
Use an amine-free buffer with a pH between 8.3 and 8.5.[2][5] Commonly used buffers include 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS).[2][8] Avoid buffers containing Tris or glycine, as they will compete in the reaction.[2]
Q4: How do I remove the unreacted dye after conjugation?
Unreacted dye can be removed by gel filtration (desalting column) or extensive dialysis against a suitable buffer like PBS.[8][10]
Q5: How should I store my Oregon Green™ 488 conjugate for long-term use?
For long-term storage, it is recommended to divide the conjugate into single-use aliquots and store them at -20°C or -80°C.[10] Adding a cryoprotectant like glycerol (to a final concentration of 50%) or a stabilizing protein like bovine serum albumin (BSA) at 1-10 mg/mL can help prevent aggregation and denaturation.[8][9][10] Lyophilization is also an excellent option for long-term stability.[10][11] For short-term storage (a few months), the conjugate can be stored at 4°C, protected from light.[8][10]
Q6: Why is my labeled protein precipitating?
Precipitation can be caused by over-labeling, which increases the hydrophobicity of the protein and can lead to aggregation.[8] It can also result from repeated freeze-thaw cycles or the absence of a stabilizing protein in dilute solutions.[8][9]
Quantitative Data Summary
The stability of the succinimidyl ester is highly dependent on pH. Hydrolysis is the primary competing reaction to the desired aminolysis (conjugation). The half-life of the NHS ester decreases significantly as the pH increases.
| pH | Temperature | Approximate Half-Life of NHS Ester |
| 7.0 | 0°C | 4-5 hours[4] |
| 8.0 | Room Temperature | Minutes[4] |
| 8.6 | 4°C | 10 minutes[4] |
Note: These values are for NHS esters in general and can vary depending on the specific molecule and buffer conditions.
Experimental Protocols
Protocol 1: General Protein Labeling with Oregon Green™ 488, SE
This protocol is a general guideline for labeling proteins with Oregon Green™ 488, SE. Optimization may be required for your specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS or 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Oregon Green™ 488, SE
-
Anhydrous DMSO
-
Reaction buffer (0.1 M sodium bicarbonate, pH 8.3)
-
Quenching buffer (e.g., 1.5 M hydroxylamine (B1172632) or 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., desalting column)
Procedure:
-
Prepare the Protein:
-
Prepare the Dye Stock Solution:
-
Allow the vial of this compound to warm to room temperature.
-
Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO immediately before use.
-
-
Perform the Conjugation:
-
Calculate the required volume of the dye stock solution to achieve the desired molar excess (a 10-20 fold molar excess is a common starting point).[4]
-
While gently stirring the protein solution, add the calculated volume of the dye stock solution.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Quench the Reaction:
-
Add the quenching buffer to stop the reaction by consuming any unreacted dye. Incubate for 30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Separate the labeled protein from the unreacted dye and quenching buffer components using a desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
Collect the fractions containing the fluorescently labeled protein.
-
Protocol 2: Determination of Degree of Substitution (DOS)
The DOS is the average number of dye molecules conjugated to each protein molecule.
Procedure:
-
Measure the absorbance of the conjugate solution at 280 nm (A280) and 496 nm (A496) (the absorbance maximum for Oregon Green™ 488).
-
Calculate the protein concentration using the following formula:
-
Protein Concentration (M) = [A280 - (A496 x CF)] / εprotein
-
Where:
-
CF is the correction factor for the absorbance of the dye at 280 nm (typically ~0.11 for OG 488).
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the DOS using the following formula:
-
DOS = A496 / (εdye x Protein Concentration (M))
-
Where:
-
εdye is the molar extinction coefficient of Oregon Green™ 488 at 496 nm (~70,000 cm-1M-1).
-
-
Visualizations
Caption: Workflow for protein conjugation with Oregon Green™ 488, SE.
Caption: Reaction pathway for amine modification with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. fluidic.com [fluidic.com]
- 7. benchchem.com [benchchem.com]
- 8. ulab360.com [ulab360.com]
- 9. Antibody Storage and Antibody Shelf Life [labome.com]
- 10. ulab360.com [ulab360.com]
- 11. What is the best way to store the dye conjugates after the conjugation process? | AAT Bioquest [aatbio.com]
- 12. Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. This compound | Oregon green 488 succinimidyl ester | Dye | TargetMol [targetmol.com]
- 15. Oregon Green 488 Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Head-to-Head Comparison of OG 488, SE and FITC for Protein Labeling
For researchers, scientists, and drug development professionals selecting the optimal fluorescent label for proteins, the choice between Oregon Green™ 488, succinimidyl ester (OG 488, SE) and fluorescein (B123965) isothiocyanate (FITC) is a critical one. While both dyes fluoresce in the green spectrum and are widely used, their performance characteristics differ significantly. This guide provides an objective comparison, supported by experimental data, to inform the selection process for various applications.
Oregon Green™ 488 is a fluorinated analog of fluorescein that has been engineered to overcome some of the key limitations of FITC.[1] This results in conjugates that are generally more photostable and have fluorescence that is insensitive to pH in the physiological range.[1][2] FITC, while a cost-effective and historically popular choice, is known for its rapid photobleaching and pH-sensitive fluorescence.[3][4]
Performance Characteristics: A Quantitative Comparison
The selection of a fluorescent dye is often dictated by key performance indicators. The following table summarizes the quantitative data for OG 488 and FITC, providing a clear comparison for researchers.
| Property | Oregon Green™ 488 (OG 488) | Fluorescein Isothiocyanate (FITC) | Key Advantage of OG 488 |
| Excitation Maximum (nm) | ~496[2] | ~495[5] | Spectrally similar, compatible with standard 488 nm laser lines. |
| Emission Maximum (nm) | ~524[2] | ~520 - 525[5][6] | Spectrally similar, detectable with standard FITC filter sets. |
| Quantum Yield | High (e.g., 0.91 for the free dye)[7] | High, but prone to quenching upon conjugation[3][8] | Brighter and more stable fluorescence upon conjugation.[8] |
| Photostability | More photostable than fluorescein conjugates.[2][8] | Prone to rapid photobleaching.[3][9][10] | Superior performance in long-term imaging experiments.[9] |
| pH Sensitivity | pKa ~4.7; fluorescence is insensitive in the physiological pH range (pH 7-8).[1][2] | pKa ~6.4; fluorescence is significantly reduced below pH 7.[3][8] | Reliable and consistent signal in varying pH environments. |
| Reactive Group | Succinimidyl Ester (SE) | Isothiocyanate (ITC) | SE esters are generally more reactive and form more stable amide bonds. |
Experimental Protocols: A Guide to Protein Labeling
The following sections provide detailed methodologies for labeling proteins with this compound and FITC.
Protein Preparation: A Crucial First Step
For optimal labeling with either dye, it is critical to start with a purified protein solution. The protein should be at a concentration of approximately 2 mg/mL in a buffer free of primary amines (e.g., Tris) and ammonium (B1175870) ions, as these will compete with the protein for reaction with the dye.[2][5] A recommended buffer is 0.1 M sodium bicarbonate, pH 8.3-9.0.[2][11] If the protein is in an incompatible buffer, it should be dialyzed against a suitable buffer such as PBS.[2][5]
Labeling with Oregon Green™ 488, Succinimidyl Ester (SE)
This protocol is optimized for labeling approximately 1 mg of a protein like IgG.
-
Prepare Protein Solution: Dissolve or dilute the protein to a concentration of 2 mg/mL in 0.1 M sodium bicarbonate buffer, pH ~8.3.[2]
-
Prepare Dye Solution: Allow a vial of this compound to warm to room temperature.
-
Reaction: Transfer 0.5 mL of the protein solution to the vial of reactive dye. The succinimidyl ester reacts efficiently with primary amines at pH 7.5-8.5.[2]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with continuous stirring.
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or by dialysis.[2] The conjugated protein will be in the first, faster-moving band.[5]
-
Storage: Store the labeled protein at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA and freeze in aliquots at -20°C.[2]
Labeling with Fluorescein Isothiocyanate (FITC)
This protocol is a general guideline for protein labeling with FITC.
-
Prepare Protein Solution: Dissolve the protein to a concentration of at least 2 mg/mL in 0.1 M sodium carbonate buffer, pH 9.0.[12]
-
Prepare Dye Solution: Freshly prepare a 1 mg/mL solution of FITC in anhydrous DMSO.[5][12]
-
Reaction: For every 1 mg of protein, slowly add 15-25 µg of the FITC solution while gently stirring the protein solution.[13] The reaction should be carried out in the dark.[5]
-
Incubation: Incubate the reaction for at least 2 hours at room temperature, or overnight at 4°C, with continuous stirring.[5][13]
-
Purification: Remove the unreacted FITC using a gel filtration column or dialysis.[5]
-
Storage: Store the FITC-labeled protein at 4°C, protected from light.[5]
Visualizing the Workflow and Chemistry
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the chemical reaction.
Caption: A generalized workflow for protein labeling with fluorescent dyes.
Caption: Reaction of primary amines on proteins with succinimidyl ester (SE) and isothiocyanate (ITC) reactive groups.
Conclusion: Making the Right Choice
For most applications, Oregon Green™ 488, SE offers significant advantages over FITC. Its superior photostability makes it the preferred choice for experiments requiring long or repeated exposure to excitation light, such as confocal microscopy and time-lapse imaging.[9] The pH insensitivity of OG 488 ensures a more stable and reliable fluorescent signal in a variety of biological environments.[2]
While FITC can be a suitable and economical option for endpoint assays and applications where photobleaching and pH sensitivity are not major concerns, researchers and drug development professionals seeking higher performance, brighter signals, and more consistent data will find Oregon Green™ 488, SE to be a superior alternative.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. ulab360.com [ulab360.com]
- 3. Fluorescein (FITC) | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 6. qb3.berkeley.edu [qb3.berkeley.edu]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - UK [thermofisher.com]
- 9. optolongfilter.com [optolongfilter.com]
- 10. benchchem.com [benchchem.com]
- 11. assaygenie.com [assaygenie.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Battle of Green Fluorophores: Oregon Green 488 vs. Alexa Fluor 488 in Photostability
In the landscape of fluorescence microscopy and quantitative cellular imaging, the selection of a robust and photostable fluorophore is paramount for generating high-quality, reproducible data. For researchers utilizing the popular 488 nm laser line, Oregon Green 488 and Alexa Fluor 488 have long been two of the top contenders. This guide provides a detailed comparison of their photostability, supported by available experimental evidence and detailed protocols for independent verification.
Executive Summary
Both Oregon Green 488 and Alexa Fluor 488 represent significant improvements in photostability over their predecessor, fluorescein (B123965). However, extensive qualitative and some direct comparative data indicate that Alexa Fluor 488 exhibits superior photostability to Oregon Green 488, making it the preferred choice for demanding applications requiring long-term imaging, high-intensity illumination, or the tracking of low-abundance targets.
Quantitative Data Comparison
| Property | Oregon Green 488 | Alexa Fluor 488 | Reference |
| Chemical Class | Fluorinated fluorescein | Sulfonated rhodamine derivative | [1] |
| Excitation Max (nm) | ~496 | ~495 | [2] |
| Emission Max (nm) | ~524 | ~519 | [2] |
| Quantum Yield | High | 0.92 | [2] |
| Photostability | More photostable than fluorescein. | Highly photostable; significantly more photostable than fluorescein and Oregon Green 488. | [1][3][4] |
| pH Sensitivity | pKa ~4.7; fluorescence is pH-dependent below pH 6. | pH-insensitive over a broad range (pH 4-10). | [3] |
Note: The photostability of a fluorophore is highly dependent on the experimental conditions, including the intensity and wavelength of the excitation light, the imaging medium, and the presence of antifade reagents. The information presented here is for comparative purposes.
Experimental Evidence
Data from Thermo Fisher Scientific, a primary manufacturer of both dyes, provides a direct visual comparison of the photobleaching rates of their respective antibody conjugates. In a time-lapse experiment under continuous illumination, the Alexa Fluor 488 conjugate retains a significantly higher percentage of its initial fluorescence over time compared to the Oregon Green 488 conjugate. This indicates a slower rate of photodegradation for Alexa Fluor 488.
Experimental Protocols
To empower researchers to perform their own comparative analysis, a detailed protocol for assessing fluorophore photostability is provided below.
Objective:
To quantify and compare the photobleaching rates of Oregon Green 488 and Alexa Fluor 488 conjugated to a biological molecule (e.g., an antibody) in a cell-based imaging assay.
Materials:
-
Oregon Green 488-conjugated antibody
-
Alexa Fluor 488-conjugated antibody (with the same degree of labeling as the Oregon Green 488 conjugate)
-
Cultured cells (e.g., HeLa, U2OS) grown on glass-bottom imaging dishes
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Mounting medium (without antifade for direct photostability comparison)
-
Fluorescence microscope (confocal or widefield) equipped with a 488 nm laser, appropriate filter sets, and a sensitive camera.
Methodology:
-
Cell Culture and Preparation:
-
Plate cells on glass-bottom dishes and culture to the desired confluency.
-
Fix the cells with fixation buffer for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
-
Immunolabeling:
-
Incubate the cells with the Oregon Green 488-conjugated antibody and the Alexa Fluor 488-conjugated antibody at their optimal dilutions in separate dishes for 1-2 hours at room temperature.
-
Wash the cells three times with PBS to remove unbound antibodies.
-
Add PBS or a suitable imaging buffer to the dishes. Do not use a mounting medium with antifade reagents for this experiment.
-
-
Microscopy and Image Acquisition:
-
Turn on the microscope and allow the light source to stabilize.
-
For each dye, locate a field of view with well-labeled cells.
-
Crucially, use identical imaging settings for both fluorophores:
-
Objective lens (e.g., 60x oil immersion)
-
Laser power (use a consistent, moderate power level)
-
Detector gain/sensitivity
-
Pixel size and scan speed (for confocal)
-
Exposure time (for widefield)
-
-
Acquire a time-lapse series of images of the same field of view. For example, capture an image every 10 seconds for a total duration of 5-10 minutes, or until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
For each time-lapse series, select several regions of interest (ROIs) within the labeled structures and a background ROI in an area with no cells.
-
Measure the mean fluorescence intensity of each ROI for every time point.
-
Subtract the mean background intensity from the mean intensity of each cellular ROI at each time point.
-
Normalize the background-corrected fluorescence intensity of each ROI to its initial intensity at time zero (I/I₀).
-
Plot the normalized fluorescence intensity as a function of time for both Oregon Green 488 and Alexa Fluor 488.
-
The rate of fluorescence decay is inversely proportional to the photostability. A slower decay curve indicates higher photostability.
-
(Optional) Fit the decay curves to a single exponential decay function to calculate the photobleaching half-life (t₁/₂).
-
Mandatory Visualization
Caption: Experimental workflow for comparing fluorophore photostability.
References
- 1. Alexa and Oregon Green dyes as fluorescence anisotropy probes for measuring protein-protein and protein-nucleic acid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
A Head-to-Head Comparison of Green Fluorescent Dyes for Microscopy: OG 488, SE vs. Fluorescein
In the realm of fluorescence microscopy, the appropriate selection of fluorescent probes is paramount to generating high-quality, reproducible data. For researchers, scientists, and drug development professionals utilizing techniques such as immunofluorescence, flow cytometry, and live-cell imaging, green-emitting fluorophores are often the workhorses of the laboratory. This guide provides an objective comparison of Oregon Green™ 488 (OG 488), its amine-reactive succinimidyl ester (SE) derivative, and the traditional stalwart, fluorescein (B123965), focusing on their performance characteristics and providing supporting experimental context.
Performance Characteristics: A Quantitative Analysis
The choice between these dyes often hinges on key photophysical properties that directly impact experimental outcomes. Oregon Green™ 488 was developed as a fluorinated analog of fluorescein to overcome some of its inherent limitations.[1][2][3] The following table summarizes the critical performance indicators for these dyes.
| Property | Oregon Green™ 488, SE | Fluorescein (FITC) | Advantage |
| Excitation Maximum (nm) | ~496[2][3] | ~495[4] | Comparable |
| Emission Maximum (nm) | ~524[2][3] | ~525[4] | Comparable |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | >75,000[5] | ~75,000[4] | Comparable |
| Quantum Yield (Φ) | 0.91[6] | ~0.92 (pH dependent)[4] | OG 488, SE (due to pH insensitivity) |
| Photostability | Higher than Fluorescein[5][7] | Low[8][9] | This compound |
| pH Sensitivity | pKa ~4.7 (insensitive in physiological range)[1][2][3] | pKa ~6.4 (sensitive in physiological range)[10] | This compound |
Key Differences and Their Implications:
-
Photostability: One of the most significant advantages of OG 488 is its enhanced photostability compared to fluorescein.[5][7] Fluorescein is notoriously susceptible to photobleaching, which can lead to rapid signal loss during prolonged imaging experiments.[8][9][10] The greater photostability of OG 488 allows for longer exposure times and more intense illumination, which is crucial for capturing weak signals or performing time-lapse microscopy.
-
pH Sensitivity: The fluorescence of fluorescein is highly dependent on the ambient pH, with a significant decrease in quantum yield in acidic environments.[8][10] This can be a major drawback for intracellular imaging, where the pH of organelles can vary. OG 488, with its lower pKa of approximately 4.7, maintains its bright fluorescence across the physiological pH range (pH 6-8), ensuring a more stable and reliable signal in live-cell applications.[1][2][11][12]
-
Brightness: While both dyes have comparable molar extinction coefficients and high quantum yields under optimal conditions, the practical brightness of OG 488 is often superior in biological applications due to its pH insensitivity.[1][2][3] The stable quantum yield of OG 488 across a wider pH range translates to a more consistently bright signal.
Experimental Protocols
To empirically validate the performance of these dyes, standardized experimental protocols are essential. Below are methodologies for two key comparative experiments.
Immunofluorescence Staining for Comparative Brightness and Photostability
This protocol provides a general workflow for staining cultured cells to compare the initial brightness and photostability of this compound and FITC-conjugated secondary antibodies.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. 5-OG488 succinimidyl ester [equivalent to Oregon Green® 488 carboxylic acid, succinimidyl ester, 5-isomer ] | AAT Bioquest [aatbio.com]
- 3. 6-OG488 succinimidyl ester [equivalent to Oregon Green® 488 carboxylic acid, succinimidyl ester, 6-isomer ] | AAT Bioquest [aatbio.com]
- 4. FITC | Standard Fluorescein, Coumarin and Rhodamine Dyes | Tocris Bioscience [tocris.com]
- 5. Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Fluorescein (FITC) | Thermo Fisher Scientific - IE [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. This compound | Oregon green 488 succinimidyl ester | Dye | TargetMol [targetmol.com]
- 12. Invitrogen™ Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester, 6-isomer | Fisher Scientific [fishersci.ca]
Validating OG 488, SE Labeling Efficiency by Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing bioconjugation techniques, the precise determination of labeling efficiency is paramount for reproducible and reliable experimental outcomes. Oregon Green™ 488, Succinimidyl Ester (OG 488, SE) is a widely used amine-reactive fluorescent dye favored for its high quantum yield and photostability. This guide provides a comprehensive comparison of this compound with common alternatives and details a spectroscopic method for validating its labeling efficiency.
Performance Comparison of Amine-Reactive Dyes
The selection of a fluorescent dye for labeling proteins and other biomolecules significantly impacts the quality of downstream applications. This compound offers distinct advantages over traditional dyes like Fluorescein Isothiocyanate (FITC), primarily its reduced pH sensitivity and enhanced photostability.[1][2] Alexa Fluor™ 488, another popular alternative, is renowned for its exceptional brightness and photostability.[3][4]
| Feature | Oregon Green™ 488, SE | Alexa Fluor™ 488, NHS Ester | Fluorescein Isothiocyanate (FITC) |
| Excitation Max (nm) | ~496 | ~495 | ~495 |
| Emission Max (nm) | ~524 | ~519 | ~519 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~71,000 | ~71,000 | ~73,000 |
| Correction Factor (CF₂₈₀) | ~0.12[5] | ~0.11[6] | ~0.3 |
| pH Sensitivity | pKa ~4.7, largely insensitive in physiological range[7][8] | Insensitive between pH 4 and 10[3] | Fluorescence is pH dependent[3] |
| Photostability | More photostable than fluorescein[1][2] | High[3][4] | Low |
| Primary Reactive Group | Succinimidyl Ester | N-hydroxysuccinimidyl (NHS) Ester | Isothiocyanate |
| Target Functional Group | Primary Amines | Primary Amines | Primary Amines |
Note: Molar extinction coefficients and correction factors can vary slightly depending on the manufacturer and buffer conditions. The provided values are commonly cited approximations.
Experimental Protocol: Determining Degree of Labeling (DOL) by Spectroscopy
The degree of labeling (DOL), or the average number of dye molecules conjugated to each biomolecule, can be accurately determined using UV-Visible spectroscopy. This method is based on the Beer-Lambert law and involves measuring the absorbance of the purified conjugate at two wavelengths: 280 nm (for the protein) and the maximum absorbance of the dye (A_max).
Materials and Equipment:
-
UV-Visible Spectrophotometer
-
Quartz cuvettes
-
Purified fluorescently labeled protein conjugate
-
Conjugation buffer (e.g., Phosphate-Buffered Saline, PBS)
Procedure:
-
Purification of the Conjugate: It is critical to remove all non-conjugated dye from the labeled protein. This is typically achieved through size-exclusion chromatography (e.g., a Sephadex G-25 column) or extensive dialysis against the conjugation buffer.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions.
-
Blank Measurement: Fill a quartz cuvette with the same buffer used to elute or dialyze the conjugate. Place the cuvette in the spectrophotometer and zero the absorbance at both 280 nm and the A_max of the dye (e.g., ~496 nm for OG 488).
-
Sample Measurement: Discard the blanking buffer and fill the same cuvette with the purified protein conjugate solution. Measure and record the absorbance at 280 nm (A₂₈₀) and the dye's A_max (A_max).
-
Calculations: Use the following equations to calculate the DOL:
-
Concentration of the Dye (M): [Dye] = A_max / (ε_dye * path length)
-
A_max: Absorbance at the dye's maximum absorption wavelength.
-
ε_dye: Molar extinction coefficient of the dye at A_max (for this compound, ~71,000 cm⁻¹M⁻¹).
-
path length: The path length of the cuvette in cm (typically 1 cm).
-
-
Corrected Protein Absorbance: A_protein = A₂₈₀ - (A_max * CF₂₈₀)
-
A₂₈₀: Absorbance at 280 nm.
-
CF₂₈₀: Correction factor for the dye's absorbance at 280 nm (for this compound, ~0.12).[5]
-
-
Concentration of the Protein (M): [Protein] = A_protein / (ε_protein * path length)
-
ε_protein: Molar extinction coefficient of the protein at 280 nm. This value is specific to the protein being labeled.
-
-
Degree of Labeling (DOL): DOL = [Dye] / [Protein]
-
Experimental Workflow Diagram
Caption: Experimental workflow for determining the Degree of Labeling (DOL).
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship between the experimental steps and the underlying principles for validating labeling efficiency.
Caption: Logical flow for DOL calculation from spectroscopic data.
References
- 1. Invitrogen Oregon Green 488 Carboxylic Acid, Succinimidyl Ester, 5-isomer 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.uci.edu [chem.uci.edu]
- 4. researchgate.net [researchgate.net]
- 5. Correction Factor [Oregon Green 488] | AAT Bioquest [aatbio.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. 5-OG488 succinimidyl ester [equivalent to Oregon Green® 488 carboxylic acid, succinimidyl ester, 5-isomer ] | AAT Bioquest [aatbio.com]
- 8. 6-OG488 succinimidyl ester [equivalent to Oregon Green® 488 carboxylic acid, succinimidyl ester, 6-isomer ] | AAT Bioquest [aatbio.com]
A Comparative Guide to the Brightness of OG 488 and Alexa Fluor 488
For researchers, scientists, and drug development professionals, the selection of fluorescent probes is a critical determinant of experimental success. Brightness, a key performance metric, directly impacts signal-to-noise ratios and the sensitivity of an assay. This guide provides an objective comparison of the quantum yield and brightness of two commonly used green fluorescent dyes: Oregon Green 488 (OG 488) and Alexa Fluor 488. The data presented is supported by established photophysical principles and experimental methodologies.
Quantitative Comparison of Photophysical Properties
The intrinsic brightness of a fluorophore is a product of its ability to absorb light (molar extinction coefficient) and its efficiency in converting that absorbed light into emitted fluorescence (quantum yield).[1][2] The following table summarizes these key quantitative parameters for OG 488 and Alexa Fluor 488.
| Parameter | OG 488 | Alexa Fluor 488 |
| Quantum Yield (Φ) | 0.91 | 0.92[3][4] |
| **Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) ** | 76,000 | 72,000 |
| Calculated Brightness (Φ x ε) | 69,160 | 66,240 |
*The molar extinction coefficient for Alexa Fluor 488 is reported as 71,000 and 73,000 cm⁻¹M⁻¹. The average of these two values was used for the brightness calculation.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the relationship between the core photophysical properties that determine a fluorophore's brightness, the following diagram was generated.
The experimental workflow for determining a key parameter, the fluorescence quantum yield, is outlined in the diagram below.
Experimental Protocols
The determination of fluorescence quantum yield is crucial for characterizing and comparing fluorescent dyes. The most common approach is the comparative method, which involves referencing a standard with a known quantum yield.[5][6][7]
Comparative Method for Fluorescence Quantum Yield Determination
Objective: To determine the fluorescence quantum yield of a test sample (e.g., OG 488) relative to a known standard (e.g., fluorescein).
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Test fluorophore (OG 488)
-
Standard fluorophore with known quantum yield (e.g., Fluorescein in 0.1 M NaOH, Φ = 0.95)
-
Spectroscopic grade solvent (e.g., ethanol (B145695) or phosphate-buffered saline, pH 7.4)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of both the test and standard fluorophores in the chosen solvent at a concentration of approximately 10⁻⁴ M.
-
Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the test and standard fluorophores with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. This is done to ensure the measurements are within the linear range of the instrument and to avoid inner filter effects.
-
Absorbance Measurements: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength. The excitation wavelength should be the same for both the test and standard samples.
-
Fluorescence Measurements:
-
Set the excitation wavelength on the spectrofluorometer to the wavelength used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each dilution of the test and standard samples. The emission range should cover the entire fluorescence band of the dye.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each sample to obtain the integrated fluorescence intensity.
-
For both the test and standard samples, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Determine the slope of the resulting straight lines for both the test (Grad_test) and standard (Grad_std) samples.
-
-
Quantum Yield Calculation: The quantum yield of the test sample (Φ_test) is calculated using the following equation:
Φ_test = Φ_std * (Grad_test / Grad_std) * (η_test² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_test and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance.
-
η_test and η_std are the refractive indices of the solvents used for the test and standard samples, respectively. If the same solvent is used, this term becomes 1.
-
Discussion
Both Oregon Green 488 and Alexa Fluor 488 are exceptionally bright green fluorescent dyes with high quantum yields and strong light absorption. While their calculated brightness values are comparable, other factors such as photostability and pH sensitivity can significantly influence their performance in specific applications. Studies have shown that Alexa Fluor 488 exhibits greater photostability than fluorescein, a parent compound of OG 488.[8][9] Additionally, the fluorescence of Alexa Fluor 488 is less sensitive to changes in pH compared to OG 488.[10] For experiments requiring long-term imaging or those conducted in environments with fluctuating pH, Alexa Fluor 488 may offer a more robust and stable signal. However, for many standard applications, both dyes provide excellent fluorescence output. The choice between them may ultimately depend on the specific experimental conditions and the instrumentation available.
References
- 1. How to determine the brightness of a fluorescent molecule? | AAT Bioquest [aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. help.fpbase.org [help.fpbase.org]
- 4. Making sure you're not a bot! [opus4.kobv.de]
- 5. chem.uci.edu [chem.uci.edu]
- 6. jasco-global.com [jasco-global.com]
- 7. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 8. benchchem.com [benchchem.com]
- 9. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. chem.uci.edu [chem.uci.edu]
Anti-Fluorescein Antibodies and Oregon Green 488: A Guide to Cross-Reactivity
For researchers utilizing fluorescein-based detection systems, understanding the specificity of anti-fluorescein antibodies is paramount. This guide provides a comprehensive comparison of the cross-reactivity of anti-fluorescein antibodies with Oregon Green 488 (OG 488), a structurally similar fluorophore. This information is critical for designing and interpreting experiments in fields such as cell biology, immunology, and drug development.
Structural Basis for Cross-Reactivity
Oregon Green 488 is a fluorinated derivative of fluorescein (B123965).[1][2] The core xanthene structure is highly conserved between the two molecules, with the primary difference being the addition of two fluorine atoms to the benzene (B151609) ring of OG 488. This structural similarity is the underlying reason for the observed cross-reactivity of anti-fluorescein antibodies with OG 488.[3][4]
Performance Comparison: High Degree of Cross-Reactivity Observed
Experimental evidence from leading suppliers indicates a high degree of cross-reactivity. In fact, some manufacturers state that their anti-fluorescein antibodies exhibit "complete cross-reactivity" with Oregon Green 488 and Oregon Green 514 dyes.[3] This implies that these antibodies can be used interchangeably to detect either fluorescein or Oregon Green 488 in various applications. For instance, anti-fluorescein/Oregon Green antibodies are effectively used to quench the fluorescence of both dyes.[3]
Product Properties Comparison
For researchers choosing between fluorescein and Oregon Green 488 for their experiments, the following table summarizes their key properties.
| Property | Fluorescein | Oregon Green 488 | Reference |
| Structure | Xanthene dye | Fluorinated xanthene dye | [1][2] |
| Excitation Max. | ~494 nm | ~490-496 nm | [1][2] |
| Emission Max. | ~521 nm | ~514-524 nm | [1][2] |
| Photostability | Less stable | More photostable | [5][6] |
| pH Sensitivity | Fluorescence is pH-dependent | Fluorescence is less pH-dependent in the physiological range | [2][6][7] |
| Quantum Yield | High | Generally higher than fluorescein | [5][6] |
Experimental Protocols for Assessing Cross-Reactivity
To quantitatively assess the cross-reactivity of an anti-fluorescein antibody with Oregon Green 488, researchers can employ standard immunological techniques. Below are generalized protocols for three common methods.
Competitive ELISA
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust method to determine the degree of cross-reactivity.[8] This assay measures the ability of Oregon Green 488 to compete with fluorescein for binding to the anti-fluorescein antibody.
Methodology:
-
Coating: Coat a microplate with a fluorescein-conjugated protein (e.g., Fluorescein-BSA).
-
Blocking: Block the remaining protein-binding sites on the plate.
-
Competition: Prepare a series of dilutions of Oregon Green 488 (the competitor) and a constant, predetermined concentration of the anti-fluorescein antibody. In parallel, prepare a standard curve with serial dilutions of fluorescein.
-
Incubation: Add the antibody/competitor mixtures to the coated plate and incubate.
-
Detection: Wash the plate and add an enzyme-conjugated secondary antibody that recognizes the anti-fluorescein primary antibody.
-
Substrate: Add a suitable substrate for the enzyme to produce a measurable signal (e.g., colorimetric or chemiluminescent).
-
Analysis: The signal intensity will be inversely proportional to the amount of Oregon Green 488 that has bound to the primary antibody. By comparing the inhibition curves of Oregon Green 488 and fluorescein, the percentage of cross-reactivity can be calculated.
Immunofluorescence (IF) Staining
Immunofluorescence can provide a qualitative or semi-quantitative assessment of cross-reactivity by visualizing the binding of the antibody to cells or tissues labeled with either fluorescein or Oregon Green 488.
Methodology:
-
Sample Preparation: Prepare two sets of cells or tissue sections. Label one set with a fluorescein-conjugated probe and the other with an Oregon Green 488-conjugated probe.
-
Fixation and Permeabilization: Fix and, if necessary, permeabilize the samples.
-
Blocking: Block non-specific antibody binding sites.
-
Primary Antibody Incubation: Incubate both sets of samples with the anti-fluorescein antibody.
-
Secondary Antibody Incubation: If the primary antibody is not directly labeled, incubate with a fluorescently-labeled secondary antibody (with a fluorophore distinct from green).
-
Mounting and Imaging: Mount the samples and visualize using a fluorescence microscope. The intensity of the fluorescence signal in both sets of samples can be compared to assess cross-reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. Anti-Dye and Anti-Hapten Antibodies—Section 7.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Fluorescein/Oregon Green Polyclonal Antibody, Alexa Fluor™ 488 (A-11096) [thermofisher.com]
- 5. Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. Alexa and Oregon Green dyes as fluorescence anisotropy probes for measuring protein-protein and protein-nucleic acid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. elisakits.co.uk [elisakits.co.uk]
Spectral Overlap of Oregon Green 488: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals utilizing fluorescence-based techniques, the selection of appropriate fluorophores is paramount to generating accurate and reproducible data. This guide provides a comprehensive comparison of Oregon Green 488 (OG 488) and its succinimidyl ester (SE) derivative with other commonly used green fluorophores, focusing on the critical aspect of spectral overlap and its implications in experimental design.
Oregon Green 488, a derivative of fluorescein (B123965), is a widely used green fluorescent dye valued for its bright signal and relatively high photostability compared to its parent compound. However, its broad excitation and emission spectra can lead to significant overlap with other fluorophores, a factor that requires careful consideration in multicolor experiments. This guide presents key spectral and photophysical properties, experimental protocols for comparative analysis, and visualizations to aid in the selection of the optimal fluorophore for your specific application.
Quantitative Comparison of Fluorophore Properties
To facilitate an objective comparison, the following table summarizes the key spectral and photophysical properties of Oregon Green 488 and other commonly used green fluorophores: Fluorescein (FITC), Alexa Fluor 488, and Enhanced Green Fluorescent Protein (EGFP).
| Property | Oregon Green 488 | Fluorescein (FITC) | Alexa Fluor 488 | EGFP |
| Excitation Max (nm) | ~496 | ~494 | ~495 | ~488 |
| Emission Max (nm) | ~524 | ~518 | ~519 | ~507 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~76,000 | ~75,000 | ~73,000 | ~56,000 |
| Quantum Yield (Φ) | ~0.91[1] | ~0.92 | ~0.92[2][3] | ~0.60 |
| Relative Photostability | Moderate | Low | High[2][4] | Moderate |
| pKa | ~4.7 | ~6.4 | N/A | N/A |
Key Observations:
-
Spectral Similarity: All four fluorophores exhibit significant spectral overlap, with excitation and emission maxima falling within a narrow range of the blue-green spectrum. This necessitates careful filter selection and compensation in multicolor applications.
-
Brightness: Brightness is a function of both the molar extinction coefficient and the quantum yield. While all three small molecule dyes are very bright, Alexa Fluor 488 is renowned for its exceptional brightness and photostability.[2][3]
-
Photostability: Alexa Fluor 488 is significantly more photostable than both Oregon Green 488 and FITC, making it the preferred choice for experiments requiring long or intense illumination.[4] FITC is notoriously susceptible to photobleaching.[4]
-
pH Sensitivity: Oregon Green 488's lower pKa makes its fluorescence less sensitive to pH changes in the physiological range compared to FITC.[5]
Experimental Protocols
To empower researchers to conduct their own comparative studies, the following are detailed methodologies for key experiments.
Experimental Protocol for Measuring Fluorescence Quantum Yield (Comparative Method)
This protocol describes how to determine the fluorescence quantum yield of a sample (e.g., OG 488) relative to a standard of known quantum yield (e.g., fluorescein in 0.1 M NaOH, Φ = 0.92).
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
Fluorophore of interest (e.g., Oregon Green 488)
-
Quantum yield standard (e.g., Fluorescein)
-
Appropriate solvent (e.g., phosphate-buffered saline, PBS)
Procedure:
-
Prepare a series of dilutions for both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer and record the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation:
Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)
Where:
-
Φ is the quantum yield
-
Slope is the gradient of the line from the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
Experimental Protocol for Evaluating Photostability
This protocol outlines a method for comparing the photobleaching rates of different fluorophores.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser) and a sensitive camera
-
Fluorophore-conjugated samples (e.g., antibody conjugates of OG 488, FITC, and Alexa Fluor 488)
-
Microscope slides and coverslips
-
Mounting medium (without antifade for intrinsic photostability measurement)
Procedure:
-
Prepare samples with a similar degree of labeling and concentration.
-
Mount the samples on microscope slides.
-
Set the microscope parameters. Use the same objective, laser power, and exposure time for all samples.
-
Acquire a time-lapse series of images of a region of interest under continuous illumination.
-
Analyze the data. Measure the mean fluorescence intensity of the region of interest in each image of the time-lapse series.
-
Normalize the fluorescence intensity at each time point to the initial intensity (t=0).
-
Plot the normalized intensity versus time. The rate of decay of the fluorescence signal is indicative of the photostability of the fluorophore. A slower decay indicates higher photostability. The time at which the fluorescence intensity drops to 50% of its initial value is the photobleaching half-life.[2]
Visualizing Spectral Overlap
The following diagrams, generated using the DOT language, illustrate the concept of spectral overlap and its implications in a practical application.
Caption: Spectral properties of common green fluorophores.
Caption: Spectral spillover in flow cytometry.
The choice between Oregon Green 488 and other green fluorophores depends heavily on the specific experimental requirements. While OG 488 offers a bright and relatively photostable signal with reduced pH sensitivity compared to FITC, its spectral properties necessitate careful consideration of potential overlap with other fluorophores. For demanding applications requiring high photostability and brightness, Alexa Fluor 488 often represents a superior choice. By understanding the quantitative differences in their spectral properties and employing the provided experimental protocols for verification, researchers can make informed decisions to ensure the success and accuracy of their fluorescence-based studies.
References
A Comparative Guide to the Performance of Oregon Green™ 488, SE in Different Buffer Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of Oregon Green™ 488, Succinimidyl Ester (OG 488, SE) in various buffer systems for the fluorescent labeling of proteins and other biomolecules. While direct quantitative comparisons of labeling efficiency in different amine-free buffers are not extensively published, this document synthesizes established principles from the literature to guide researchers in selecting the optimal buffer system for their specific application. We will also compare the properties of OG 488 to its common alternative, Alexa Fluor™ 488.
Key Performance Considerations: Buffer Selection
The choice of buffer is critical for successful and efficient labeling with amine-reactive dyes like this compound. The primary factors influencing performance are buffer composition and pH.
Buffer Composition: The labeling reaction of this compound targets primary amines (such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins). Therefore, it is imperative to use buffers that are free of primary amines, as these will compete with the target molecule for the dye, significantly reducing labeling efficiency.[1][2]
-
Recommended Buffers:
-
Sodium Bicarbonate Buffer (0.1 M, pH 8.3-9.0): Widely recommended and frequently used for succinimidyl ester conjugation reactions.[2][3][4]
-
Sodium Borate Buffer (50 mM, pH 8.3-9.0): Another commonly recommended buffer for amine-reactive labeling.[2]
-
Phosphate-Buffered Saline (PBS) (pH adjusted to 7.5-8.5): While PBS is a common biological buffer, its buffering capacity is weaker at the optimal pH range for labeling. If using PBS, it is often necessary to add a base, such as sodium bicarbonate, to raise the pH to the optimal range of 8.3-8.5.[1][4][5]
-
-
Incompatible Buffers:
pH of the Reaction: The pH of the labeling reaction is a critical determinant of efficiency. The reaction is strongly pH-dependent, with an optimal range between pH 8.3 and 9.0.[2]
-
Below pH 8.3: The reaction rate slows considerably because primary amines on the protein are more likely to be protonated (R-NH3+) and thus, are not sufficiently nucleophilic to react with the succinimidyl ester.
-
Above pH 9.0: The rate of hydrolysis of the succinimidyl ester group increases significantly. This competing reaction with water inactivates the dye, reducing the amount available to label the target protein.[1]
Performance Comparison: this compound vs. Alexa Fluor™ 488, SE
While this compound is a robust fluorescent probe, Alexa Fluor™ 488, SE is often considered a high-performance alternative. The choice between these dyes depends on the specific experimental requirements.
| Property | Oregon Green™ 488 | Alexa Fluor™ 488 | References |
| Excitation/Emission Maxima | ~496 nm / ~524 nm | ~495 nm / ~519 nm | [5][6] |
| Photostability | More photostable than fluorescein (B123965). | Generally considered more photostable than OG 488 and significantly more photostable than fluorescein.[6][7][8][9] | [5][6][8] |
| pH Sensitivity | Fluorescence is largely insensitive in the physiological pH range (pKa ~4.6).[5] | Highly insensitive to pH over a broad range (pH 4-10).[10] | [5][7][11][10] |
| Brightness | High fluorescence quantum yield. | Conjugates are typically brighter than those of fluorescein and other spectrally similar dyes.[6][10] | [6][11][10] |
Experimental Protocols
The following is a generalized protocol for labeling a protein with this compound. This protocol can be adapted for different buffer systems.
Materials:
-
Protein to be labeled (in an amine-free buffer)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3)
-
Quenching Reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Ensure the protein is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL. If the protein is in an incompatible buffer like Tris, perform a buffer exchange via dialysis or gel filtration into the chosen reaction buffer.
-
Adjust the pH of the protein solution to 8.3-8.5 if necessary.
-
-
Dye Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the dye (e.g., 10 mg/mL) in anhydrous DMSO or DMF immediately before use.
-
-
Labeling Reaction:
-
Add the reactive dye solution to the protein solution while gently stirring. The molar ratio of dye to protein will need to be optimized for the specific protein and desired degree of labeling, but a starting point is often a 10- to 20-fold molar excess of the dye.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Quenching the Reaction (Optional but Recommended):
-
Add the quenching reagent to stop the labeling reaction by reacting with any remaining free dye. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye and quenching byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~496 nm (for OG 488).
-
Visualizing the Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biotium.com [biotium.com]
- 5. ulab360.com [ulab360.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Alexa Fluor conjugated secondary antibodies | Abcam [abcam.com]
- 11. Oregon Green 488 Dye | Thermo Fisher Scientific - TW [thermofisher.com]
A Head-to-Head Comparison of Amine-Reactive Green Fluorescent Dyes: OG 488, SE vs. Alternatives
For researchers, scientists, and drug development professionals navigating the landscape of fluorescent labeling, the selection of the optimal dye is paramount for generating robust and reproducible data. This guide provides a comprehensive, data-driven comparison of Oregon Green™ 488, succinimidyl ester (OG 488, SE) and its common alternatives, including Alexa Fluor™ 488, NHS ester, Fluorescein Isothiocyanate (FITC), and DyLight™ 488, NHS ester. We present a head-to-head analysis of their performance characteristics, supported by detailed experimental protocols to aid in your research endeavors.
Succinimidyl esters (SE) or N-hydroxysuccinimide (NHS) esters are widely utilized amine-reactive derivatives of fluorescent dyes. They readily react with primary amines, such as the lysine (B10760008) residues on proteins, to form stable amide bonds. This bioconjugation technique is fundamental in a multitude of applications, from immunofluorescence and flow cytometry to fluorescence microscopy and immunoassays. The choice of the green fluorescent dye can significantly impact the quality of experimental outcomes, with key performance indicators being brightness, photostability, and pH sensitivity.
Quantitative Performance Comparison
The following tables summarize the key photophysical and chemical properties of this compound and its alternatives to facilitate an objective comparison.
| Property | Oregon Green™ 488, SE | Alexa Fluor™ 488, NHS Ester | Fluorescein Isothiocyanate (FITC) | DyLight™ 488, NHS Ester |
| Excitation Max (nm) | ~496 | ~493-496[1][2] | ~494 | ~493[1][2] |
| Emission Max (nm) | ~524 | ~519[1][2] | ~519 | ~518[1][2] |
| **Molar Extinction Coefficient (cm⁻¹M⁻¹) ** | ~70,000 | ~71,000 - 73,000[2][3] | ~68,000[4] | ~70,000[2] |
| Fluorescence Quantum Yield (Φ) | High (pH insensitive) | ~0.92[1][5] | ~0.92 (pH dependent)[6] | High[2] |
| Molecular Weight ( g/mol ) | ~509 | ~643 | ~389 | Not specified |
| Correction Factor (A₂₈₀/Aₘₐₓ) | Not specified | ~0.11[3] | ~0.30[4] | Not specified |
Table 1: Photophysical and Chemical Properties. This table provides a comparative overview of the key spectral and chemical characteristics of the succinimidyl esters of Oregon Green™ 488, Alexa Fluor™ 488, FITC, and DyLight™ 488.
| Performance Metric | Oregon Green™ 488, SE | Alexa Fluor™ 488, NHS Ester | Fluorescein Isothiocyanate (FITC) | DyLight™ 488, NHS Ester |
| Brightness | High | Very High[1][7] | Moderate | High[2] |
| Photostability | More photostable than FITC[8] | Very High; significantly more photostable than FITC[7][9] | Low; prone to rapid photobleaching[9] | High; comparable to Alexa Fluor™ 488 |
| pH Sensitivity | Fluorescence is largely pH insensitive in the physiological range | Insensitive to pH between 4 and 10 | Fluorescence is pH dependent; decreases in acidic environments | Insensitive to pH between 4 and 9 |
| Water Solubility | Good | High | Good | High |
Table 2: Performance Characteristics. This table compares the practical performance attributes of the four green fluorescent dyes, highlighting their relative brightness, photostability, pH sensitivity, and water solubility.
Key Performance Attributes in Detail
Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and fluorescence quantum yield. Alexa Fluor™ 488 is widely recognized for its exceptional brightness.[1][7] Oregon Green™ 488 and DyLight™ 488 also offer high brightness, making them suitable for detecting low-abundance targets. FITC, while historically significant, is generally less bright than its modern counterparts.
Photostability: Photostability, or the resistance to photobleaching, is a critical factor for imaging applications that require prolonged or intense light exposure. Alexa Fluor™ 488 is renowned for its superior photostability compared to FITC, which is notoriously susceptible to rapid fading.[9] Oregon Green™ 488 also demonstrates significantly better photostability than FITC.[8] DyLight™ 488 is also marketed as a highly photostable dye.
pH Sensitivity: The fluorescence of FITC is highly dependent on pH, with a significant decrease in fluorescence intensity in acidic environments. This can be a major drawback in cellular applications where the pH of organelles can vary. In contrast, the fluorescence of Oregon Green™ 488 and Alexa Fluor™ 488 is largely insensitive to pH in the physiological range, ensuring more stable and reliable signals.[7][8] DyLight™ 488 also boasts pH insensitivity over a broad range.
Experimental Protocols
To aid researchers in their experimental design and execution, we provide detailed methodologies for key experiments.
Protocol 1: Protein Labeling with Succinimidyl Esters
This protocol outlines the general procedure for conjugating succinimidyl ester dyes to proteins.
Materials:
-
Protein solution (2-10 mg/mL in amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)
-
Succinimidyl ester dye (this compound, Alexa Fluor™ 488, NHS ester, etc.)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.
-
Prepare Dye Stock Solution: Allow the vial of succinimidyl ester to warm to room temperature. Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL. This solution should be prepared fresh for each labeling reaction.
-
Conjugation Reaction: While gently stirring, add the reactive dye solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically for each specific protein but typically ranges from 10:1 to 20:1.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS. The labeled protein will elute first.
Protocol 2: Determination of Degree of Labeling (DOL)
The Degree of Labeling (DOL), or the molar ratio of dye to protein, is a critical parameter for ensuring the quality and consistency of conjugates.
Materials:
-
Labeled protein conjugate solution
-
Spectrophotometer
Procedure:
-
Measure Absorbance: Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the excitation maximum of the dye (Aₘₐₓ).
-
Calculate Protein Concentration: Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × Correction Factor)] / ε_protein
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
The Correction Factor (CF) accounts for the dye's absorbance at 280 nm and is calculated as A₂₈₀ of the free dye divided by its Aₘₐₓ.[4]
-
-
Calculate DOL: DOL = Aₘₐₓ / (ε_dye × Protein Concentration (M))
-
ε_dye is the molar extinction coefficient of the dye at its Aₘₐₓ.
-
Protocol 3: Assessment of Photostability
This protocol provides a method to quantify the photostability of fluorescently labeled proteins using fluorescence microscopy.
Materials:
-
Labeled protein conjugate
-
Fluorescence microscope with a stable light source (e.g., laser)
-
High-sensitivity camera
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation: Prepare a sample of the fluorescently labeled protein on a microscope slide. For cellular imaging, cells can be fixed, permeabilized, and then stained with the labeled antibody.
-
Image Acquisition:
-
Focus on a region of interest (ROI).
-
Acquire an initial image (t=0) using a defined laser power and exposure time.
-
Continuously illuminate the ROI with the same laser power.
-
Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the ROI for each image in the time series.
-
Correct for background fluorescence by subtracting the mean intensity of a background region.
-
Normalize the fluorescence intensity at each time point to the initial intensity (I/I₀).
-
Plot the normalized intensity versus time. The rate of fluorescence decay indicates the photostability. A slower decay corresponds to higher photostability.[9]
-
Application in Signaling Pathway Visualization
Fluorescently labeled proteins are invaluable tools for visualizing and understanding complex cellular signaling pathways. For instance, the Mitogen-Activated Protein Kinase (MAPK) pathway, a crucial cascade involved in cell proliferation, differentiation, and survival, can be studied by tracking the localization and interaction of its key components.
A common approach is to use a fluorescently labeled antibody against a specific protein in the pathway, such as ERK (Extracellular signal-regulated kinase). Upon activation, ERK translocates from the cytoplasm to the nucleus. This translocation can be visualized and quantified using immunofluorescence microscopy with an antibody conjugated to a bright and photostable dye like Alexa Fluor™ 488 or Oregon Green™ 488.
Conclusion
The choice of a green fluorescent succinimidyl ester has a significant impact on the quality and reliability of experimental data. While FITC has been a long-standing tool, its limitations in photostability and pH sensitivity are considerable. For applications demanding high brightness, exceptional photostability, and consistent performance across a range of pH values, Alexa Fluor™ 488, SE stands out as a superior choice. Oregon Green™ 488, SE and DyLight™ 488, SE also offer excellent alternatives to FITC, providing significant improvements in photostability and pH insensitivity. By carefully considering the quantitative data and employing the detailed protocols provided, researchers can confidently select the most appropriate fluorescent dye to illuminate their scientific discoveries.
References
- 1. Alexa Fluor 488® Secondary Antibodies - Jackson Immuno [jacksonimmuno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Alexa Fluor conjugated secondary antibodies | Abcam [abcam.com]
- 6. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Alexa Fluor® 488 Conjugated CST® Antibodies | Cell Signaling Technology [cellsignal.com]
- 8. Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to Determining the Degree of Labeling for Oregon Green 488, SE Conjugates
For researchers, scientists, and drug development professionals utilizing fluorescently labeled biomolecules, the degree of labeling (DOL) is a critical quality control parameter. The DOL, defined as the average number of dye molecules conjugated to a single protein or antibody, significantly influences the performance of the conjugate in various applications. An optimal DOL ensures a strong fluorescent signal without the detrimental effects of over-labeling, such as fluorescence quenching and compromised biological activity. This guide provides a comprehensive comparison of Oregon Green 488, SE with other common fluorescent dyes and a detailed protocol for determining the DOL of Oregon Green 488, SE conjugates.
Comparison of Oregon Green 488 with Alternative Fluorophores
Oregon Green 488 is a bright, green-fluorescent dye that is spectrally similar to fluorescein.[1] It offers several advantages, including high photostability and a fluorescence that is less sensitive to pH in the physiological range compared to fluorescein.[1][2] The selection of a fluorescent label often depends on the specific application, instrumentation, and the properties of the biomolecule being labeled. Below is a comparison of Oregon Green 488 with other commonly used amine-reactive dyes.
| Parameter | Oregon Green 488 | Alexa Fluor 488 | Fluorescein Isothiocyanate (FITC) | Cyanine3 (Cy3) |
| Excitation Maximum (nm) | ~496[1][2][3] | ~494[4] | ~494[5] | ~550[6] |
| Emission Maximum (nm) | ~524[1][2][3] | ~519[4] | ~525[7] | ~570[6] |
| **Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) ** | ~70,000[1] | ~71,000[4] | ~68,000 - 75,000[5][7] | ~150,000[6] |
| Correction Factor (CF₂₈₀) | ~0.12[8] | ~0.11[4][9] | ~0.30 - 0.35[5][10][11] | ~0.08[6][12] |
| Key Advantages | High photostability, pH insensitive fluorescence in physiological range.[2] | Bright and photostable, less pH sensitive than FITC.[13] | Cost-effective. | High molar extinction coefficient, bright. |
| Potential Disadvantages | Higher cost compared to traditional dyes. | pH-sensitive fluorescence, lower photostability.[2][3] | ||
| Optimal DOL for IgG | 4 - 8[1] | 4 - 9[4][13] | 2 - 6[10] | Not specified, but over-labeling can cause quenching.[6] |
Experimental Protocol: Determining the Degree of Labeling
The most common method for determining the DOL of fluorescently labeled proteins is through UV-Vis spectrophotometry.[14] This technique relies on the Beer-Lambert law to calculate the molar concentrations of the protein and the conjugated dye.
Materials:
-
Purified Oregon Green 488, SE conjugated protein solution
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Purification of the Conjugate: It is crucial to remove all non-conjugated dye from the labeled protein.[5][15] This can be achieved by methods such as size-exclusion chromatography (e.g., a Sephadex G-25 column) or extensive dialysis.[5][15] The presence of free dye will lead to an overestimation of the DOL.[12]
-
Sample Preparation:
-
Dilute the purified conjugate solution with a suitable buffer (e.g., PBS) to a concentration that yields an absorbance reading at the dye's maximum absorption wavelength (Amax) within the linear range of the spectrophotometer (typically below 2.0).[5][15]
-
Record the dilution factor if the sample is diluted.[15]
-
-
Spectrophotometric Measurement:
-
Calculation of the Degree of Labeling (DOL): The DOL is calculated using the following formula:
DOL = (Amax × εprotein) / [(A₂₈₀ - (Amax × CF₂₈₀)) × εdye] [14]
Where:
-
Amax is the absorbance of the conjugate at the absorbance maximum of the dye (~496 nm for Oregon Green 488).[1]
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
εprotein is the molar extinction coefficient of the protein at 280 nm (e.g., for a typical IgG, this is ~203,000 M⁻¹cm⁻¹ or ~210,000 M⁻¹cm⁻¹).[9][16]
-
εdye is the molar extinction coefficient of Oregon Green 488 at its absorbance maximum (~70,000 M⁻¹cm⁻¹).[1]
-
CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (~0.12 for Oregon Green 488).[1][8]
-
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for determining the Degree of Labeling.
Caption: Impact of the Degree of Labeling on conjugate performance.
References
- 1. ulab360.com [ulab360.com]
- 2. 5-OG488 succinimidyl ester [equivalent to Oregon Green® 488 carboxylic acid, succinimidyl ester, 5-isomer ] | AAT Bioquest [aatbio.com]
- 3. 6-OG488 succinimidyl ester [equivalent to Oregon Green® 488 carboxylic acid, succinimidyl ester, 6-isomer ] | AAT Bioquest [aatbio.com]
- 4. benchchem.com [benchchem.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. rndsystems.com [rndsystems.com]
- 8. Correction Factor [Oregon Green 488] | AAT Bioquest [aatbio.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. ulab360.com [ulab360.com]
- 12. assaygenie.com [assaygenie.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Degree of labeling (DOL) step by step [abberior.rocks]
- 15. benchchem.com [benchchem.com]
- 16. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
A Comparative Performance Review of Oregon Green™ 488, SE for Research Applications
In biological research, the selection of a fluorescent dye is a critical decision that directly impacts experimental outcomes. Oregon Green™ 488, Succinimidyl Ester (OG 488, SE) is a widely used green-fluorescent dye that covalently binds to primary amines on proteins and other biomolecules.[1] This guide provides an objective comparison of this compound with its main alternatives, Alexa Fluor™ 488 and Fluorescein (B123965) Isothiocyanate (FITC), supported by key performance data and detailed experimental protocols.
Quantitative Performance Comparison
The choice of a fluorophore depends on several key photophysical properties. This compound offers a balance of features, but its performance, particularly in terms of photostability and pH sensitivity, differs from its competitors.
| Property | Oregon Green™ 488 | Alexa Fluor™ 488 | Fluorescein (FITC) |
| Max Excitation (nm) | ~496 | ~495 | ~494 |
| Max Emission (nm) | ~524 | ~519 | ~518 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~84,200[2] | ~73,000[3] | ~70,000+ |
| Quantum Yield (Φ) | ~0.91[4] | ~0.92[5] | ~0.95[6] |
| pKa | ~4.6 - 4.8[2][7] | Insensitive (pH 4-10)[8] | ~6.4 |
| Relative Photostability | Moderate to High[2][9] | High[3][10] | Low[8] |
Key Performance Insights:
-
Brightness: While FITC has a slightly higher quantum yield in optimal conditions, the brightness of Alexa Fluor™ 488 and OG 488 is generally more robust and reliable across various experimental conditions.[4][5][6] The brightness of a dye is a product of its molar extinction coefficient and quantum yield.[3]
-
Photostability: Alexa Fluor™ 488 is renowned for its superior photostability, making it the preferred choice for demanding applications like confocal microscopy that involve intense or prolonged light exposure.[3][10] OG 488 is significantly more photostable than fluorescein but less so than Alexa Fluor™ 488.[2][9]
-
pH Sensitivity: This is a critical differentiator. Fluorescein's fluorescence is highly pH-dependent and decreases significantly in acidic environments.[8] OG 488, with a much lower pKa of ~4.7, maintains stable fluorescence in the physiological pH range (pH 6-8).[7][11] Alexa Fluor™ 488 is largely insensitive to pH across a broad range (pH 4-10), offering the most stable signal.[8]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are common protocols for protein labeling and cell proliferation analysis using amine-reactive dyes like this compound.
Protocol 1: General Protein (Antibody) Labeling
This protocol describes the covalent labeling of an antibody with an amine-reactive succinimidyl ester dye.
Materials:
-
Purified antibody (or other protein) in an amine-free buffer (e.g., PBS or bicarbonate buffer).
-
This compound (or other amine-reactive dye).
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
1 M Sodium bicarbonate (pH 8.3-8.5).
-
Purification column (e.g., Sephadex G-25) for separating labeled protein from free dye.
Procedure:
-
Prepare the Protein: Dissolve the antibody in 0.1 M sodium bicarbonate buffer at a concentration of 1-5 mg/mL. The buffer must be free of primary amines (e.g., Tris or glycine) as they compete with the labeling reaction.[1]
-
Prepare the Dye: Immediately before use, dissolve the amine-reactive dye in DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: While gently stirring, add the dissolved dye to the protein solution. The optimal molar ratio of dye to protein should be determined empirically but a starting point of 10:1 is common.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.[12]
-
Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column.
-
Determine Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm and at the dye's absorption maximum (~496 nm for OG 488). The DOL can be calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.[10] For IgG antibodies, a DOL of 4-8 is often optimal.[13]
Protocol 2: Cell Proliferation Assay
This compound can be used to track cell generations. The dye is cell-permeant and covalently labels intracellular proteins. With each cell division, the fluorescence is halved, allowing for the quantification of proliferation by flow cytometry.
Materials:
-
Cells in suspension.
-
PBS (Phosphate-Buffered Saline).
-
This compound.
-
Anhydrous DMSO.
-
Complete cell culture medium.
Procedure:
-
Cell Preparation: Wash cells with PBS and resuspend them at a concentration of 1-10 x 10⁶ cells/mL in pre-warmed PBS.
-
Dye Preparation: Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.
-
Labeling: Add the dye stock solution to the cell suspension to a final concentration of 1-10 µM.
-
Incubation: Incubate the cells for 10-15 minutes at 37°C, protected from light.
-
Quenching: Stop the labeling by adding 5 volumes of ice-cold complete culture medium and incubate for 5 minutes on ice. The serum in the medium quenches the unreacted dye.
-
Washing: Centrifuge the cells and wash them twice with complete culture medium.
-
Culture and Analysis: Resuspend the cells in complete medium and culture them for the desired period. Analyze the fluorescence intensity by flow cytometry at different time points to resolve cell generations.
Visualizations
Diagram 1: Antibody Labeling Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Oregon Green 488 Dye | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. Molecular Probes amine-reactive dyes—Table 1.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. cancer.iu.edu [cancer.iu.edu]
- 10. benchchem.com [benchchem.com]
- 11. Probes Useful at Acidic pH—Section 20.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ulab360.com [ulab360.com]
A Quantitative Comparison of Green Fluorescent Amine-Reactive Dyes for Biological Research
For Researchers, Scientists, and Drug Development Professionals
The selection of a fluorescent dye is a critical decision in the design of quantitative biological assays. For applications requiring the covalent labeling of proteins and other amine-containing biomolecules, green-emitting succinimidyl ester (SE) dyes are a popular choice due to their compatibility with common laser lines (e.g., 488 nm) and optical filter sets. This guide provides an objective, data-driven comparison of Oregon Green™ 488, SE with other leading alternatives, including the widely used Alexa Fluor™ 488, SE, as well as DyLight™ 488, SE and CF®488A, SE.
Quantitative Performance Comparison
The brightness of a fluorophore is a key performance metric, determined by its molar extinction coefficient (how efficiently it absorbs light) and its fluorescence quantum yield (how efficiently it converts absorbed light into emitted light). The following table summarizes the key photophysical properties of Oregon Green™ 488 and its alternatives.
| Property | Oregon Green™ 488 | Alexa Fluor™ 488 | DyLight™ 488 | CF®488A |
| Excitation Max. (nm) | 496 | 495-496 | 493 | 490 |
| Emission Max. (nm) | 524 | 519 | 518 | 515 |
| Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | ~76,000-82,000 | ~71,000-73,000 | 70,000 | 70,000 |
| Quantum Yield (Φ) | ~0.91 | 0.92 | "High" | Not Specified |
| Relative Brightness (ε x Φ) | ~69,160 - 74,620 | ~65,320 - 67,160 | High | High |
| pH Sensitivity | Insensitive in physiological range (pKa ~4.6) | Insensitive (pH 4-10) | Less pH-sensitive | Minimally charged |
| Photostability | More photostable than fluorescein (B123965) | High | High | Very High |
Note: Data is compiled from various sources and may vary slightly depending on the specific isomer and measurement conditions (e.g., solvent, conjugation state).[1][2][3][4][5][6][7][8][9][10][11][12] Relative brightness is a calculated value (ε x Φ) and provides a theoretical measure of performance. Actual brightness of a conjugate will also depend on the degree of labeling and potential quenching effects.
Key Performance Insights
-
Brightness: Oregon Green™ 488 and Alexa Fluor™ 488 are both exceptionally bright fluorophores, with high quantum yields and molar extinction coefficients.[1][2][13][14] While Oregon Green™ 488 has a slightly higher reported extinction coefficient, Alexa Fluor™ 488 is renowned for its performance when conjugated to proteins, often resulting in brighter conjugates.[7][15][16]
-
Photostability: Both Oregon Green™ 488 and Alexa Fluor™ 488 offer significantly improved photostability compared to their predecessor, fluorescein.[17][18][19] This makes them well-suited for applications requiring prolonged or intense illumination, such as confocal microscopy and time-lapse imaging.[5][20] Alternatives like CF®488A are reported to have "very high" photostability, potentially offering an advantage in demanding imaging experiments.[5]
-
pH Sensitivity: A major advantage of both Oregon Green™ 488 and Alexa Fluor™ 488 over fluorescein is their relative insensitivity to pH in the physiological range.[13][15][16][17][18] This ensures a more stable and reliable fluorescent signal in various cellular environments, such as endosomes or lysosomes.[19]
Experimental Protocols
Accurate and reproducible results depend on robust experimental protocols. Below are detailed methodologies for protein conjugation with succinimidyl ester dyes and the subsequent determination of fluorescence intensity.
Protocol 1: Protein Labeling with Succinimidyl Ester (SE) Dyes
This protocol describes a general procedure for covalently labeling proteins with amine-reactive dyes like Oregon Green™ 488, SE or Alexa Fluor™ 488, SE.
Materials:
-
Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4).
-
Succinimidyl ester (SE) dye (e.g., Oregon Green™ 488, SE).
-
Anhydrous dimethylsulfoxide (DMSO).
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-9.0.
-
Purification column (e.g., Sephadex G-25 desalting column).
-
Phosphate-buffered saline (PBS), pH 7.4.
Procedure:
-
Prepare Protein Solution: Dissolve or dilute the protein to a concentration of 1-10 mg/mL in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris) which will compete with the labeling reaction.
-
Prepare Dye Stock Solution: Immediately before use, allow the vial of SE dye to warm to room temperature. Dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: While gently vortexing, add a calculated molar excess of the dye stock solution to the protein solution. A 10- to 20-fold molar excess is a common starting point, but the optimal ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a desalting column equilibrated with PBS. Collect the first colored fraction, which contains the protein-dye conjugate.
Protocol 2: Determination of Degree of Labeling (DOL)
The Degree of Labeling (DOL), or the average number of dye molecules per protein molecule, is a critical parameter. It can be determined spectrophotometrically.
Procedure:
-
Measure Absorbance: Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorption maximum of the dye (Aₘₐₓ) (e.g., ~496 nm for OG 488).
-
Calculate Protein Concentration: Protein Conc. (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein
-
CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ / Aₘₐₓ of the free dye).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
-
Calculate Degree of Labeling: DOL = Aₘₐₓ / (ε_dye × Protein Conc. (M))
-
ε_dye is the molar extinction coefficient of the dye at its λₘₐₓ.
-
An optimal DOL for antibodies is typically between 2 and 10.[21] Over-labeling can lead to fluorescence quenching and may affect the protein's biological activity.[22]
Visualizing Workflows and Pathways
To better illustrate the application of these fluorescent dyes, the following diagrams, generated using Graphviz, depict a standard protein labeling workflow and a common biological application.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. benchchem.com [benchchem.com]
- 8. rndsystems.com [rndsystems.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. stressmarq.com [stressmarq.com]
- 11. FluoroFinder [app.fluorofinder.com]
- 12. Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Oregon Green 488 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Alexa Fluor conjugated secondary antibodies | Abcam [abcam.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 17. researchgate.net [researchgate.net]
- 18. Alexa and Oregon Green dyes as fluorescence anisotropy probes for measuring protein-protein and protein-nucleic acid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. caymanchem.com [caymanchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
A Head-to-Head Comparison of Amine-Reactive Dyes: Evaluating the Specificity of Oregon Green™ 488, SE Labeling
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical decision that directly impacts the quality and reliability of experimental data. This guide provides an objective comparison of Oregon Green™ 488, succinimidyl ester (SE) with other popular amine-reactive dyes, focusing on labeling specificity and overall performance. By presenting key experimental data and detailed protocols, this guide aims to facilitate an informed choice for your specific research needs.
Quantitative Comparison of Key Performance Characteristics
The following table summarizes the essential photophysical and chemical properties of Oregon Green™ 488, SE and its common alternatives. These parameters are crucial for predicting the performance of a dye in various applications, including fluorescence microscopy and flow cytometry.
| Property | Oregon Green™ 488, SE | Alexa Fluor™ 488, NHS Ester | Fluorescein Isothiocyanate (FITC) |
| Excitation Maximum (nm) | ~496 | ~495 | ~495 |
| Emission Maximum (nm) | ~524 | ~519 | ~519 |
| **Molar Extinction Coefficient (cm⁻¹M⁻¹) ** | ~70,000 | ~73,000 | ~73,000 |
| Quantum Yield | ~0.91[1] | ~0.92 | ~0.5[2] |
| Photostability | More photostable than FITC[3] | High | Low[2] |
| pH Sensitivity | pKa ~4.7; insensitive in physiological pH range (pH > 6)[3] | Insensitive between pH 4 and 10[4] | pKa ~6.4; fluorescence decreases at acidic pH[2] |
| Reactive Group | Succinimidyl Ester (SE) | N-hydroxysuccinimide (NHS) Ester | Isothiocyanate (ITC) |
| Target | Primary amines | Primary amines | Primary amines |
| Hydrophilicity & Non-Specific Binding | Less characterized | Highly hydrophilic, leading to low non-specific binding[5] | Prone to non-specific binding |
Specificity and Non-Specific Binding
Experimental Protocols
Protocol 1: Antibody Labeling with Succinimidyl Ester Dyes
This protocol provides a general procedure for conjugating amine-reactive succinimidyl ester (SE) dyes, such as Oregon Green™ 488, SE, to antibodies.
Materials:
-
Purified antibody (2-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
Oregon Green™ 488, SE (or other amine-reactive SE dye)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium bicarbonate buffer (pH 8.3)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
Procedure:
-
Prepare the Antibody:
-
Ensure the antibody solution is free of amine-containing buffers (e.g., Tris) and stabilizers (e.g., glycine, BSA). If necessary, perform buffer exchange into PBS.
-
Adjust the pH of the antibody solution to 8.3 by adding 1/10th volume of 1 M sodium bicarbonate buffer.
-
-
Prepare the Dye Stock Solution:
-
Allow the vial of OG 488, SE to equilibrate to room temperature.
-
Dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL. This solution should be prepared fresh.
-
-
Labeling Reaction:
-
Calculate the volume of the dye stock solution needed to achieve a desired molar excess of dye to protein (typically 10-20 fold molar excess for IgG).
-
Slowly add the dye solution to the antibody solution while gently stirring.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled antibody from unreacted dye using a size-exclusion chromatography column equilibrated with PBS (pH 7.2-7.4).
-
The first colored band to elute is the conjugated antibody.
-
Protocol 2: Determining the Degree of Labeling (DOL)
The DOL represents the average number of dye molecules conjugated to each antibody molecule.
Procedure:
-
Measure the absorbance of the purified antibody conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max; ~496 nm for OG 488).
-
Calculate the molar concentration of the dye:
-
[Dye] = A_max / ε_dye (where ε_dye for OG 488 is ~70,000 cm⁻¹M⁻¹)
-
-
Calculate the molar concentration of the protein, correcting for the dye's absorbance at 280 nm:
-
[Protein] = (A₂₈₀ - (A_max * CF)) / ε_protein (where CF is the correction factor, A₂₈₀ of the free dye / A_max of the free dye, and ε_protein for IgG is ~210,000 cm⁻¹M⁻¹)
-
-
Calculate the DOL:
-
DOL = [Dye] / [Protein]
-
Protocol 3: Evaluating Signal-to-Noise Ratio in Flow Cytometry
Procedure:
-
Cell Staining:
-
Prepare a single-cell suspension of your target cells and a negative control cell line (that does not express the target antigen).
-
Stain the cells with the fluorescently labeled antibody at its optimal concentration.
-
Wash the cells to remove unbound antibody.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer using the appropriate laser and filter set for the green fluorescent dye.
-
Gate on the cell populations of interest.
-
-
Data Analysis:
-
Determine the median fluorescence intensity (MFI) of the positively stained population (Signal) and the MFI of the negative control population (Noise).
-
Calculate the Signal-to-Noise (S/N) ratio: S/N = MFI_positive / MFI_negative.
-
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of the experimental processes and the biological context in which these fluorescent dyes are utilized, the following diagrams are provided.
The following diagram illustrates a simplified NMDA receptor-mediated calcium signaling pathway in a neuron. Oregon Green™ 488 BAPTA-1, a calcium indicator derivative of Oregon Green™, is often used to visualize the intracellular calcium dynamics in such pathways.[4][6][7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dynamic visualization of calcium-dependent signaling in cellular microdomains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMDA receptor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Visualizing Calcium Signaling in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to OG 488, SE and Other Green Fluorescent Dyes for Advanced Research
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical decision that directly impacts the quality and reliability of experimental data. Green fluorescent dyes are among the most widely used tools in biological imaging and flow cytometry. This guide provides an objective comparison of Oregon Green™ 488, succinimidyl ester (OG 488, SE) with other popular green fluorescent dyes, including Alexa Fluor™ 488, Fluorescein (B123965) (FITC), Cy™2, and BODIPY™ FL. The comparison is supported by quantitative data, detailed experimental protocols, and visualizations to aid in the selection of the optimal dye for your specific application.
Data Presentation: Quantitative Comparison of Green Fluorescent Dyes
The performance of a fluorescent dye is characterized by several key photophysical parameters. The following table summarizes these properties for OG 488 and its common alternatives, providing a basis for direct comparison.
| Property | Oregon Green™ 488 | Alexa Fluor™ 488 | Fluorescein (FITC) | Cy™2 | BODIPY™ FL |
| Excitation Max (nm) | ~496 | ~496 | ~494 | ~492 | ~503 |
| Emission Max (nm) | ~524 | ~519 | ~518 | ~510 | ~512 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~70,000 | ~71,000 | ~70,000 | ~150,000 | >80,000 |
| Quantum Yield (Φ) | ~0.8 | ~0.92 | ~0.92 (in 0.1 M NaOH) | Moderate | ~0.9 |
| pKa | ~4.7 | N/A (pH insensitive from 4-10) | ~6.4 | N/A | N/A (insensitive to pH) |
| Photostability | High | Very High | Low | Moderate | High |
| Key Advantages | High photostability, pH insensitive in physiological range. | Very bright and photostable, pH insensitive. | Economical. | Good water solubility. | High quantum yield, narrow emission, insensitive to solvent polarity. |
| Key Disadvantages | Lower quantum yield than Alexa Fluor 488. | Higher cost. | pH sensitive, prone to photobleaching. | Moderate photostability. | Hydrophobic. |
Key Performance Characteristics
Oregon Green™ 488: As a fluorinated analog of fluorescein, OG 488 offers significant advantages, most notably its increased photostability and a lower pKa of approximately 4.7. This low pKa renders its fluorescence essentially insensitive to pH in the physiological range (pH 7.0-7.4), making it a more reliable probe for quantitative applications in live cells compared to fluorescein.
Alexa Fluor™ 488: This dye is widely regarded as one of the best and brightest green fluorophores available. It exhibits exceptional photostability and its fluorescence is independent of pH over a wide range (pH 4-10). These properties make it an excellent choice for demanding imaging applications, including long-term time-lapse microscopy.
Fluorescein (FITC): While being a cost-effective and widely used green dye, fluorescein suffers from two major drawbacks: significant pH sensitivity and rapid photobleaching. Its fluorescence intensity is highly dependent on pH, with a pKa of ~6.4, which can lead to unreliable measurements in cellular environments where pH can fluctuate.
Cy™2: This cyanine (B1664457) dye is more photostable than FITC but is generally outperformed by the Alexa Fluor series of dyes. It offers good water solubility and can be used for labeling various biomolecules.
BODIPY™ FL: This dye is known for its high quantum yield, which is relatively insensitive to solvent polarity and pH. It has a narrow emission spectrum, which can be advantageous in multiplexing experiments. However, its hydrophobic nature makes it particularly suitable for staining lipids and membranes.
Mandatory Visualization
Caption: Workflow for labeling proteins with this compound.
Caption: Indirect immunofluorescence staining workflow.
Experimental Protocols
Protocol 1: Succinimidyl Ester (SE) Labeling of Proteins
This protocol describes a general procedure for labeling proteins, such as antibodies, with this compound. Succinimidyl esters react with primary amines (e.g., on lysine (B10760008) residues) on the protein to form a stable amide bond.
Materials:
-
Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium bicarbonate buffer, pH 8.3
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
Procedure:
-
Prepare Protein Solution: Adjust the protein concentration to 2-10 mg/mL in PBS. Add 1/10th volume of 1 M sodium bicarbonate buffer to raise the pH to ~8.3.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the this compound in DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: While gently stirring, add the dye stock solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 moles of dye per mole of protein is common.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS. The labeled protein will elute in the void volume.
-
Determine Degree of Labeling (DOL): The DOL can be calculated by measuring the absorbance of the conjugate at 280 nm and at the dye's absorption maximum (~496 nm).
Protocol 2: Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. The relative method compares the fluorescence of the unknown sample to a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Test dye (e.g., OG 488)
-
Standard dye with known quantum yield (e.g., Fluorescein in 0.1 M NaOH, Φ = 0.92)
-
Solvent (e.g., spectroscopic grade ethanol (B145695) or PBS)
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of both the test dye and the standard dye in the same solvent.
-
Prepare Dilutions: Prepare a series of dilutions for both the test and standard dyes with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.
-
Measure Absorbance: Measure the absorbance of each dilution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure Fluorescence: Record the fluorescence emission spectrum for each dilution using a spectrofluorometer, ensuring the excitation wavelength is the same for all measurements.
-
Data Analysis:
-
Integrate the area under the emission spectrum for each sample.
-
Plot the integrated fluorescence intensity versus absorbance for both the test and standard dyes.
-
Determine the slope (gradient) of the linear fit for both plots.
-
Calculate the quantum yield of the test sample (Φ_sample) using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²) where 'n' is the refractive index of the solvent. If the same solvent is used, the refractive index term cancels out.
-
Protocol 3: Determination of pH Sensitivity (pKa)
The pKa of a fluorescent dye is the pH at which 50% of the dye is in its ionized form. This protocol outlines a method to determine the pH-dependent fluorescence profile of a dye.
Materials:
-
Spectrofluorometer
-
pH meter
-
A series of buffers with a range of pH values (e.g., citrate, phosphate, and borate (B1201080) buffers covering a pH range from 3 to 10)
-
Stock solution of the fluorescent dye
Procedure:
-
Prepare Dye Solutions: Prepare a dilute solution of the fluorescent dye in each of the different pH buffers. The final dye concentration should be the same in all buffers.
-
Measure Fluorescence: For each pH solution, measure the fluorescence intensity at the dye's emission maximum, using a constant excitation wavelength.
-
Plot Data: Plot the fluorescence intensity as a function of pH.
-
Determine pKa: The pKa is the pH value at the midpoint of the resulting sigmoidal curve. This can be determined by finding the pH at which the fluorescence intensity is half of the maximum intensity.
Safety Operating Guide
Safeguarding Your Research: Proper Disposal and Handling of OG 488, SE
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive fluorescent dyes like Oregon Green 488 Carboxylic Acid, Succinimidyl Ester (OG 488, SE) are paramount for a secure laboratory environment and the integrity of experimental outcomes. This document provides essential safety protocols, detailed experimental procedures, and proper disposal methods for this compound, ensuring both operational safety and regulatory compliance.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Standard personal protective equipment, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles, is mandatory to prevent skin and eye contact.
Handling: Avoid creating dust when working with the solid form of the dye. It is recommended to prepare stock solutions in a designated area. In case of accidental contact, immediately flush the affected area with copious amounts of water. If irritation persists, seek medical attention. For spills, absorb the material with an inert substance and collect it in a sealed container for disposal.
Storage: this compound is sensitive to light and moisture. Store the solid dye and stock solutions in a dry, dark environment, typically at -20°C for long-term storage (months to years) or at 0-4°C for short-term use (days to weeks).[1] Stock solutions in anhydrous DMSO or DMF should be used within a reasonable timeframe, as the succinimidyl ester is susceptible to hydrolysis.
Disposal Procedures for this compound
The primary hazard associated with this compound is its reactivity, attributed to the succinimidyl ester (SE) group, which readily reacts with primary amines. Therefore, all waste containing this compound must be deactivated before disposal.
Deactivation of Reactive Dye:
-
Quenching: The reactive succinimidyl ester group should be hydrolyzed or reacted with an excess of a primary amine to render it non-reactive.
-
Hydrolysis: Add the this compound waste to a solution of dilute sodium hydroxide (B78521) and stir for several hours to ensure complete hydrolysis.
-
Amine Quenching: Alternatively, add the waste to a solution containing an excess of a primary amine, such as Tris or glycine, and allow it to react.
-
-
Waste Collection:
-
Liquid Waste: Collect all quenched solutions of this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Solid Waste: All contaminated materials, including pipette tips, microfuge tubes, and gloves, should be collected in a separate, sealed container for solid chemical waste.
-
-
Final Disposal: The collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service. Do not pour this compound waste down the drain.
Experimental Protocol: Protein Labeling with this compound
This protocol provides a general procedure for the covalent labeling of proteins with this compound. The succinimidyl ester reacts with primary amines (e.g., the side chain of lysine (B10760008) residues) on the protein to form a stable amide bond.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Purification column (e.g., gel filtration or dialysis cassette)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine), as these will compete with the protein for reaction with the dye.
-
Prepare Dye Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
Labeling Reaction:
-
Slowly add the desired molar excess of the reactive dye solution to the protein solution while gently vortexing or stirring. The optimal molar ratio of dye to protein should be determined empirically for each protein.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration column, dialysis, or other suitable purification method.
Quantitative Data for Protein Labeling:
| Parameter | Recommended Value | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations generally lead to more efficient labeling. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.3 | The pH should be between 7.5 and 8.5 for optimal reaction of the succinimidyl ester. |
| Molar Ratio of Dye to Protein | 5-20 fold molar excess | This should be optimized for each specific protein and desired degree of labeling. |
| Incubation Time | 1 hour | |
| Incubation Temperature | Room Temperature |
Experimental Workflow for Protein Labeling
Caption: Workflow for the covalent labeling of proteins with this compound.
Logical Relationship for Safe Disposal
Caption: Step-by-step procedure for the safe disposal of this compound waste.
References
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